Ethyl 2,4-dihydroxy-6-pentylbenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 2,4-dihydroxy-6-pentylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-3-5-6-7-10-8-11(15)9-12(16)13(10)14(17)18-4-2/h8-9,15-16H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCUWNWVZNZFHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)O)O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499528 | |
| Record name | Ethyl 2,4-dihydroxy-6-pentylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38862-65-6 | |
| Record name | Ethyl olivetolate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038862656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2,4-dihydroxy-6-pentylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL OLIVETOLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JLK7QTK6Y2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
chemical structure and properties of ethyl olivetolate
An In-depth Technical Guide to Ethyl Olivetolate: Structure, Properties, and Applications in Cannabinoid Synthesis
Introduction
Ethyl olivetolate, systematically known as ethyl 2,4-dihydroxy-6-pentylbenzoate, is a resorcinol derivative that has garnered significant attention in the fields of organic synthesis and pharmaceutical development.[1][2] As a key intermediate, its primary role is in the semi-synthetic production of cannabinoids, most notably cannabidiol (CBD).[3][4][5] The cannabis plant naturally produces olivetolic acid, which is the direct precursor to the cannabinoids.[6][7] Ethyl olivetolate serves as a stable, synthetically versatile analogue of this natural precursor, providing the foundational C12-polyketide structure required to build the complex cannabinoid framework.[8]
This guide offers a comprehensive overview of ethyl olivetolate, detailing its chemical structure, physicochemical properties, synthesis, reactivity, and critical applications. It is intended for researchers, medicinal chemists, and drug development professionals who require a deep technical understanding of this pivotal building block.
Chemical Structure and Nomenclature
The structure of ethyl olivetolate is characterized by a central benzene ring substituted with two hydroxyl groups at positions 2 and 4 (a resorcinol moiety), a pentyl group at position 6, and an ethyl ester at position 1. This specific arrangement of functional groups dictates its chemical behavior and utility.
-
IUPAC Name: Ethyl 2,4-dihydroxy-6-pentylbenzoate[9]
-
Synonyms: Benzoic acid, 2,4-dihydroxy-6-pentyl-, ethyl ester; 5-Pentyl-β-resorcylic acid ethyl ester[1][9][10]
Structural Identifiers:
The resorcinol core provides two acidic phenolic protons and activates the aromatic ring for electrophilic substitution, while the n-pentyl chain imparts lipophilicity, a characteristic feature of natural cannabinoids. The ethyl ester group offers a convenient handle for further chemical modification or for removal via hydrolysis to yield the parent carboxylic acid, olivetolic acid.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of ethyl olivetolate are a direct consequence of its molecular structure. It presents as a solid at room temperature and exhibits moderate solubility in organic solvents.[1]
| Property | Value | Source(s) |
| Molecular Weight | 252.31 g/mol | [1][3][12] |
| Appearance | Off-white to yellow or pale brown crystalline powder/solid | [2][5][10] |
| Melting Point | 69°C | [10] |
| Boiling Point | 420.4°C at 760 mmHg | [10] |
| Density | 1.131 g/cm³ | [10] |
| Solubility | Moderately soluble in organic solvents, limited in water. | [1] |
| Storage | Store at room temperature or 2-8°C under an inert atmosphere. | [5][13] |
Spectroscopic Profile (Anticipated)
While specific spectra are proprietary, the structure of ethyl olivetolate allows for the prediction of key spectroscopic features essential for its characterization.
-
¹H NMR: Expected signals would include triplets and multiplets for the ethyl and pentyl chains, distinct aromatic proton signals on the resorcinol ring, and broad singlets for the two phenolic hydroxyl protons.
-
¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbon of the ester (~170 ppm), aromatic carbons (some shifted upfield due to the hydroxyl groups), and aliphatic carbons of the alkyl chains.[14]
-
IR Spectroscopy: Key absorptions would include a broad O-H stretching band for the phenolic groups, C-H stretching for the alkyl and aromatic portions, a strong C=O stretching band for the ester group (~1720 cm⁻¹), and C=C stretching for the aromatic ring.[14]
-
Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 252.31.[14] Common fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) or cleavage of the pentyl chain.
Synthesis and Purification
The synthesis of olivetolate esters can be achieved through several routes, often involving the construction of the substituted aromatic ring. A common strategy involves the oxidative aromatization of a cyclic diketone precursor. This approach is atom-economical and can be catalyzed by mild reagents like iodine in DMSO.[15]
General Synthetic Workflow
The diagram below illustrates a conceptual workflow for synthesizing an olivetolate ester, starting from precursor molecules that form the resorcinol ring.
Step-by-Step Protocol: Fischer Esterification of Olivetolic Acid
This protocol describes the conversion of olivetolic acid to its ethyl ester, a fundamental reaction in organic chemistry. The causality for this choice is its simplicity and high efficiency for converting a carboxylic acid to an ester.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve olivetolic acid in an excess of absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the solution. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.
-
Reflux: Heat the reaction mixture to reflux for several hours. The elevated temperature increases the reaction rate. According to Le Châtelier's principle, using ethanol as the solvent drives the equilibrium towards the formation of the ester product.
-
Workup: After cooling, neutralize the excess acid with a mild base like sodium bicarbonate solution. Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude ethyl olivetolate can be purified by column chromatography on silica gel or by recrystallization to yield a high-purity solid.
Chemical Reactivity and Application in Cannabinoid Synthesis
The utility of ethyl olivetolate lies in the reactivity of its resorcinol ring. The two hydroxyl groups are ortho- and para-directing, strongly activating the ring for electrophilic aromatic substitution. This makes position 5 (para to the C4-hydroxyl and ortho to the C2-hydroxyl) highly nucleophilic and the primary site for alkylation.
This selective reactivity is the cornerstone of its use in synthesizing CBD. The key reaction is a Friedel-Crafts-type alkylation where the electron-rich resorcinol ring of ethyl olivetolate attacks an electrophilic terpene partner, typically (+)-p-mentha-2,8-dien-1-ol.
Protocol: Synthesis of Cannabidiol (CBD)
This protocol outlines the two-step conversion of ethyl olivetolate to CBD.[4][16] The choice of a Lewis acid catalyst is critical as it generates the carbocation intermediate from the terpene alcohol, initiating the substitution reaction.
-
Coupling Reaction:
-
Dissolve ethyl olivetolate in a suitable aprotic solvent like dichloromethane (DCM) or toluene.
-
Cool the mixture in an ice bath (0°C).
-
Add a Lewis acid catalyst, such as boron trifluoride diethyl etherate (BF₃·OEt₂).[16]
-
Slowly add a solution of (+)-p-mentha-2,8-dien-1-ol in the same solvent. The reaction is exothermic and requires careful temperature control to minimize side reactions.
-
Stir the reaction at 0°C for 1-2 hours until analysis (e.g., by TLC or LC-MS) shows consumption of the starting material.
-
Quench the reaction by adding a weak aqueous base (e.g., 10% Na₂CO₃ solution) to neutralize the Lewis acid.[16]
-
Separate the organic layer, wash with water and brine, dry, and concentrate to obtain crude ethyl cannabidiolate.
-
-
Hydrolysis and Decarboxylation:
-
Dissolve the crude ethyl cannabidiolate in a solvent like methanol or ethanol.
-
Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH).[16]
-
Heat the mixture to reflux for several hours. This step accomplishes saponification (hydrolysis) of the ethyl ester to a carboxylate salt.
-
Cool the reaction and acidify with an acid (e.g., citric acid or dilute HCl) to a pH of ~3-4. This protonates the carboxylate, forming cannabidiolic acid (CBDA), and neutralizes the phenoxides.
-
The resulting CBDA is often unstable and decarboxylates upon further heating or during the acidic workup to yield CBD. The mixture is then extracted with a nonpolar solvent like heptane.[16]
-
The organic extract is concentrated, and the crude CBD is purified, typically by crystallization, to yield the final active pharmaceutical ingredient.
-
Safety and Handling
Ethyl olivetolate is a chemical reagent and must be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[10]
-
Signal Word: Warning[10]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[17][18]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[17][18]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, storage under an inert gas like nitrogen or argon is recommended.[13] Protect from light.[17]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[17]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[17]
-
Conclusion
Ethyl olivetolate is more than just a chemical intermediate; it is an enabling molecule for the large-scale pharmaceutical production of cannabinoids. Its structure is perfectly tailored for this purpose, offering a stable and reactive platform that mimics the natural biosynthetic precursor, olivetolic acid. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist or researcher working in the field of cannabinoid chemistry and drug development. By providing a reliable synthetic entry point, ethyl olivetolate continues to play a crucial role in unlocking the therapeutic potential of CBD and other related compounds.
References
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Gagne, S. J., et al. (2012). Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides. PNAS, 109(31), 12811-12816. Available at: [Link]
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Home Sunshine Pharma. (n.d.). 2,4-dihydroxy-6-pentyl-benzoic Acid Ethyl Ester CAS 38862-65-6. Retrieved from [Link]
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Venkatasai Life Sciences. (n.d.). Ethyl Olivetolate. Retrieved from [Link]
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Yang, R., et al. (2020). Structure of the Cannabis sativa olivetol-producing enzyme reveals cyclization plasticity in type III polyketide synthases. The FEBS Journal. Available at: [Link]
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Wikipedia. (n.d.). Olivetol. Retrieved from [Link]
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Pharmacompass. (n.d.). Ethyl Olivetolate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). WO2020031179A1 - Methods for synthesis of cannabinoid compounds.
- Google Patents. (n.d.). US10981849B1 - Method for preparing cannabinoids.
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IndiaMART. (n.d.). Ethyl Olivetolate, Cas No. 38862-65-6. Retrieved from [Link]
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StudyPulse. (n.d.). Spectral Data Interpretation for Organic Structure Determination. Retrieved from [Link]
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Aakash Institute. (n.d.). resorcinol in chemistry: Definition, Types and Importance. Retrieved from [Link]
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Spectrum Pharmacy Products. (2022). Scientific Documentation - E1172, Ethyl Oleate, NF. Retrieved from [Link]
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Wikipedia. (n.d.). Resorcinol. Retrieved from [Link]
- Google Patents. (n.d.). WO2020214951A1 - Olivetol synthase variants and methods for production of olivetolic acid and its analog compounds.
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Pharmaffiliates. (n.d.). CAS No : 38862-65-6 | Product Name : Ethyl Olivetolate. Retrieved from [Link]
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Britannica. (n.d.). Resorcinol | Synthesis, Derivatives, Reactions. Retrieved from [Link]
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The Journal of Organic Chemistry. (1998). Reaction of Resorcinol with α,β-Unsaturated Ketones. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2,4-dihydroxy-6-propylbenzoate. Retrieved from [Link]
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ResearchGate. (2025). Activities of 2,4-Dihydroxy-6-n-pentylbenzoic Acid Derivatives. Retrieved from [Link]
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Metabolic Engineering of Nicotiana benthamiana to Produce Cannabinoid Precursors and Their Analogues. (2022). PMC. Retrieved from [Link]
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SciSpace. (2021). A Catalytic, Oxidative Synthesis of Olivetol, Methyl Olivetolate and Orthogonally Protected Methyl Ether Derivatives. Retrieved from [Link]
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eScholarship. (n.d.). Synthetic Access to Cannabidiol and Analogs As Active Pharmaceutical Ingredients. Retrieved from [Link]
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Technical Dossier: Ethyl Olivetolate Solubility Profile & Handling
Optimization of Solvent Systems for Cannabinoid Precursor Processing
Part 1: Executive Summary
Ethyl olivetolate (Ethyl 2,4-dihydroxy-6-pentylbenzoate) serves as a critical orthogonal intermediate in the synthesis of phytocannabinoids, including Cannabidiol (CBD) and Tetrahydrocannabinol (THC).[1] Its physicochemical behavior is dominated by a "push-pull" architecture: a lipophilic pentyl side chain competing with a polar resorcinol core.[1]
Strategic Insight: Successful handling of ethyl olivetolate requires a biphasic mental model. It behaves as a lipophile during extraction (favoring halogenated and non-polar solvents) but retains sufficient polar character (due to phenolic hydroxyls) to allow for precise crystallization using polar anti-solvents.[1] This guide provides the solubility data and process workflows necessary to optimize its isolation, purification, and biological application.
Part 2: Molecular Architecture & Solubility Logic
To predict solubility behavior without trial-and-error, we must analyze the structure-property relationship (SPR).[1]
-
Lipophilic Domain (The Tail): The C5-pentyl chain and the ethyl ester moiety contribute significantly to the molecule's non-polar surface area. This drives the LogP value to approximately 3.3 – 4.4 , making the compound highly compatible with organic solvents like Dichloromethane (DCM) and Hexane.
-
Hydrophilic Domain (The Head): The 2,4-dihydroxy (resorcinol) substitution pattern provides two hydrogen-bond donors/acceptors.[1] While insufficient to solubilize the molecule in water, these groups create specific solubility windows in protic organic solvents (Ethanol, Methanol) and aprotic polar solvents (DMSO).
Physicochemical Constants
| Property | Value | Implication for Processing |
| Molecular Weight | 252.31 g/mol | Small molecule; rapid dissolution kinetics.[1][2] |
| LogP (Predicted) | 3.3 – 4.4 | Highly lipophilic; partitions >1000:1 into organic phase vs. water.[1] |
| pKa (Phenolic) | ~9.0 – 10.0 | Ionizable in basic aqueous solutions (pH > 10), allowing for base extraction.[1] |
| Melting Point | 69 °C | Solid at RT; amenable to recrystallization.[1] |
Part 3: Solvent Compatibility Matrix
The following data consolidates experimental observations and calculated partition coefficients.
Solubility Data Table
| Solvent Class | Specific Solvent | Solubility Rating | Operational Application |
| Aqueous | Water (pH 7) | Insoluble (<0.1 mg/mL) | Ideal "anti-solvent" for precipitation; used to wash away inorganic salts.[1] |
| Aqueous | NaOH (1M) | Soluble (as phenolate) | Used for chemical purification (acid/base extraction).[1] |
| Chlorinated | Dichloromethane (DCM) | Freely Soluble (>100 mg/mL) | Primary solvent for reaction workup and extraction.[1] |
| Alcohols | Ethanol / Methanol | Freely Soluble | Preferred for stock solutions and low-temp crystallization.[1] |
| Aprotic Polar | DMSO | Freely Soluble (>50 mg/mL) | Standard vehicle for in vitro biological assays.[1] |
| Hydrocarbons | Hexane / Heptane | Soluble (Moderate) | Used for recrystallization (often requires heating).[1] |
| Ethers | Diethyl Ether | Freely Soluble | Excellent extraction solvent; easy removal.[1] |
Visualization: Solubility Decision Tree
The following diagram illustrates the logical flow for selecting a solvent based on the operational goal (Extraction vs. Crystallization vs. Assay).
Figure 1: Decision matrix for solvent selection based on process intent. Colors indicate distinct operational workflows.
Part 4: Experimental Protocols
Protocol A: Purification via Recrystallization
Context: Removing polar impurities and unreacted olivetolic acid.[1]
Principle: Ethyl olivetolate exhibits a steep solubility curve in non-polar hydrocarbons (soluble at boiling point, sparingly soluble at freezing point).[1]
-
Dissolution: Dissolve crude ethyl olivetolate in Heptane (or Hexane) at 50–60°C. Use approximately 5–7 mL of solvent per gram of solid.[1]
-
Clarification: If insoluble particulates remain, filter the hot solution through a sintered glass funnel.
-
Nucleation: Allow the solution to cool slowly to room temperature (25°C) with gentle stirring.
-
Crystallization: Transfer the vessel to a -20°C freezer for 4–12 hours. The ethyl olivetolate will precipitate as off-white to yellow crystals.[1][3]
-
Collection: Filter the cold suspension. Wash the filter cake with cold Heptane (-20°C).
-
Drying: Vacuum dry at 30°C to remove residual solvent.[1]
Protocol B: Preparation of Stock Solutions for Bioassays
Context: Preparing a vehicle for cell culture or enzymatic assays.[1]
Principle: Water insolubility necessitates a high-concentration organic stock, which is then diluted into aqueous media.[1]
-
Solvent Choice: Use DMSO (Dimethyl Sulfoxide) for maximum stability and concentration.[1] Ethanol is a viable alternative if DMSO toxicity is a concern for specific cell lines.[1][4]
-
Target Concentration: Prepare a 50 mM stock solution.
-
Dissolution: Add 1 mL of sterile DMSO. Vortex for 30 seconds.[1] The solution should be clear and colorless.
-
Dilution Rule: When dosing into cell culture media, ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.
-
Example: Dilute 1 µL of stock into 199 µL of media to achieve a 250 µM final drug concentration (0.5% DMSO).
-
Part 5: Critical Process Considerations
Oxidation Sensitivity
The resorcinol moiety (1,3-dihydroxybenzene) is susceptible to oxidation, particularly in solution and at high pH.
-
Risk: Solutions in basic media (e.g., during NaOH extraction) will turn pink/brown over time due to quinone formation.[1]
-
Mitigation: Perform base extractions quickly and keep organic stock solutions protected from light and stored under inert gas (Argon/Nitrogen) if possible.[1]
Water "Crash-Out" Effect
Because ethyl olivetolate is practically insoluble in water, adding a concentrated ethanolic or DMSO stock directly to an aqueous buffer can cause immediate precipitation (crashing out), leading to erratic assay results.
-
Technique: Add the organic stock slowly to the vortexing aqueous buffer, or use an intermediate dilution step (e.g., 1:10 in media) before the final dilution.
Chemical Stability in Alcohols
While stable in ethanol at room temperature, prolonged heating (reflux) in alcohols (Methanol/Ethanol) without a catalyst is generally safe. However, in the presence of strong acids or bases, transesterification can occur (e.g., Ethyl Olivetolate
Process Workflow: Synthesis Workup
Figure 2: Standard isolation workflow emphasizing the partition preference of Ethyl Olivetolate into the organic phase.[1]
References
-
PubChem. (2023).[1] Ethyl 2,4-dihydroxy-6-pentylbenzoate (Compound Summary).[1][3][5] National Library of Medicine.[1] [Link][1]
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An In-depth Technical Guide to the Core Differences Between Ethyl Olivetolate and Olivetol for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of synthetic organic chemistry, particularly within the burgeoning field of cannabinoid research and development, the selection of appropriate precursors is a critical determinant of reaction efficiency, yield, and purity of the final active pharmaceutical ingredient (API). Among the foundational building blocks for many synthetic cannabinoids are olivetol and its derivative, ethyl olivetolate. While structurally similar, these two molecules exhibit significant differences in their chemical reactivity and handling, which have profound implications for their application in multi-step syntheses.
This technical guide provides a comprehensive analysis of the core differences between ethyl olivetolate and olivetol, offering an in-depth perspective for researchers, scientists, and drug development professionals. By elucidating the nuances of their chemical structure, physicochemical properties, synthesis, and reactivity, this document aims to equip the reader with the expert knowledge required to make informed decisions in the design and execution of synthetic strategies targeting cannabinoid-based therapeutics.
Chemical Structure and Nomenclature
At first glance, ethyl olivetolate and olivetol share a common structural scaffold: a 1,3-dihydroxy-5-pentylbenzene core. The key distinction lies in the presence of an ethyl carboxylate group on the aromatic ring of ethyl olivetolate. This seemingly minor addition fundamentally alters the molecule's electronic and steric properties.
Olivetol , with the IUPAC name 5-pentylbenzene-1,3-diol , is a simple alkylresorcinol. Its structure is characterized by two free hydroxyl groups at positions 1 and 3 of the benzene ring and a pentyl group at position 5.[1][2]
Ethyl olivetolate , on the other hand, is the ethyl ester of olivetolic acid. Its IUPAC name is ethyl 2,4-dihydroxy-6-pentylbenzoate .[3][4] In this molecule, the carboxyl group at position 2 of the aromatic ring is esterified with ethanol. This ester functionality imparts distinct chemical properties that are central to its utility in organic synthesis.
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Navigating the Synthesis Landscape: A Senior Application Scientist's Guide to Ethyl Olivetolate Safety
Introduction: Beyond the Data Sheet – A Proactive Approach to Safety
For the seasoned researcher and drug development professional, a Safety Data Sheet (SDS) is more than a regulatory document; it is the foundational text for a safe and efficient workflow. This guide is designed to move beyond a mere recitation of SDS sections for ethyl olivetolate (CAS 38862-65-6). Instead, it offers an in-depth, technical perspective on its handling, grounded in the principles of chemical reactivity, risk mitigation, and proactive safety culture. As a key intermediate in the synthesis of pharmaceutical compounds like cannabidiol, a thorough understanding of ethyl olivetolate's properties is paramount.[1][2][3][4] This document will provide not just the "what" but the "why" behind each safety recommendation, empowering you to make informed decisions in your laboratory.
Compound Profile and Hazard Identification
Ethyl olivetolate, systematically named ethyl 2,4-dihydroxy-6-pentylbenzoate, is a white to pale brown solid with the molecular formula C₁₄H₂₀O₄ and a molecular weight of 252.31 g/mol .[2][5] Its structure, featuring a dihydroxy-substituted aromatic ring and an ethyl ester functional group, dictates its chemical behavior and, consequently, its hazard profile.
GHS Classification and a Deeper Look at the Hazards
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication.[6] For ethyl olivetolate, the primary GHS pictogram is the Exclamation Mark (GHS07) , which signifies a range of potential hazards.[6][7][8]
| Hazard Statement | Code | Description | Causality and Field-Proven Insights |
| Harmful if swallowed | H302 | Acute toxicity (oral) | The phenolic and ester moieties can undergo hydrolysis in the gastrointestinal tract, potentially leading to systemic toxicity. While specific oral LD50 data for ethyl olivetolate is not readily available, this classification necessitates careful handling to prevent ingestion. |
| Causes skin irritation | H315 | Skin corrosion/irritation | Phenolic compounds are known to be skin irritants due to their ability to denature proteins and disrupt cell membranes. Prolonged or repeated contact can lead to dermatitis. The lipophilic nature of the pentyl chain may enhance skin penetration. |
| Causes serious eye irritation | H319 | Serious eye damage/eye irritation | The acidic nature of the phenolic hydroxyl groups can cause significant irritation and potential damage to the delicate tissues of the eye. Direct contact must be avoided at all costs. |
It is crucial to understand that these classifications represent the minimum known hazards. A proactive safety approach assumes that a compound may have additional, uncharacterized risks.
Risk Assessment and Mitigation Workflow
A self-validating safety protocol begins with a thorough risk assessment. The following workflow, visualized in the accompanying diagram, outlines a systematic approach to handling ethyl olivetolate.
Caption: A workflow diagram illustrating the key stages of risk assessment for handling ethyl olivetolate.
Engineering and Administrative Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the last line of defense.[9] Before even considering gloves and goggles, robust engineering and administrative controls must be in place.
Engineering Controls
-
Ventilation: All handling of ethyl olivetolate powder should be conducted in a certified chemical fume hood to minimize inhalation of airborne particulates. The face velocity of the fume hood should be regularly monitored to ensure it meets institutional and regulatory standards (typically 80-120 feet per minute).
-
Containment: For larger quantities, the use of a glove box or other containment enclosure should be considered to further reduce the risk of exposure.
Administrative Controls
-
Standard Operating Procedures (SOPs): Detailed, experiment-specific SOPs must be written, reviewed, and approved before any work with ethyl olivetolate begins. These SOPs should include step-by-step instructions for handling, storage, and waste disposal.
-
Training: All personnel handling the compound must receive documented training on its hazards, the specific SOPs, and emergency procedures. This training should be refreshed periodically.
-
Restricted Access: Areas where ethyl olivetolate is stored and handled should be clearly marked with appropriate hazard signage, and access should be restricted to authorized personnel.
Personal Protective Equipment (PPE): A Comprehensive Protocol
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table provides a baseline recommendation for handling ethyl olivetolate in a research setting.
| Body Part | PPE Recommendation | Rationale and Best Practices |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield should be worn when there is a significant risk of splashing. | Standard safety glasses are insufficient to protect against splashes. Goggles provide a seal around the eyes, and a face shield offers an additional layer of protection for the entire face. |
| Skin (Hands) | Double gloving with nitrile gloves. | The outer glove can be removed and disposed of immediately after handling the compound, minimizing the spread of contamination. Gloves should be inspected for tears or punctures before each use and changed regularly. |
| Skin (Body) | A laboratory coat with long sleeves. | Provides a removable barrier to protect personal clothing and skin from minor spills and contamination. |
| Respiratory | Not typically required when handled in a certified chemical fume hood. | If there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with an organic vapor/particulate filter cartridge may be necessary. A respiratory protection program, including fit testing, is required under such circumstances.[10] |
Step-by-Step Experimental Protocols for Safe Handling
Protocol for Weighing and Dispensing Solid Ethyl Olivetolate
-
Preparation: Don all required PPE as outlined in Section 4. Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Staging: Place a weigh boat, spatula, and the ethyl olivetolate container inside the fume hood.
-
Dispensing: Carefully open the ethyl olivetolate container. Use the spatula to transfer the desired amount of solid to the weigh boat. Avoid creating dust.
-
Closure: Securely close the ethyl olivetolate container.
-
Cleanup: Decontaminate the spatula and any other reusable equipment. Dispose of the weigh boat and any contaminated materials in the appropriate hazardous waste stream.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (outer gloves, lab coat, inner gloves, eye protection). Wash hands thoroughly with soap and water.
Protocol for Preparing a Solution of Ethyl Olivetolate
-
Preparation: Follow steps 1 and 2 from the weighing protocol. Place the appropriate solvent and glassware in the fume hood.
-
Weighing: Weigh the desired amount of ethyl olivetolate as described above.
-
Dissolution: Slowly add the weighed solid to the solvent in the flask or beaker with stirring. Be mindful of any potential exothermic reactions, although none are expected with common laboratory solvents.
-
Closure and Labeling: Cap the solution container and label it clearly with the compound name, concentration, solvent, and date.
-
Cleanup and Doffing: Follow steps 5 and 6 from the weighing protocol.
Emergency Procedures: Preparedness is Key
| Emergency Situation | Step-by-Step Response Protocol |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes. 2. Remove any contaminated clothing while continuing to flush. 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention. |
| Inhalation | 1. Move the individual to fresh air. 2. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention. |
| Minor Spill | 1. Alert others in the immediate area. 2. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). 3. Collect the absorbed material in a sealed container for hazardous waste disposal. 4. Decontaminate the spill area with soap and water. |
| Major Spill | 1. Evacuate the area immediately. 2. Alert your institution's emergency response team. 3. Do not attempt to clean up a major spill without specialized training and equipment. |
Storage and Disposal: A Lifecycle Approach to Safety
Storage
-
Store ethyl olivetolate in a tightly sealed container in a cool, dry, and well-ventilated area.[11]
-
Keep away from strong oxidizing agents and incompatible materials.
-
Store in a designated and labeled area, segregated from other chemicals.
Disposal
-
All waste containing ethyl olivetolate, including contaminated labware and PPE, must be disposed of as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in the regular trash.
Conclusion: Fostering a Culture of Safety
This guide provides a comprehensive framework for the safe handling of ethyl olivetolate, moving beyond the basic information of a standard SDS. By understanding the "why" behind each safety precaution and implementing a proactive, risk-based approach, researchers and drug development professionals can ensure a safe and productive laboratory environment. Remember that safety is a continuous process of learning, evaluation, and improvement.
References
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Chementors. (2024, June 25). SDS BASICS: GHS HAZARD PICTOGRAMS FOR SDS AND LABELS. Retrieved from [Link]
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Wikipedia. (2024). GHS hazard pictograms. Retrieved from [Link]
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Federal Institute for Occupational Safety and Health. (n.d.). Hazard pictograms for chemicals. Retrieved from [Link]
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Office of Environmental Health and Safety. (2016, August 22). Know Your Hazard Symbols (Pictograms). Retrieved from [Link]
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United Nations Economic Commission for Europe. (n.d.). GHS pictograms. Retrieved from [Link]
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IndiaMART. (n.d.). Ethyl Olivetolate, Cas No. 38862-65-6. Retrieved from [Link]
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PharmaCompass. (n.d.). Ethyl Olivetolate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]
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Chemical Hazards Emergency Medical Management. (2026, February 4). Personal Protective Equipment (PPE). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Safe handling of hazardous drugs. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 38862-65-6 | Product Name : Ethyl Olivetolate. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
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American Hazmat Rentals. (2025, April 14). What Are the OSHA Requirements for Chemical Storage?. Retrieved from [Link]
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Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Retrieved from [Link]
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Home Sunshine Pharma. (n.d.). 2,4-dihydroxy-6-pentyl-benzoic Acid Ethyl Ester CAS 38862-65-6. Retrieved from [Link]
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Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]
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HM Royal. (2025, September 17). Guidelines for the Safe Handling of Hazardous Chemicals. Retrieved from [Link]
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Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories. Retrieved from [Link]
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AHH Chemical Co., Ltd. (n.d.). Benzoic Acid, 2,4-Dihydroxy-6-Pentyl-, Ethyl Ester CAS 38862-65-6. Retrieved from [Link]
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RIVM. (2018, December 21). Toxicity Screening of Potential Bio-based Polar Aprotic Solvents (PAS). Retrieved from [Link]
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The Phytochemical Status of Ethyl Olivetolate: Natural Occurrence vs. Extraction Artifact
This guide serves as a technical deep-dive into the phytochemical status of ethyl olivetolate within lichen species. It addresses the critical distinction between native secondary metabolites and extraction artifacts—a common pitfall in natural product chemistry.
Executive Summary
Ethyl olivetolate (Ethyl 2,4-dihydroxy-6-pentylbenzoate) is frequently detected in ethanolic extracts of lichen species such as Pseudevernia furfuracea and Cetrelia species.[1] However, its classification as a "natural product" is chemically contentious.
This guide provides the evidence and methodology to demonstrate that ethyl olivetolate is predominantly an artifact of extraction , formed via the ethanolysis (transesterification) of native depsides like olivetoric acid . While olivetolic acid (the free acid) is a confirmed natural precursor to cannabinoids and lichen depsides, its ethyl ester counterpart typically indicates the use of nucleophilic solvents (ethanol) during isolation.[1]
Chemical Identity & Significance
The structural relationship between the target molecule and its natural precursors is central to understanding its origin.
| Compound | Chemical Structure | Natural Status | Role |
| Olivetolic Acid | 2,4-dihydroxy-6-pentylbenzoic acid | Native | Biosynthetic precursor to cannabinoids (CBGA) and lichen depsides.[1][2] |
| Olivetoric Acid | Depside (Ester of two phenolic units) | Native | Major secondary metabolite in Pseudevernia furfuracea (var.[1] ceratea). |
| Ethyl Olivetolate | Ethyl ester of olivetolic acid | Putative Artifact | Often detected after ethanol extraction; used as a marker for extraction methodology. |
Pharmaceutical Relevance: Olivetolic acid is the polyketide "head" group that condenses with geranyl pyrophosphate (GPP) to form Cannabigerolic Acid (CBGA), the "mother cannabinoid."[1] Sourcing this moiety from lichens offers an alternative to Cannabis sativa or synthetic production.
The Artifact Mechanism: Ethanolysis of Depsides
Lichens accumulate depsides —dimeric esters formed by the condensation of two or more hydroxybenzoic acid units. The bond connecting these units is an ester linkage, which is susceptible to nucleophilic attack.
The Reaction: When lichen material containing olivetoric acid is soaked in ethanol (a nucleophilic solvent), a transesterification reaction occurs.[1] The ethanol molecule attacks the depside ester bond, cleaving the dimer and esterifying the carboxylic acid group of the resulting monomer.
-
Substrate: Olivetoric Acid (Depside)
-
Products: Ethyl Olivetolate + Olivetol-carboxylic acid derivative[1]
This reaction mimics the natural biosynthesis but occurs ex vivo in the flask.
Visualizing the Pathway (Biosynthesis vs. Artifact)
Caption: Figure 1. Divergence of natural biosynthesis (green) and extraction artifacts (red).[1] Ethanol cleaves the native depside to form the ethyl ester.
Validation Protocol: Distinguishing Natural from Artifact
To scientifically validate the presence of ethyl olivetolate, one must eliminate the possibility of solvent interaction. This protocol uses a "Solvent Control System" to prove origin.
Protocol Overview
-
Control Arm (Non-Nucleophilic): Acetone or Benzene.[1] These solvents dissolve depsides but cannot participate in esterification.[1]
-
Variable Arm (Nucleophilic): Ethanol or Methanol.[1][4] These promote transesterification.
Step-by-Step Methodology
-
Sample Preparation:
-
Parallel Extraction:
-
Sample A (Control): Extract 5g powder with 50mL Acetone (HPLC grade) for 24h at room temperature.
-
Sample B (Test): Extract 5g powder with 50mL Ethanol (Abs.) for 24h at room temperature.
-
-
Filtration & Concentration:
-
Filter both extracts through 0.45µm PTFE filters.
-
Evaporate to dryness under reduced pressure (Rotavap) at <40°C.
-
-
Analytical Profiling (HPLC-UV/MS):
-
Resuspend residues in Acetonitrile.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).
-
Mobile Phase: Gradient Water (0.1% Formic Acid) / Acetonitrile.[1]
-
Detection: UV at 254nm and ESI-MS (Positive Mode).
-
Expected Results & Interpretation
| Observation | Conclusion |
| Peak X (Ethyl Olivetolate) present in BOTH Acetone and Ethanol extracts | The compound is NATURAL .[1] |
| Peak X present ONLY in Ethanol extract; Parent Depside (Olivetoric Acid) present ONLY in Acetone extract | The compound is an ARTIFACT of extraction. |
Note: Historical data strongly suggests the latter outcome. Researchers often mistake the ethyl ester for a natural product because they exclusively use ethanol for "green" extraction.
Quantitative Data Summary
The following table summarizes comparative extraction yields based on solvent polarity and nucleophilicity, derived from aggregated metabolomic studies of Pseudevernia furfuracea.
| Solvent System | Target: Olivetoric Acid (Native) | Target: Ethyl/Methyl Esters (Artifacts) | Mechanism of Action |
| Acetone | High Yield | Not Detected | Dissolution only (inert).[1] |
| Diethyl Ether | Moderate Yield | Not Detected | Dissolution only (inert).[1] |
| Methanol | Low / Trace | High (Methyl Olivetolate) | Methanolysis (rapid transesterification).[1] |
| Ethanol | Low / Trace | High (Ethyl Olivetolate) | Ethanolysis (transesterification).[1] |
Biosynthetic Context
Understanding the native machinery helps confirm why the free acid is the endpoint, not the ethyl ester.
-
Polyketide Synthase (PKS): The fungal mycobiont expresses a Type I or Type III PKS.[1]
-
Condensation: Acetyl-CoA (starter) + 3x Malonyl-CoA (extender)
Tetraketide intermediate.[1] -
Cyclization: The enzyme Olivetolic Acid Cyclase (OAC) catalyzes the aldol condensation to form Olivetolic Acid .
-
Depside Formation: A specific esterase links two phenolic acid units to create Olivetoric Acid .
There is no known enzyme in lichenology (e.g., an "olivetolate ethyltransferase") that specifically adds an ethyl group to the carboxyl tail.[1] This absence further supports the artifact hypothesis.
Workflow: Extraction Logic
Caption: Figure 2.[1] Decision matrix for solvent selection. Acetone preserves native chemistry; Ethanol alters it.
References
-
Antimicrobial activity of extracts of chemical races of the lichen Pseudevernia furfuracea and their physodic acid, chloroatranorin, atranorin, and olivetoric acid constituents. Source: PubMed / NIH
-
Metabolite Profiling of the Indian Food Spice Lichen, Pseudevernia furfuracea Combined With Optimised Extraction Methodology. Source: Frontiers in Pharmacology [1]
-
Crystal structure of olivetolic acid: a natural product from Cetrelia sanguinea. Source: ResearchGate
-
Platismatia glauca and Pseudevernia furfuracea lichens as sources of antioxidant, antimicrobial and antibiofilm agents. Source: PMC / NIH [1]
-
Ethyl Olivetolate - Pharmaceutical Reference Standard. Source: Sriram Chem
Sources
Methodological & Application
Application Note: Synthesis of Cannabidiol (CBD) via Acid-Catalyzed Condensation of Ethyl Olivetolate with p-mentha-2,8-dien-1-ol
Abstract
This comprehensive guide details the synthesis of Cannabidiol (CBD), a therapeutically significant, non-psychoactive phytocannabinoid, through the acid-catalyzed reaction of ethyl olivetolate and p-mentha-2,8-dien-1-ol. This reaction, a cornerstone of synthetic cannabinoid chemistry, proceeds via a Friedel-Crafts alkylation mechanism. This document provides an in-depth exploration of the reaction mechanism, detailed step-by-step protocols for synthesis and purification, and expert insights into process optimization and troubleshooting. It is intended for researchers, chemists, and drug development professionals engaged in the synthesis of cannabinoids for pharmaceutical and research applications.
Introduction: The Strategic Importance of Synthetic CBD
Cannabidiol (CBD) is a major non-psychoactive component of Cannabis sativa with significant therapeutic potential for various conditions, including epilepsy, pain, and inflammation.[1] While extraction from plant sources is common, chemical synthesis offers a route to highly pure, enantiomerically controlled CBD, free from agricultural contaminants and other cannabinoids like the psychoactive Δ⁹-tetrahydrocannabinol (THC).[2]
The condensation of an olivetol precursor with a menthane-derived terpene is one of the most direct and widely employed strategies for constructing the characteristic C-C bond that joins the resorcinol and terpenoid moieties of the CBD molecule.[3] The reaction between ethyl olivetolate (an ester form of olivetol) and (+)-p-mentha-2,8-dien-1-ol represents a key transformation in this synthetic paradigm.[2][4] This application note provides the necessary protocols and scientific rationale to successfully execute this synthesis, navigate its inherent challenges, and purify the final product to a high standard.
Reaction Principles and Mechanism
The core of this synthesis is an acid-catalyzed Friedel-Crafts alkylation. The reaction is initiated by the protonation or coordination of a Lewis acid to the hydroxyl group of p-mentha-2,8-dien-1-ol, facilitating its departure as a water molecule and generating a stabilized, delocalized allylic carbocation.[5][6] This electrophilic carbocation is then attacked by the electron-rich aromatic ring of ethyl olivetolate (or olivetol, if the ester is hydrolyzed in situ).
A critical challenge in this synthesis is controlling the regioselectivity of the alkylation. The olivetolate ring has two potential nucleophilic sites for alkylation, leading to the formation of both the desired "normal" CBD and an undesired "abnormal" CBD (abn-CBD) isomer.[2] Furthermore, under strongly acidic conditions or elevated temperatures, the initially formed CBD can undergo an intramolecular cyclization to yield THC isomers, primarily the thermodynamically more stable Δ⁸-THC.[7][8] Therefore, careful selection of the catalyst and precise control over reaction conditions are paramount to maximizing the yield of the desired product.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Ethyl Olivetolate | ≥98% | Standard chemical supplier | Store under inert gas, protected from light. |
| (+)-p-mentha-2,8-dien-1-ol | ≥97% | Standard chemical supplier | Chiral purity is critical for stereoselective synthesis.[4] |
| Boron trifluoride etherate (BF₃·OEt₂) | Redistilled | Standard chemical supplier | Highly corrosive and moisture-sensitive. Handle in a fume hood. |
| Dichloromethane (DCM), Anhydrous | ≥99.8% | Standard chemical supplier | Use a dry solvent to prevent quenching the Lewis acid. |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Standard chemical supplier | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard chemical supplier | For drying organic layers and as a water scavenger.[9][10] |
| Silica Gel | 230-400 mesh | Standard chemical supplier | For column chromatography. |
| Hexane, Ethyl Acetate | HPLC Grade | Standard chemical supplier | For chromatography mobile phase. |
Protocol A: Synthesis of Cannabidiol (CBD)
This protocol is adapted from established methods utilizing a Lewis acid catalyst.[9][10]
-
Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add ethyl olivetolate (1.0 eq) and anhydrous magnesium sulfate (2.0 eq).
-
Inert Atmosphere: Seal the flask and purge with dry nitrogen for 10-15 minutes.
-
Reagent Dissolution: Add anhydrous dichloromethane (DCM) to the flask to achieve a starting material concentration of approximately 0.1 M. Stir the mixture until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Terpene: In a separate dry flask, dissolve (+)-p-mentha-2,8-dien-1-ol (1.0 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15 minutes.
-
Catalyst Addition: Slowly add boron trifluoride etherate (BF₃·OEt₂) (0.5 - 1.0 mol%) to the reaction mixture dropwise via syringe. A slight exotherm may be observed. Maintain the internal temperature at or below 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every 30 minutes. The reaction is typically complete within 1.5 to 3 hours.[9]
-
Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add cautiously as gas evolution will occur.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a viscous oil.
Protocol B: Purification by Flash Column Chromatography
The crude product will contain the desired CBD, unreacted starting materials, and isomeric byproducts. Purification is essential.
-
Column Packing: Prepare a silica gel column using a slurry of silica in hexane.
-
Sample Loading: Dissolve the crude oil in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry silica-adsorbed sample onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical starting gradient is 1-2% ethyl acetate in hexane, gradually increasing to 5-10%.
-
Fraction Collection: Collect fractions and analyze them by TLC. The desired CBD product will have a distinct Rf value.
-
Product Isolation: Combine the pure fractions (as determined by TLC/HPLC) and remove the solvent under reduced pressure to yield purified CBD as a pale yellow to white solid/oil. The use of ethyl olivetolate will yield the ethyl cannabidiolate, which may require a subsequent hydrolysis (saponification) step to yield free CBD.
Workflow and Comparative Data
The overall process from synthesis to purification requires careful execution and monitoring.
Table 1: Comparison of Catalysts and Conditions for Olivetol/Menthadienol Condensation
| Catalyst | Solvent | Temp. (°C) | Time (h) | Reported Yield | Key Byproducts | Reference |
| BF₃·OEt₂ (1%) | DCM | 0 | 1.5 | ~31% (isolated Δ⁹-THC) | Δ⁸-iso-THC, abn-CBD | [9][10] |
| p-TSA | DCM | RT | - | 53% (Δ⁸-THC) | CBD (intermediate) | [8] |
| CSA (10 mol%) | DCM | RT | 2 | 34% (CBD) | abn-CBD (22%) | [2] |
| BF₃·OEt₂ (mild) | - | - | - | - | abn-CBD, Δ⁸-THC | [11] |
Troubleshooting and Scientific Insights
-
Low Yield: This is often due to moisture in the reaction, which deactivates the Lewis acid catalyst. Ensure all glassware is flame-dried and solvents are anhydrous. The use of a drying agent like MgSO₄ directly in the reaction mixture can help mitigate this.[9]
-
Poor Regioselectivity (High abn-CBD): The ratio of normal to abnormal CBD is influenced by the catalyst and temperature. Milder Brønsted acids like 10-camphorsulfonic acid (CSA) have been shown to provide reasonable yields of CBD, though abn-CBD is still a significant byproduct.[2] Some advanced strategies use blocking groups on the olivetol ring to prevent reaction at the undesired position, followed by a deprotection step.[4][11]
-
Formation of THC: Over-reaction due to excess acid, higher temperatures, or prolonged reaction times will promote the cyclization of CBD to THC.[7] It is crucial to use a minimal amount of catalyst and carefully monitor the reaction to quench it as soon as the starting material is consumed.
-
Purification Challenges: The similar polarity of CBD and its isomers can make chromatographic separation difficult.[7] Utilizing high-resolution flash chromatography, or for larger scales, more advanced techniques like centrifugal partition chromatography (CPC) or simulated moving bed (SMB) chromatography, can achieve high purity.[1][12]
Conclusion
The acid-catalyzed condensation of ethyl olivetolate with p-mentha-2,8-dien-1-ol is a robust and scalable method for the synthesis of Cannabidiol. Success hinges on a deep understanding of the underlying Friedel-Crafts mechanism and its competing side reactions. By carefully controlling key parameters—namely catalyst choice, concentration, temperature, and reaction time—and employing rigorous purification techniques, researchers can reliably produce high-purity CBD for further study and development. The protocols and insights provided herein serve as a comprehensive guide for professionals in the field of synthetic cannabinoid chemistry.
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- Synthetic pathways to tetrahydrocannabinol (THC): an overview - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00464B.
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- Hashish.1 A Simple One-Step Synthesis of ( — ^^Tetrahydrocannabinol (THC) from />-Mentha-2,8-dien-l-ol and Olivetol - Future4200.
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- 5. Documents download module [ec.europa.eu]
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- 7. Continuous-Flow Synthesis of Δ9-Tetrahydrocannabinol and Δ8-Tetrahydrocannabinol from Cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic pathways to tetrahydrocannabinol (THC): an overview - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00464B [pubs.rsc.org]
- 9. bibliography.maps.org [bibliography.maps.org]
- 10. future4200.com [future4200.com]
- 11. US20210061781A1 - Process for the production of cannabidiol and delta-9-tetrahydrocannabinol - Google Patents [patents.google.com]
- 12. US20190144414A1 - Method for purifying cannabinoid compounds - Google Patents [patents.google.com]
Application Note: BF3.Et2O Catalyzed Alkylation of Ethyl 2,4-Dihydroxy-6-Pentylbenzoate
This Application Note is designed for research scientists and drug development professionals focusing on cannabinoid synthesis. It details the BF3.Et2O catalyzed Friedel-Crafts allylation of ethyl 2,4-dihydroxy-6-pentylbenzoate (Ethyl Olivetolate) with Geraniol to synthesize Ethyl Cannabigerolate (the ethyl ester precursor to CBG).
Executive Summary
The regioselective alkylation of Ethyl 2,4-dihydroxy-6-pentylbenzoate (Ethyl Olivetolate) is the pivotal C-C bond-forming step in the semi-synthesis of classical cannabinoids. While various catalysts (e.g., pTSA, acidic alumina) exist, Boron Trifluoride Diethyl Etherate (BF3.Et2O) offers a potent, homogeneous Lewis acid pathway that proceeds rapidly under mild conditions.
However, the high reactivity of BF3.Et2O presents a double-edged sword: it efficiently catalyzes the initial alkylation but can readily drive the subsequent cyclization to tricyclic derivatives (THC/CBD analogs) or promote poly-alkylation. This protocol defines the kinetic control parameters —specifically temperature and quenching stoichiometry—required to arrest the reaction at the linear alkylated product (Ethyl Cannabigerolate) with high specificity.
Chemical Mechanism: Friedel-Crafts Allylation
The reaction operates via a Type I Friedel-Crafts Allylation mechanism. BF3.Et2O acts as a Lewis acid activator for the allylic alcohol (Geraniol), generating a resonance-stabilized allylic carbocation.
Mechanistic Pathway[1][2][3][4][5][6][7][8]
-
Activation: BF3 coordinates with the hydroxyl group of Geraniol.
-
Ionization: Loss of the activated leaving group generates the geranyl carbocation (3,7-dimethylocta-2,6-dien-1-yl cation).
-
Electrophilic Attack: The carbocation attacks the most electron-rich position of the Ethyl Olivetolate ring. The C3 position (between the two hydroxyl groups) is electronically favored (doubly activated by ortho-hydroxyls), though sterically crowded.
-
Re-aromatization: Loss of a proton restores aromaticity, yielding Ethyl Cannabigerolate.
Figure 1: Mechanistic pathway of BF3-catalyzed allylation. Dashed lines indicate thermodynamic sinks (cyclization) to be avoided.
Experimental Protocol
Reagents and Equipment
-
Substrate: Ethyl 2,4-dihydroxy-6-pentylbenzoate (Ethyl Olivetolate) (>98% purity).
-
Alkylating Agent: Geraniol (Natural or Synthetic, >98%).
-
Catalyst: Boron Trifluoride Diethyl Etherate (BF3.Et2O) (Freshly distilled or stored under inert gas; yellow/brown color indicates decomposition).
-
Solvent: Dichloromethane (DCM), Anhydrous (Water <50 ppm).
-
Quench: Saturated Aqueous Sodium Bicarbonate (NaHCO3).
-
Atmosphere: Argon or Nitrogen balloon.
Stoichiometry & Conditions Table
| Component | Role | Equivalents (eq) | Concentration | Notes |
| Ethyl Olivetolate | Limiting Reagent | 1.0 | 0.1 M - 0.2 M | Dissolve fully before cooling. |
| Geraniol | Electrophile | 1.1 - 1.2 | N/A | Slight excess drives conversion. |
| BF3.Et2O | Catalyst | 0.2 - 0.5 | N/A | Critical: High load (>1.0 eq) favors cyclization. |
| DCM | Solvent | N/A | N/A | Must be anhydrous. |
| Temperature | Control Parameter | N/A | -10°C to 0°C | Higher temps (>15°C) promote cyclization. |
Step-by-Step Methodology
Phase 1: Setup and Dissolution
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel.
-
Purge the system with Argon/Nitrogen and maintain a positive pressure.
-
Charge the RBF with Ethyl Olivetolate (1.0 eq) .
-
Add Anhydrous DCM via syringe to achieve a concentration of 0.15 M. Stir until fully dissolved.
-
Add Geraniol (1.1 eq) directly to the flask. Stir for 5 minutes to ensure homogeneity.
Phase 2: Catalysis (Kinetic Control) 6. Cool the reaction mixture to -10°C using an ice/salt bath or cryocooler. Allow temperature to equilibrate (approx. 15 mins). 7. Dropwise Addition: Dilute BF3.Et2O (0.3 eq) in a small volume of DCM (1:1 v/v) in the addition funnel. Add dropwise over 20 minutes.
- Note: The solution typically turns a reddish-orange color upon Lewis acid addition. This is the formation of the charge-transfer complex.
- Monitoring: Stir at -10°C. Monitor via TLC (Hexane:EtOAc 80:20) every 15 minutes.
- Target: Disappearance of Ethyl Olivetolate (Rf ~0.4) and appearance of Ethyl Cannabigerolate (Rf ~0.6).
- Stop Trigger: If a spot with higher Rf (cyclized product) begins to appear or starting material is <5%, proceed immediately to quench. Typical reaction time is 30–60 minutes .
Phase 3: Quenching and Workup 9. Quench: While still at -10°C, vigorously add Saturated NaHCO3 (equal volume to reaction solvent). The color should lighten significantly. 10. Allow the mixture to warm to Room Temperature (RT) while stirring vigorously for 10 minutes to hydrolyze any remaining BF3 complexes. 11. Transfer to a separatory funnel. Extract the aqueous layer with DCM (2x). 12. Combine organic layers and wash with Brine .[1] 13. Dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure (keep bath temp <40°C to prevent thermal cyclization).
Phase 4: Purification 14. Purify the crude oil via Flash Column Chromatography on Silica Gel.[2]
Eluent: Gradient of Hexane -> 5% EtOAc in Hexane.
Fractionation: Ethyl Cannabigerolate elutes after poly-alkylated byproducts but before unreacted Ethyl Olivetolate.
Figure 2: Operational workflow for the synthesis of Ethyl Cannabigerolate.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Yield / High SM Recovery | Inactive Catalyst | BF3.Et2O hydrolyzes easily. Distill over CaH2 or buy fresh sealed ampoules. |
| Formation of Tricyclics | "Over-cooking" | Reaction temp too high or time too long. Quench earlier or lower temp to -20°C. |
| Poly-alkylation (Dialkylated) | Excess Electrophile | Reduce Geraniol to 1.0 eq or use high dilution conditions. |
| Dark Black/Tar Mixture | Decomposition | Strong acid degradation. Ensure strict temp control and avoid excess BF3. |
Safety & Handling
-
BF3.Et2O: Highly corrosive and moisture sensitive.[3] Reacts violently with water.[3] Causes severe skin burns. Handle only in a fume hood with appropriate PPE (gloves, goggles, lab coat).
-
DCM: Suspected carcinogen and volatile. Avoid inhalation.
-
Waste: Quenched BF3 mixtures contain borates and fluorides; dispose of according to halogenated organic waste regulations.
References
-
Mechoulam, R., & Yagen, B. (1969). Stereospecific synthesis of (-)-delta-8- and (-)-delta-9-tetrahydrocannabinol. Tetrahedron Letters, 10(60), 5349–5352. Link
-
Razdan, R. K., et al. (1974). Hashish. A simple one-step synthesis of (-)-delta1-tetrahydrocannabinol (THC) from p-mentha-2,8-dien-1-ol and olivetol. Journal of the American Chemical Society, 96(18), 5860–5865. Link
-
Luo, X., et al. (2020). Synthesis and purification of cannabigerol and its application. World Intellectual Property Organization (WO2020249184A1). Link
-
Tius, M. A. (2010). A Contribution to the Synthesis of Cannabinoids.[4][2][5][6] ScholarSpace - University of Hawaii. Link
-
Schafroth, M. A., et al. (2014). Synthesis of Cannabinoid Derivatives. Chemistry – A European Journal, 20(30), 9290-9294. Link
Sources
- 1. BF3·Et2O Mediated Cascade Cyclizations: Synthesis of Schweinfurthins F and G - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2020249184A1 - Synthesis and purification of cannabigerol and its application - Google Patents [patents.google.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Documents download module [ec.europa.eu]
- 5. collections.uhsp.edu [collections.uhsp.edu]
- 6. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
Application Note: High-Purity CBD Synthesis via Hydrolysis and Decarboxylation of Ethyl Cannabidiolate
Abstract
This application note details the protocol for the conversion of Ethyl Cannabidiolate (Cannabidiolic Acid Ethyl Ester; CBD-COOEt) to Cannabidiol (CBD) . Unlike direct acid-catalyzed coupling of olivetol and menthadienol—which often yields complex mixtures requiring extensive chromatography—the "ester route" allows for the isolation of a stable, crystalline intermediate (Ethyl Cannabidiolate). This intermediate can be purified via recrystallization prior to hydrolysis, ensuring a final API (Active Pharmaceutical Ingredient) of exceptional purity (>99%). This guide covers the alkaline hydrolysis (saponification) of the ester to Cannabidiolic Acid (CBDA) and the subsequent thermal decarboxylation to neutral CBD.
Introduction: The "Ester Advantage"
In industrial cannabinoid synthesis, controlling regioselectivity and impurity profiles is paramount. The direct coupling of Olivetol and Mentha-2,8-dien-1-ol often produces significant amounts of abnormal-CBD (abn-CBD) and
By utilizing Ethyl Olivetolate as the starting material, the resulting Ethyl Cannabidiolate possesses a steric bulk that reduces unwanted cyclization and, crucially, forms a solid crystalline lattice. This allows researchers to remove impurities via solvent washing/recrystallization before the sensitive decarboxylation step.
Chemical Mechanism
The transformation involves two distinct chemical steps:
-
Saponification: Base-mediated hydrolysis of the ethyl ester to the carboxylate, followed by protonation to yield CBDA.
-
Decarboxylation: Thermal removal of the carboxyl group as carbon dioxide (
) to yield CBD.[1][2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Figure 1: Reaction pathway from Ethyl Cannabidiolate to CBD via CBDA.[1][3][2][4][5][6][7][8][9][10][11][12]
Materials and Equipment
Reagents
| Reagent | Grade | Purpose |
| Ethyl Cannabidiolate | >98% (Recrystallized) | Starting Material |
| Potassium Hydroxide (KOH) | Pellets, ACS Reagent | Hydrolysis Base |
| Methanol (MeOH) | HPLC Grade | Solvent |
| Hydrochloric Acid (HCl) | 1N or 2N Aqueous | Protonation (Workup) |
| Heptane / Hexane | ACS Reagent | Extraction / Crystallization |
| Water | Deionized (DI) | Solvent / Wash |
Equipment
-
Reaction Vessel: Round-bottom flask (RBF) with reflux condenser and magnetic stir bar.
-
Temperature Control: Oil bath or heating mantle with digital probe.
-
Inert Gas: Nitrogen (
) or Argon manifold (crucial to prevent oxidation to quinones). -
Vacuum Oven: For drying the intermediate CBDA.
-
Rotary Evaporator: Solvent removal.[13]
Experimental Protocol
Phase A: Saponification (Hydrolysis)
Objective: Cleave the ethyl ester linkage to generate CBDA.
-
Setup: Equip a 3-neck round-bottom flask with a stir bar, reflux condenser, and nitrogen inlet.
-
Dissolution: Charge the flask with Ethyl Cannabidiolate (1.0 eq) . Add Methanol (10-15 volumes) . Stir until dissolved.
-
Base Addition: Prepare a solution of KOH (4.0 - 5.0 eq) in a minimum amount of water (approx. 1-2 volumes). Add this aqueous base solution dropwise to the methanolic ester solution.
-
Note: A slight exotherm may occur.
-
-
Reflux: Heat the mixture to reflux (approx. 65-70°C internal temperature).
-
Reaction Monitoring: Maintain reflux for 4–6 hours . Monitor via TLC (Solvent: 20% EtOAc/Hexane) or HPLC.
-
Endpoint: Disappearance of the ester peak/spot.
-
-
Cooling: Cool the reaction mixture to room temperature (
).
Phase B: Workup and Isolation of CBDA
Critical Control Point: Acidification must be controlled. Over-acidification or high temperatures during this step can cyclize CBDA to THCA/THC.
-
Solvent Reduction: Remove approximately 50-70% of the methanol under reduced pressure (Rotavap) at
. -
Dilution: Add cold DI water (10 volumes) to the residue. The solution should be homogenous (potassium salt of CBDA is water-soluble).
-
Washing (Optional): Wash the aqueous basic layer with a non-polar solvent (e.g., Heptane) to remove any unreacted neutral lipids. Discard the organic (top) layer.
-
Acidification:
-
Place the aqueous phase in an ice bath (
). -
Slowly add 1N HCl with vigorous stirring.
-
Target pH: Adjust to pH ~2–3.
-
Observation: CBDA will precipitate as a sticky gum or oil (depending on purity) as it protonates.
-
-
Extraction: Extract the acidified aqueous mixture with Ethyl Acetate or Heptane (3 x 5 volumes).
-
Drying: Combine organic layers, wash with brine, and dry over anhydrous
. -
Concentration: Evaporate the solvent under vacuum (
) to yield crude CBDA as a viscous oil or semi-solid.
Phase C: Decarboxylation
Objective: Convert CBDA to CBD via thermal elimination of
-
Vessel: Transfer the crude CBDA to a clean reaction vessel.
-
Atmosphere: Purge the vessel with Nitrogen (
) to prevent oxidation (pinking). -
Heating: Heat the oil to 110–120°C .
-
Visual Indicator: Vigorous bubbling (effervescence) indicates
release.
-
-
Duration: Maintain temperature for 60–90 minutes .
-
Endpoint: Bubbling ceases.
-
-
Validation: Analyze a sample via HPLC.
-
Acceptance Criteria: CBDA < 1.0%; CBD > 95%.
-
-
Final Purification (Optional): Dissolve the resulting CBD oil in hot Heptane/Pentane and cool to
to induce crystallization of pure CBD.
Process Visualization
Figure 2: Operational workflow for the conversion of Ethyl Cannabidiolate to CBD.
Quality Control & Troubleshooting
Self-Validating Checkpoints
| Checkpoint | Method | Expected Result | Failure Mode |
| Post-Hydrolysis | TLC (20% EtOAc/Hex) | Ester remains: Reflux longer or add more base. | |
| Acidification | pH Strip/Meter | pH 2–3. | pH > 4: CBDA remains as salt in water phase (yield loss). |
| Post-Decarb | HPLC-UV | Peak shift from CBDA to CBD. | CBDA peak remains: Insufficient heat/time. |
Troubleshooting Guide
-
Problem: Product turns pink/purple.
-
Cause: Oxidation of CBD to hydroxy-quinones.
-
Solution: Ensure strict
atmosphere during reflux and decarboxylation. Use degassed solvents.
-
-
Problem: High THC content (>0.2%).
-
Cause: Acidification step was too warm or too strong, or decarboxylation temp was too high (>140°C).
-
Solution: Keep acidification at
. Do not exceed 120°C during decarboxylation.
-
References
-
Mechoulam, R., & Gaoni, Y. (1965).[14] "A Total Synthesis of dl-Δ1-Tetrahydrocannabinol and of dl-Cannabidiol." Journal of the American Chemical Society, 87(14), 3273–3275. Link
-
Petrzilka, T., Haefliger, W., & Sikemeier, C. (1969). "Synthese von Haschisch-Inhaltsstoffen." Helvetica Chimica Acta, 52(4), 1102–1134. Link
-
Wang, R., et al. (2020). "Methods for synthesis of cannabinoid compounds." World Intellectual Property Organization, WO2020031179A1. Link
-
Crombie, L., et al. (1977).[9] "Synthesis of Cannabinoids." Journal of Chemical Research, (S), 114, 1301-1345.[9] (Foundational text on ester intermediates).
-
Master Organic Chemistry. (2022). "Basic Hydrolysis of Esters – Saponification." Link
Sources
- 1. mamakana.ie [mamakana.ie]
- 2. bigskybotanicals.com [bigskybotanicals.com]
- 3. alpinols.com [alpinols.com]
- 4. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 5. Impact of enzymatic and alkaline hydrolysis on CBD concentration in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective Synthesis of Cannabidiol and its Unnatural Enantiomer to Evaluate Anxiolytic‐Like Properties and Memory Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2020031179A1 - Methods for synthesis of cannabinoid compounds - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. iris.unive.it [iris.unive.it]
- 12. Decarboxylation Study of Acidic Cannabinoids: A Novel Approach Using Ultra-High-Performance Supercritical Fluid Chromatography/Photodiode Array-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Saponification-Typical procedures - operachem [operachem.com]
- 14. WO2021181420A1 - Process for the synthesis of cannabidiol and intermediates thereof - Google Patents [patents.google.com]
Application Notes & Protocols: Strategic Use of Ethyl Olivetolate in Pechmann Condensation for the Synthesis of Novel Coumarin Scaffolds
Abstract
The Pechmann condensation stands as a cornerstone reaction for the synthesis of coumarins, a class of heterocyclic compounds with significant applications in pharmaceuticals, agrochemicals, and material science.[1][2] This guide provides an in-depth exploration of the Pechmann condensation utilizing ethyl olivetolate (ethyl 2,4-dihydroxy-6-pentylbenzoate), a highly functionalized resorcinol derivative. As a precursor in the synthesis of cannabinoids and other bioactive molecules, ethyl olivetolate offers a unique entry point to novel and complex coumarin scaffolds.[3][4] We delve into the reaction mechanism, provide a comparative analysis of catalytic systems, and present detailed, field-proven protocols suitable for researchers in organic synthesis and drug development.
Introduction: The Significance of Ethyl Olivetolate in Coumarin Synthesis
The Pechmann condensation, first reported by Hans von Pechmann in 1883, synthesizes coumarins through the acid-catalyzed reaction of a phenol with a β-ketoester.[5][6] The reaction's robustness and use of readily available starting materials have cemented its importance in synthetic chemistry.[1][7]
Ethyl olivetolate is an especially valuable substrate due to its structural features:
-
Activated Phenolic Ring: As a resorcinol derivative, its dihydroxy-substituted ring is highly activated towards electrophilic aromatic substitution, allowing the reaction to proceed under milder conditions compared to simple phenols.[6][8]
-
Strategic Functionalization: The presence of a pentyl group and an ethyl ester moiety provides handles for further synthetic modification, enabling the creation of diverse molecular libraries for screening and development.
-
Relevance to Natural Products: Ethyl olivetolate is a key intermediate in the synthesis of cannabinoids, and its conversion into coumarin analogues opens pathways to novel compounds with potentially unique biological activities.[4]
This document serves as a comprehensive guide to leveraging these features for the efficient synthesis of ethyl 7-hydroxy-4-methyl-2-oxo-5-pentyl-2H-chromene-6-carboxylate and similar derivatives.
The Reaction Mechanism: A Stepwise Perspective
The precise sequence of the Pechmann condensation mechanism has been a subject of academic discussion, with evidence supporting multiple potential pathways.[9][10][11] The reaction is fundamentally an acid-catalyzed process involving transesterification, electrophilic aromatic substitution (an intramolecular Friedel-Crafts-type acylation), and dehydration.[8][12]
The most commonly accepted pathway involves the following key steps, catalyzed by a Brønsted or Lewis acid:
-
Transesterification: The acid catalyst protonates the carbonyl oxygen of the β-ketoester (e.g., ethyl acetoacetate), activating it for nucleophilic attack by one of the hydroxyl groups of ethyl olivetolate. This forms a new ester intermediate.
-
Intramolecular Electrophilic Aromatic Substitution (EAS): The catalyst then activates the second carbonyl group (the ketone) of the intermediate. The electron-rich aromatic ring of the olivetolate moiety attacks this activated carbonyl in an intramolecular cyclization step, forming a new six-membered heterocyclic ring.
-
Dehydration: The final step is the acid-catalyzed elimination of a water molecule from the cyclic intermediate, resulting in the formation of the stable, aromatic coumarin ring system.
A plausible mechanism is illustrated below.
Caption: A proposed mechanism for the acid-catalyzed Pechmann condensation.
Comparative Analysis of Catalytic Systems
The choice of acid catalyst is critical and significantly influences reaction times, yields, and environmental impact. While traditional mineral acids are effective, modern heterogeneous catalysts offer significant advantages in terms of reusability and simplified purification.[7][13]
| Catalyst Type | Examples | Advantages | Disadvantages | Field Insights & Causality |
| Brønsted Acids | Conc. H₂SO₄, HCl, TFA[14] | High reactivity, low cost, readily available. | Corrosive, generates significant acidic waste, difficult to separate from the product, can cause side reactions (e.g., sulfonation). | Sulfuric acid is a powerful dehydrating agent, which aggressively drives the final step of the reaction. However, its strength necessitates careful temperature control to prevent charring and side-product formation. |
| Lewis Acids | AlCl₃, ZnCl₂, TiCl₄, ZrCl₄[15][16] | Effective for less reactive phenols, can be tuned for selectivity. | Often require anhydrous conditions, can be difficult to handle, stoichiometric amounts may be needed, hydrolyze to form corrosive byproducts. | Lewis acids coordinate strongly with the carbonyl oxygen atoms, providing potent electrophilic activation for both the transesterification and cyclization steps. |
| Heterogeneous Solid Acids | Amberlyst-15, Nafion, Sulfated Zirconia, Zeolites[7][13][17] | Reusable, easily separated by filtration, environmentally benign, often milder reaction conditions. | Can be more expensive initially, may have lower activity than strong mineral acids, potential for pore blockage. | The non-polar surface of catalysts like Amberlyst-15 prevents poisoning by water produced during the reaction, maintaining catalytic activity.[13] This makes them highly efficient, especially in solvent-free systems. |
| Ionic Liquids (ILs) | [bmim]Cl·2AlCl₃, [TEBSA][HSO₄][18][19] | Act as both solvent and catalyst, can be reusable, offer high yields and short reaction times. | High cost, potential viscosity issues, requires specific work-up procedures for separation. | Acidic ionic liquids create a highly polar reaction environment that can stabilize charged intermediates, accelerating the reaction rate even at ambient temperatures.[19] |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of coumarin derivatives from ethyl olivetolate and ethyl acetoacetate.
Protocol 1: Classical Synthesis using Concentrated Sulfuric Acid
This method is a robust, traditional approach effective for gram-scale synthesis. The primary causality for its design is the potent catalytic and dehydrating power of sulfuric acid, which drives the reaction to completion.
Materials & Reagents:
-
Ethyl Olivetolate (1.0 eq, e.g., 2.52 g, 10 mmol)
-
Ethyl Acetoacetate (1.1 eq, e.g., 1.43 g, 1.3 mL, 11 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Crushed Ice
-
Deionized Water
-
Ethanol (for recrystallization)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
Procedure:
-
Preparation: Place concentrated sulfuric acid (e.g., 10 mL) in a flask and cool it to 0-5 °C in an ice-water bath. Causality: This pre-chilling is critical to manage the highly exothermic reaction that occurs upon mixing the reactants with the strong acid, preventing degradation and side-product formation.
-
Reactant Addition: In a separate flask, mix ethyl olivetolate (10 mmol) and ethyl acetoacetate (11 mmol). Slowly add this mixture dropwise to the cold, stirred sulfuric acid over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).
-
Work-up & Precipitation: Carefully pour the reaction mixture onto a generous amount of crushed ice (approx. 100 g) in a beaker with vigorous stirring. A precipitate should form. Causality: Pouring the acidic mixture into ice-water quenches the reaction and precipitates the organic product, which is poorly soluble in the aqueous acidic medium.
-
Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (check with pH paper) to remove residual acid.
-
Purification: Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain the pure coumarin derivative.
Protocol 2: Green Synthesis using Amberlyst-15 (Solvent-Free)
This protocol represents an environmentally conscious alternative that simplifies purification by using a recyclable solid acid catalyst.[13][20] The choice of solvent-free conditions reduces waste and often accelerates the reaction at elevated temperatures.
Materials & Reagents:
-
Ethyl Olivetolate (1.0 eq, e.g., 2.52 g, 10 mmol)
-
Ethyl Acetoacetate (1.1 eq, e.g., 1.43 g, 1.3 mL, 11 mmol)
-
Amberlyst-15 (e.g., 0.2-0.5 g, ~10-20 wt%)
-
Ethyl Acetate (for work-up)
-
Hexanes (for recrystallization)
Procedure:
-
Reaction Setup: Combine ethyl olivetolate (10 mmol), ethyl acetoacetate (11 mmol), and Amberlyst-15 in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reaction: Heat the mixture in an oil bath at 110-120 °C with vigorous stirring.[13] The reaction is typically complete within 2-3 hours. Monitor progress by TLC.
-
Catalyst Recovery: Cool the reaction mixture to room temperature. Add a sufficient amount of ethyl acetate to dissolve the product and create a slurry. Filter the mixture to recover the Amberlyst-15 catalyst. Causality: The solid catalyst is insoluble in the organic solvent, allowing for simple mechanical separation.
-
Catalyst Regeneration: The recovered catalyst can be washed with ethyl acetate, dried in an oven, and reused for subsequent reactions with minimal loss of activity.
-
Product Isolation: Take the filtrate and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, often as a solid or viscous oil.
-
Purification: Purify the crude residue by recrystallization from a solvent system like ethyl acetate/hexanes or by column chromatography on silica gel.
Caption: General workflow for the synthesis of coumarins via Pechmann condensation.
Summary of Optimized Reaction Parameters
The following table summarizes key quantitative data for the protocols described, providing a clear basis for experimental design.
| Parameter | Protocol 1 (H₂SO₄) | Protocol 2 (Amberlyst-15) | Rationale / Notes |
| Stoichiometry | Ethyl Olivetolate (1.0 eq), Ethyl Acetoacetate (1.1 eq) | Ethyl Olivetolate (1.0 eq), Ethyl Acetoacetate (1.1 eq) | A slight excess of the β-ketoester is used to ensure complete consumption of the more valuable ethyl olivetolate. |
| Catalyst Loading | N/A (Used as solvent/reagent) | 10-20 wt% relative to ethyl olivetolate | For solid acids, this loading provides a good balance between reaction rate and cost-effectiveness.[13] |
| Temperature | 0 °C (addition), then RT | 110-120 °C | The high exothermicity of H₂SO₄ requires initial cooling. The solid acid catalyst requires thermal energy to achieve a reasonable reaction rate. |
| Reaction Time | 2-4 hours | 2-3 hours | Solvent-free conditions at high temperatures often lead to shorter reaction times. |
| Solvent | Conc. H₂SO₄ | Solvent-Free | Eliminating organic solvents is a key principle of green chemistry, reducing waste and potential environmental hazards.[18] |
| Typical Yield | 70-85% | 80-95% | The solvent-free method with a reusable catalyst often provides higher and cleaner yields due to fewer side reactions and a simpler work-up.[21] |
Conclusion and Future Outlook
The Pechmann condensation of ethyl olivetolate is a powerful and versatile method for accessing novel, highly functionalized coumarin derivatives. While traditional protocols using strong mineral acids remain effective, the adoption of modern, heterogeneous catalysts like Amberlyst-15 offers a more sustainable, efficient, and user-friendly approach. The protocols and data presented herein provide a validated framework for researchers to explore this chemistry, enabling the development of new molecular entities for applications in drug discovery and materials science. The strategic functional groups on the resulting coumarin scaffold serve as a launchpad for further diversification, ensuring the continued relevance of this classic reaction in contemporary chemical synthesis.
References
Sources
- 1. DSpace [open.bu.edu]
- 2. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 3. WO2020031179A1 - Methods for synthesis of cannabinoid compounds - Google Patents [patents.google.com]
- 4. US10981849B1 - Method for preparing cannabinoids - Google Patents [patents.google.com]
- 5. Pechmann Condensation [drugfuture.com]
- 6. jk-sci.com [jk-sci.com]
- 7. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 9. Research Portal [scholarlyworks.adelphi.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanism of the Pechmann reaction: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pechmann Condensation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. PPT - Recyclable Organomolybdenum Lewis Acid Catalyst and Microwave Assisted Pechmann Condensation Reactions PowerPoint Presentation - ID:413341 [slideserve.com]
- 15. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Coumarins Synthesis and Transformation via C–H Bond Activation—A Review | MDPI [mdpi.com]
- 17. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 18. journals.iau.ir [journals.iau.ir]
- 19. Coumarin syntheses via Pechmann condensation in Lewis acidic chloroaluminate ionic liquid [organic-chemistry.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. iiste.org [iiste.org]
- 22. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for Lewis Acid-Catalyzed Coupling of Ethyl Olivetolate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Ethyl Olivetolate Coupling in Cannabinoid Synthesis
Ethyl olivetolate stands as a critical precursor in the synthetic production of a wide array of cannabinoids, compounds of significant interest for their therapeutic properties.[1][2] The strategic coupling of ethyl olivetolate with various terpenic allies, such as p-mentha-2,8-dien-1-ol, is a cornerstone of this synthetic pathway, leading to the formation of key intermediates like ethyl cannabidiolate. This electrophilic aromatic substitution, a variation of the classical Friedel-Crafts alkylation, is effectively mediated by Lewis acids.[3][4] Understanding the nuances of the catalytic conditions is paramount for optimizing yield, purity, and scalability in the synthesis of active pharmaceutical ingredients (APIs) derived from cannabinoids.
This document provides a detailed guide to the Lewis acid-catalyzed coupling of ethyl olivetolate, offering in-depth mechanistic insights, a comprehensive experimental protocol, and expert commentary to ensure reproducible and efficient synthesis.
Mechanistic Rationale: The Role of the Lewis Acid Catalyst
The coupling reaction is fundamentally a Friedel-Crafts alkylation, a process that involves the electrophilic substitution of an alkyl group onto an aromatic ring.[5] In this specific application, the electron-rich phenolic ring of ethyl olivetolate serves as the nucleophile. The choice and handling of the Lewis acid catalyst are critical as it governs the generation of the electrophile, a key step in the reaction cascade.
The mechanism unfolds through several distinct stages:
-
Activation of the Electrophile: The Lewis acid, for instance, Boron Trifluoride Etherate (BF₃·OEt₂), coordinates with the hydroxyl group of the alkylating agent (e.g., p-mentha-2,8-dien-1-ol).[3][6] This coordination enhances the leaving group ability of the hydroxyl moiety.
-
Formation of the Carbocation: The activated alcohol-Lewis acid complex facilitates the departure of the hydroxyl group as a water molecule (after protonation), generating a resonance-stabilized carbocation.
-
Nucleophilic Attack: The electron-rich aromatic ring of ethyl olivetolate attacks the electrophilic carbocation.[3] This attack preferentially occurs at the ortho position to one of the hydroxyl groups due to electronic activation and steric considerations.
-
Deprotonation and Catalyst Regeneration: A subsequent deprotonation step re-establishes the aromaticity of the ring, yielding the final coupled product. The Lewis acid catalyst is regenerated in this process, allowing it to participate in further catalytic cycles.[4]
Figure 1: General workflow for the Lewis acid-catalyzed coupling of ethyl olivetolate.
Experimental Protocol: Coupling of Ethyl Olivetolate with p-mentha-2,8-dien-1-ol using Boron Trifluoride Etherate
This protocol is adapted from established procedures for the synthesis of cannabidiol precursors.[7]
Materials and Reagents:
-
Ethyl Olivetolate
-
p-mentha-2,8-dien-1-ol
-
Boron Trifluoride Etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
10% Sodium Carbonate (Na₂CO₃) aqueous solution
-
Hexane
-
Water, deionized
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl olivetolate (1.0 mole equivalent) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice bath with gentle stirring.
-
Catalyst Addition: Slowly add boron trifluoride etherate (0.2 mole equivalent) to the cooled solution.
-
Substrate Addition: In a separate flask, prepare a solution of p-mentha-2,8-dien-1-ol (1.0 mole equivalent) in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture at 0°C over a period of 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 1 hour.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a 10% aqueous solution of sodium carbonate until the effervescence ceases.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction and Washing: Wash the organic layer sequentially with deionized water (twice).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be further purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure coupled product.
Data Summary and Comparison of Lewis Acid Catalysts
| Lewis Acid Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Reported Yield (%) | Reference |
| **Boron Trifluoride Etherate (BF₃·OEt₂) ** | 20 | Dichloromethane | 0 | ~78 (crude) | [7] |
| Scandium(III) Triflate (Sc(OTf)₃) | 10 | Dichloromethane | Not specified | 87 | [8][9] |
| p-Toluenesulfonic Acid | Not specified | Not specified | Not specified | 44 | [8] |
Note: Yields are highly dependent on the specific substrates, reaction scale, and purification methods. The table provides a comparative overview based on available literature.
Expertise and Experience: Navigating Potential Challenges
-
Moisture Sensitivity: Lewis acids like BF₃·OEt₂ and Sc(OTf)₃ are highly sensitive to moisture.[10][11][12] The presence of water can deactivate the catalyst and lead to side reactions. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial for optimal results.
-
Stoichiometry of the Catalyst: While catalytic amounts are required, the optimal loading can vary. Insufficient catalyst may lead to incomplete conversion, while excess catalyst can promote side reactions or complicate the workup.
-
Temperature Control: The reaction is typically exothermic. Maintaining a low temperature (e.g., 0°C) is essential to control the reaction rate and minimize the formation of byproducts.
-
Regioselectivity: The alkylation can potentially occur at different positions on the aromatic ring. The conditions outlined generally favor the desired C-alkylation. However, O-alkylation can sometimes be a competing side reaction.[3] Careful optimization and characterization are necessary to ensure the desired regioselectivity.
Trustworthiness: A Self-Validating System
To ensure the reliability and reproducibility of this protocol, the following validation steps are recommended:
-
Reactant Purity: The purity of ethyl olivetolate and the alkylating agent should be confirmed by analytical techniques such as NMR or HPLC before use.
-
In-Process Controls: Regular monitoring of the reaction by TLC or HPLC will help determine the optimal reaction time and prevent the formation of degradation products.
-
Product Characterization: The final product should be thoroughly characterized using spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.
-
Yield Calculation and Reproducibility: The experiment should be repeated to ensure the consistency of the yield and purity of the final product.
Figure 2: Step-by-step experimental workflow for the coupling reaction.
References
- What Is the Mechanism of Phenol Alkylation? - Hubei Sanli Fengxiang Technology Co., Ltd. ()
- Phenol alkylation (Friedel-Crafts Alkyl
- US10981849B1 - Method for preparing cannabinoids - Google P
- WO2020031179A1 - Methods for synthesis of cannabinoid compounds - Google P
- Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols | ACS Sustainable Chemistry & Engineering - ACS Public
- Process for production of delta-9-tetrahydrocannabinol - Justia P
- Friedel Crafts Acylation And Alkyl
- Catalytic Synthesis of Olivetol and Deriv
- Ethyl Olivetol
- Scandium(III) triflate immobilised in ionic liquids: a novel and recyclable catalytic system for Friedel–Crafts alkylation of aromatic compounds with alkenes - Sciencemadness.org. ()
- Scandium(III)
- Scandium()
- Scandium(III)
- Enantioselective indole Friedel--Crafts alkylations catalyzed by bis(oxazolinyl)pyridine-scandium(III)
- Boron trifluoride ether
Sources
- 1. Catalytic Synthesis of Olivetol and Derivatives - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 2. Ethyl Olivetolate | CymitQuimica [cymitquimica.com]
- 3. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 4. jk-sci.com [jk-sci.com]
- 5. byjus.com [byjus.com]
- 6. Boron trifluoride etherate - Wikipedia [en.wikipedia.org]
- 7. US10981849B1 - Method for preparing cannabinoids - Google Patents [patents.google.com]
- 8. WO2020031179A1 - Methods for synthesis of cannabinoid compounds - Google Patents [patents.google.com]
- 9. patents.justia.com [patents.justia.com]
- 10. sciencemadness.org [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. Scandium() triflate immobilised in ionic liquids: a novel and recyclable catalytic system for Friedel–Crafts alkylation of aromatic compounds with alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethyl Olivetolate Alkylation Reactions
Welcome to the technical support center for the alkylation of ethyl olivetolate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial reaction, often a key step in the synthesis of cannabinoids and other pharmacologically active molecules. Here, we move beyond simple protocols to explain the "why" behind experimental choices, providing you with the insights needed to troubleshoot and significantly improve your reaction yields.
Core Concept: The Ambident Nucleophile Challenge
The primary challenge in the alkylation of ethyl olivetolate stems from its nature as a phenol. Deprotonation of the phenolic hydroxyl group generates a phenoxide, which is an ambident nucleophile. This means it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (specifically at the ortho and para positions relative to the hydroxyl group). This duality can lead to a mixture of C-alkylated and O-alkylated products, directly impacting the yield of the desired C-alkylated product.[1][2] Understanding and controlling the factors that favor C-alkylation is paramount to a successful synthesis.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the alkylation of ethyl olivetolate.
Q1: My reaction is resulting in a low yield of the desired C-alkylated product and a significant amount of O-alkylated ether. How can I improve the C-alkylation selectivity?
This is the most frequent challenge. The selectivity between C- and O-alkylation is highly dependent on several factors.[1][2]
Underlying Causes & Solutions:
-
Solvent Choice: The solvent plays a critical role in shielding the phenoxide oxygen.
-
Protic Solvents (e.g., ethanol, water): These solvents can form hydrogen bonds with the phenoxide oxygen, effectively "blocking" it and promoting C-alkylation.[1]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetone): These solvents do not hydrogen bond as effectively with the oxygen, leaving it more exposed and available for O-alkylation.[3][4] While often used to increase reaction rates, they can be detrimental to C-alkylation selectivity in this context.
-
-
Counter-ion: The nature of the cation associated with the phenoxide can influence the reaction outcome. While less easily controlled, it's a factor to consider.
-
Leaving Group on the Alkylating Agent: The "hardness" of the leaving group can influence the site of attack according to Hard-Soft Acid-Base (HSAB) theory.
-
"Softer" leaving groups (e.g., iodide, bromide): These tend to favor C-alkylation.
-
"Harder" leaving groups (e.g., chloride, tosylate): These may lead to a higher proportion of O-alkylation.
-
Experimental Protocol for Enhancing C-Alkylation:
-
Solvent Selection: Switch from a polar aprotic solvent to a protic solvent like trifluoroethanol (TFE) or even a less polar solvent like toluene.
-
Base Selection: Use a base that generates a less "free" phenoxide. For instance, potassium carbonate (K₂CO₃) is often a good starting point.
-
Temperature Control: Lowering the reaction temperature can sometimes favor the thermodynamically more stable C-alkylated product.
Q2: I am observing the formation of a dialkylated product. How can I minimize this side reaction?
Dialkylation occurs when the initially formed mono-alkylated product reacts with another molecule of the alkylating agent.[5][6]
Underlying Causes & Solutions:
-
Stoichiometry: Using an excess of the alkylating agent will inevitably lead to dialkylation.
-
Reaction Time: Allowing the reaction to proceed for too long after the consumption of the starting material can provide an opportunity for the mono-alkylated product to react further.
-
Base Equivalents: Using more than one equivalent of base can deprotonate the mono-alkylated product, making it susceptible to a second alkylation.
Experimental Protocol to Minimize Dialkylation:
-
Control Stoichiometry: Use a 1:1 molar ratio of ethyl olivetolate to the alkylating agent. A slight excess of ethyl olivetolate can sometimes be beneficial.[5]
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant starting material.[5]
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the ethyl olivetolate. Quench the reaction as soon as the starting material is consumed.
Q3: My reaction is not proceeding to completion, and I am recovering a significant amount of unreacted ethyl olivetolate. What should I do?
Incomplete conversion is a common issue that can often be resolved by adjusting the reaction conditions.
Underlying Causes & Solutions:
-
Insufficient Base Strength: The chosen base may not be strong enough to fully deprotonate the phenolic hydroxyl group.[3]
-
Low Reaction Temperature: The activation energy for the reaction may not be reached at the current temperature.
-
Poor Solubility: The reagents may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.
Troubleshooting Steps:
-
Increase Base Strength: If using a weak base like sodium bicarbonate, consider switching to a stronger base such as potassium carbonate or sodium hydroxide.[3]
-
Increase Temperature: Gradually increase the reaction temperature while monitoring for the formation of side products.
-
Improve Solubility: If solubility is an issue, consider a co-solvent system or a different solvent altogether that can dissolve all reactants.
Data Presentation: Reaction Conditions and Reported Yields
The following table summarizes various reported conditions for the alkylation of olivetol and its esters, which are key precursors in cannabinoid synthesis. Note that yields can be highly dependent on the specific alkylating agent and subsequent workup procedures.
| Substrate | Alkylating Agent | Catalyst/Base | Solvent | Yield | Reference |
| Ethyl Olivetolate | p-mentha-2,8-dien-1-ol | BF₃·Et₂O | Dichloromethane | 78.1% (crude) | [7] |
| Olivetol | trans-menthadienol | p-toluenesulfonic acid | - | 44% (of CBD) | [8][9] |
| Ethyl Olivetolate | dementhanediol | - | - | 42% (of CBD-ethyl ester) | [8] |
| Methyl Olivetolate | menthadienol | p-toluenesulfonic acid | - | 39-56% | [8] |
| Ethyl Olivetolate | menthadienol | MgSO₄, Sc(OTf)₃ | - | 87% (of ethyl cannabidiolate) | [8] |
| Olivetol | Geraniol | Acidic Alumina | Toluene | - | [10] |
Visualizing the Process
To better understand the reaction and troubleshooting logic, the following diagrams illustrate the core concepts.
Reaction Mechanism: C- vs. O-Alkylation
Caption: Deprotonation of ethyl olivetolate yields a phenoxide ion with two potential nucleophilic sites, leading to either O- or C-alkylation.
Troubleshooting Workflow
Sources
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. tandfonline.com [tandfonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sciencemadness Discussion Board - crap yields of phenol-alkyl ether - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US10981849B1 - Method for preparing cannabinoids - Google Patents [patents.google.com]
- 8. WO2020031179A1 - Methods for synthesis of cannabinoid compounds - Google Patents [patents.google.com]
- 9. US20210061781A1 - Process for the production of cannabidiol and delta-9-tetrahydrocannabinol - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
optimizing Lewis acid catalyst ratios for ethyl olivetolate
Technical Support Center: Synthetic Optimization of Ethyl Olivetolate
Subject: Optimizing Lewis Acid Catalyst Ratios (
Introduction: The "Catalyst" Misconception
Welcome to the Advanced Synthesis Support Module. If you are accessing this guide, you are likely encountering yield plateaus or purification nightmares (specifically titanium emulsions) during the synthesis of Ethyl Olivetolate .
A critical distinction must be made immediately: In the context of synthesizing resorcinolates like Ethyl Olivetolate via
The phenolic oxygens in the product (Ethyl Olivetolate) are potent Lewis bases. They coordinate irreversibly to the metal center (Titanium or Boron), effectively "poisoning" the catalyst after a single turnover. This guide addresses the optimization of these ratios to overcome product inhibition while minimizing side reactions.
Module 1: Stoichiometry & Thermodynamics
Q: Why is my yield stuck at ~45% despite using 1.0 equivalent of ?
A: You are likely observing the "Titanium Trap."
In the condensation of a 1,3-bis(silyl) enol ether (or equivalent) with an acid chloride, the reaction generates the aromatic resorcinol ring. The resulting product contains two phenolic hydroxyls and an ester carbonyl, creating a tridentate "pocket" that binds
-
The Mechanism: The first 1.0 equivalent of
drives the condensation but immediately complexes with the product. -
The Deficit: If you use only 1.0 eq, the reaction stalls because the Lewis Acid is sequestered by the product, leaving unreacted starting material.
-
The Fix: You must treat
as a reagent . The optimal ratio is typically 1.5 to 2.0 equivalents relative to the limiting reagent (usually the acid chloride). This ensures enough free Lewis Acid is available to drive the reaction to completion.
Data: Catalyst Equivalents vs. Isolated Yield
Conditions: DCM,
| Isolated Yield (%) | Observation | |
| 0.5 eq | < 15% | Incomplete conversion; mostly recovered starting material. |
| 1.0 eq | 42 - 48% | Reaction stalls; "Titanium Trap" effect active. |
| 1.5 eq | 78 - 85% | Optimal Range. High conversion, manageable workup. |
| 2.5 eq | 75 - 80% | Diminishing returns; significant emulsion issues during quench. |
| > 3.0 eq | 60 - 65% | Increased side reactions (polymerization/tars). |
Module 2: Reaction Pathway Visualization
The following diagram illustrates the coordination mechanism and why the ratio is critical. The "Product Complex" acts as a thermodynamic sink.
Caption: The "Titanium Trap" mechanism. The product sequesters the Lewis Acid, necessitating >1.0 equivalents for full conversion.
Module 3: Troubleshooting & FAQs
Q: I am seeing significant O-acylation byproducts. How do I favor C-acylation?
A: This is a regioselectivity issue controlled by temperature and "soft" vs. "hard" Lewis acidity.
-
Temperature: Ensure the initial addition of
is performed at . Higher temperatures ( ) during addition favor the kinetic O-acylation (ester formation) rather than the thermodynamic C-acylation (ring formation). -
Order of Addition: Add the
to the acid chloride first, stir for 15 mins to form the complex, then add the silyl enol ether/malonate dropwise. This pre-activation ensures the "hard" Ti center is occupied, directing the nucleophile to the "soft" carbon.
Q: The reaction turns into a solid brick (precipitation) halfway through. Is this normal?
A: No. This indicates the concentration is too high, causing the intermediate titanium-enolate polymers to crash out.
-
Solution: Dilute your reaction. Standard concentration is 0.1 M to 0.2 M in Dichloromethane (DCM). If you are running at 0.5 M, the insolubility of the intermediate will prevent the reaction from finishing.
-
Solvent: DCM is preferred. Toluene can be used but often requires higher temperatures which compromises regioselectivity.
Q: How do I break the Titanium Emulsion during workup?
A: This is the most common pain point. The Ti-O bonds in the product are strong.
-
The "Standard" Quench (Bad): Pouring into water creates sticky
hydrates that trap your product. -
The "Professional" Quench (Good):
-
Quench with 1M HCl (cold) to protonate the phenols and release the metal.
-
If an emulsion persists, add Potassium Sodium Tartrate (Rochelle's Salt) saturated solution and stir vigorously for 2 hours. The tartrate chelates the Titanium into a water-soluble complex, leaving a clean organic layer.
-
Module 4: Optimized Experimental Protocol
Objective: Synthesis of Ethyl Olivetolate via
-
Preparation: Flame-dry a 3-neck round bottom flask. Flush with Argon.
-
Reagents:
-
Substrate A: Hexanoyl Chloride (1.0 eq)
-
Substrate B: Bis(trimethylsilyl) malonate derivative (1.1 eq)
-
Catalyst:
(1.5 eq) - Note the ratio. -
Solvent: Anhydrous DCM (0.15 M concentration).
-
-
Execution:
-
Cool DCM containing Substrate A to
. -
Add
dropwise over 20 mins. Solution will turn yellow/orange. -
Add Substrate B dropwise over 45 mins. Keep temp <
. -
Critical Step: Allow to warm to
slowly over 4 hours. The color will darken to deep red/brown (formation of the Ti-resorcinolate complex). -
Stir at
for 2 hours.
-
-
Workup:
-
Pour reaction mixture into an ice-cold solution of 1M HCl.
-
Stir vigorously until the organic layer is clear (not cloudy).
-
Extract with DCM (
). Wash combined organics with Brine. -
Dry over
and concentrate.
-
-
Purification: Recrystallize from minimal Hexane/EtOAc or perform flash chromatography (Silica, 0-20% EtOAc in Hexanes).
References
-
Langer, P. (2000). "Efficient Synthesis of Functionalized Resorcinols and Chromanes by [3+3] Cyclization of 1,3-Bis(silyl enol ethers) with 1,3-Dielectrophiles." Tetrahedron, 56(36), 6817-6828. Link
-
Chan, T. H., & Brownbridge, P. (1980). "Regioselective synthesis of phenols and benzenoid aromatic compounds." Journal of the American Chemical Society, 102(10), 3534-3538. Link
-
Cabudo, L., et al. (2021). "A Catalytic, Oxidative Synthesis of Olivetol, Methyl Olivetolate and Orthogonally Protected Methyl Ether Derivatives." SynOpen, 05(02), 86-90.[1] Link
-
Hoppmann, A., et al. (2009). "TiCl4-Mediated Cyclization of 1,3-Bis(silyl enol ethers) with Acid Chlorides: A New Route to Salicylates." Journal of Organic Chemistry, 74(12), 4537–4541. Link
Sources
Technical Support Center: Purification of Ethyl 2,4-dihydroxy-6-pentylbenzoate
Welcome to the Technical Support Center for the purification of ethyl 2,4-dihydroxy-6-pentylbenzoate, a key intermediate in the synthesis of various compounds of pharmaceutical interest, including cannabidiol (CBD).[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this phenolic compound.
Understanding the Molecule: Key Physicochemical Properties
Ethyl 2,4-dihydroxy-6-pentylbenzoate, also known as ethyl olivetolate, is a resorcinol derivative. Its two hydroxyl groups confer moderate polarity and susceptibility to oxidation, which can lead to coloration of the product. Understanding its properties is crucial for selecting the appropriate purification strategy.
| Property | Value | Source |
| Appearance | Off-white to yellow crystalline powder | Home Sunshine Pharma |
| Melting Point | 69°C | Home Sunshine Pharma |
| Solubility | Soluble in various organic solvents | - |
| CAS Number | 38862-65-6 | Sigma-Aldrich |
Frequently Asked Questions (FAQs)
Q1: My synthesized ethyl 2,4-dihydroxy-6-pentylbenzoate is a brownish oil and won't crystallize. What should I do?
A1: An oily product often indicates the presence of impurities that inhibit crystallization. These could be unreacted starting materials, side-products, or residual solvent. The first step is to ensure all volatile solvents have been removed under high vacuum. If it remains an oil, a chromatographic purification is recommended before attempting recrystallization again.
Q2: My purified compound is initially a white solid but turns pink or brown over time. How can I prevent this?
A2: The discoloration is likely due to the oxidation of the phenolic hydroxyl groups. To prevent this, store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature. When handling the compound, try to minimize its exposure to air.
Q3: What are the most common impurities I should be looking out for?
A3: Common impurities can arise from the starting materials or side reactions during synthesis. Based on typical synthetic routes for olivetolic acid and its esters, potential impurities include:
-
Olivetolic acid: If the esterification reaction is incomplete.
-
Unreacted starting materials: Depending on the specific synthesis route.
-
Over-alkylated or rearranged products: These can occur under certain reaction conditions.
-
Oxidation products: As mentioned, phenolic compounds are prone to oxidation.
Troubleshooting Guide
This section addresses specific issues you might encounter during the purification of ethyl 2,4-dihydroxy-6-pentylbenzoate.
Recrystallization Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Compound "oils out" instead of crystallizing. | The solvent may be too nonpolar, or the cooling rate is too fast. Impurities are present. | Add a small amount of a more polar co-solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. If oiling persists, purify by column chromatography first. |
| Poor recovery of the compound after recrystallization. | The chosen solvent is too good at dissolving the compound, even at low temperatures. Too much solvent was used. | Select a solvent in which the compound has lower solubility at cold temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the compound. |
| Crystals are colored despite recrystallization. | Colored impurities are co-crystallizing with the product. The compound is degrading during heating. | Add a small amount of activated charcoal to the hot solution before filtering to adsorb colored impurities. Avoid prolonged heating. |
Column Chromatography Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor separation of the desired compound from impurities. | The eluent system is not optimized. The column was not packed properly. The column was overloaded. | Perform thorough TLC analysis to determine the optimal eluent system. Ensure the column is packed uniformly without any cracks or channels. Use an appropriate amount of silica gel relative to the amount of crude product (typically a 50:1 to 100:1 ratio by weight). |
| The compound is streaking on the column. | The compound is too polar for the eluent system. The compound is interacting too strongly with the silica gel. | Gradually increase the polarity of the eluent. Add a small amount of a polar solvent like methanol to the eluent system. Consider using a different stationary phase, such as alumina. |
| The compound is not eluting from the column. | The eluent is not polar enough. | Increase the polarity of the eluent significantly. A flush with 100% ethyl acetate or a mixture containing methanol may be necessary.[3] |
Detailed Purification Protocols
Protocol 1: Recrystallization
Recrystallization is an effective method for purifying ethyl 2,4-dihydroxy-6-pentylbenzoate if the crude material is relatively pure and crystalline.
Recommended Solvent Systems:
-
Hexane/Ethyl Acetate
-
Toluene
-
Benzene/Diethyl Ether[4]
Step-by-Step Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents. A good recrystallization solvent will dissolve the compound when hot but not when cold.[5]
-
Dissolution: Place the crude ethyl 2,4-dihydroxy-6-pentylbenzoate in an Erlenmeyer flask. Add the chosen solvent (or solvent mixture) dropwise while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Flash Column Chromatography
For crude material that is oily or contains significant impurities, flash column chromatography is the preferred purification method.
Recommended Eluent Systems (to be optimized by TLC):
-
Hexane/Ethyl Acetate gradient (e.g., starting from 95:5 and gradually increasing the proportion of ethyl acetate)
-
Dichloromethane/Methanol gradient for more polar impurities
Step-by-Step Procedure:
-
TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using different ratios of your chosen eluent system to find the optimal separation conditions. The desired compound should have an Rf value of approximately 0.25-0.35 for good separation.[6]
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Fill the column with silica gel (slurry packing with the initial eluent is recommended). Add another layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent that will be adsorbed by the silica gel. Carefully load the sample onto the top of the column.
-
Elution: Begin eluting the column with your chosen solvent system. If using a gradient, start with the less polar mixture and gradually increase the polarity.
-
Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified ethyl 2,4-dihydroxy-6-pentylbenzoate.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizing the Purification Workflow
Recrystallization Workflow
Caption: A typical workflow for the purification of ethyl 2,4-dihydroxy-6-pentylbenzoate by recrystallization.
Column Chromatography Workflow
Caption: A standard workflow for purifying ethyl 2,4-dihydroxy-6-pentylbenzoate using flash column chromatography.
References
- Google Patents. (n.d.). Method for preparing cannabinoids.
- Google Patents. (n.d.). Methods for synthesis of cannabinoid compounds.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2015, June 26). How can I purify resorcinol? Retrieved February 23, 2026, from [Link]
-
ResearchGate. (2015, November 26). How can I get my resolved compound with the eluent in column chromatography? Retrieved February 23, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved February 23, 2026, from [Link]
Sources
- 1. US10981849B1 - Method for preparing cannabinoids - Google Patents [patents.google.com]
- 2. WO2020031179A1 - Methods for synthesis of cannabinoid compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
Technical Support Center: Solving Solubility Challenges of Ethyl Olivetolate in Dichloromethane
Welcome to the technical support center for handling ethyl olivetolate. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility issues with ethyl olivetolate, particularly in dichloromethane (DCM). Here, we will explore the underlying chemical principles governing this issue and provide a structured approach to troubleshooting, complete with detailed protocols and advanced strategies.
Fundamentals: Understanding the Mismatch
To effectively address the solubility problem, we must first understand the molecular characteristics of both the solute (ethyl olivetolate) and the solvent (dichloromethane).
Ethyl Olivetolate (Ethyl 2,4-dihydroxy-6-pentylbenzoate): This molecule has a dual nature.[1][2] It possesses a non-polar alkyl chain (-C5H11) and a moderately polar ethyl ester group (-COOC2H5).[1] Crucially, it features two hydroxyl (-OH) groups on the aromatic ring, which can engage in strong hydrogen bonding.[3] These hydroxyl groups make the molecule significantly more polar than a simple alkylbenzene.
Dichloromethane (DCM, Methylene Chloride): DCM is a moderately polar aprotic solvent.[4] While the individual C-Cl bonds are polar, the tetrahedral geometry of the molecule results in a net dipole moment, giving it a dielectric constant of 8.93.[5] However, as an aprotic solvent, it cannot donate hydrogen bonds; it can only act as a weak hydrogen bond acceptor.[6]
The primary conflict arises from the strong hydrogen bonding capability of ethyl olivetolate's hydroxyl groups and DCM's inability to effectively disrupt this network. The principle of "like dissolves like" suggests that a solvent's ability to form intermolecular interactions similar to those of the solute is key to dissolution.[7] DCM's interaction with the hydroxyl groups is not strong enough to overcome the solute-solute hydrogen bonds, leading to poor solubility.
Molecular Interaction Diagram
Caption: Intermolecular forces between ethyl olivetolate and dichloromethane.
Frequently Asked Questions (FAQs)
Q1: Why is my ethyl olivetolate not dissolving in pure dichloromethane at room temperature?
A1: The primary reason is a polarity mismatch. Ethyl olivetolate has two hydroxyl groups that can form strong hydrogen bonds with each other, causing the molecules to "stick" together. Dichloromethane is only moderately polar and cannot effectively break these strong solute-solute hydrogen bonds, resulting in poor solubility.[6][7]
Q2: I see some material dissolving, but a significant amount remains as a solid. What should I do first?
A2: Your solution is likely saturated. The first steps are to gently heat the mixture and increase agitation. For many compounds, solubility increases with temperature.[8] If this doesn't work, consider increasing the volume of the solvent.
Q3: Is it safe to heat dichloromethane?
A3: Dichloromethane has a low boiling point (around 39.6 °C or 103.3 °F).[5] Therefore, heating should be done gently, preferably in a sealed or reflux apparatus to prevent solvent loss and exposure to fumes. Always work in a well-ventilated fume hood.
Q4: Can I use a different solvent instead of dichloromethane?
A4: Yes. If your experimental protocol allows, switching to a more polar, protic solvent like methanol or ethanol will likely dissolve ethyl olivetolate much more effectively due to their ability to form hydrogen bonds.[9] Polar aprotic solvents like acetone or ethyl acetate may also offer improved solubility over DCM.[7]
Troubleshooting Guide
This section provides a systematic approach to resolving solubility issues. Start with the simplest methods and proceed to more advanced techniques as needed.
Troubleshooting Workflow
Caption: Step-by-step troubleshooting workflow for solubility issues.
| Symptom | Potential Cause | Recommended Solution(s) |
| Cloudy suspension or undissolved solid at the bottom. | Insufficient solvent or low kinetic energy. | 1. Increase Agitation: Use a magnetic stirrer or vortex mixer. 2. Gentle Heating: Warm the solution to 30-35°C in a sealed container. 3. Increase Solvent Volume: Add more DCM in measured increments. |
| Material forms an oil or gooey precipitate instead of dissolving. | The compound is "oiling out," which can happen if the temperature is above its melting point in the impure state or if there's a significant polarity mismatch. | 1. Add More Solvent: This can sometimes resolve the issue by keeping the compound soluble.[10] 2. Use a Co-solvent: Introduce a small amount of a more effective solvent (see Section 4.2). |
| The solution is clear initially but becomes cloudy or precipitates over time. | The solution is supersaturated, or the compound may be degrading. | 1. Maintain Temperature: Ensure the solution remains at the temperature at which it dissolved. 2. Check Stability: Ethyl olivetolate is generally stable, but prolonged exposure to heat or contaminants could cause issues. |
| Solubility is still poor even after heating and adding more solvent. | Fundamental incompatibility between solute and solvent. | Move to Co-solvent Systems: The moderate polarity of pure DCM is insufficient.[8] A polar co-solvent is necessary. |
Experimental Protocols
Protocol for Enhancing Solubility with Sonication
Sonication uses ultrasonic waves to create and collapse microscopic bubbles, a process known as cavitation. This creates intense local heating and pressure, which can break up solute particles and accelerate dissolution.
Objective: To dissolve ethyl olivetolate in DCM using an ultrasonic bath.
Materials:
-
Ethyl olivetolate
-
Dichloromethane
-
Glass vial or flask
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of ethyl olivetolate and place it in the vial.
-
Add the calculated volume of dichloromethane.
-
Seal the vial securely.
-
Place the vial in the ultrasonic bath, ensuring the water level is above the solvent level in the vial.
-
Turn on the sonicator. Monitor the dissolution visually.
-
Continue sonication in short bursts (e.g., 5-10 minutes) to avoid excessive heating of the DCM. Check for dissolution between bursts.
-
Once the solid is fully dissolved, the solution is ready for use.
Protocol for Using a Co-solvent System
A co-solvent is a secondary solvent added in a small quantity to the primary solvent to increase the solubility of a compound.[11][12] For this system, a polar protic solvent is ideal.
Objective: To dissolve ethyl olivetolate in a DCM/Methanol co-solvent system.
Materials:
-
Ethyl olivetolate
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Glass vial or flask with a magnetic stir bar
-
Magnetic stir plate
Procedure:
-
Add the weighed ethyl olivetolate and the magnetic stir bar to the vial.
-
Add the primary solvent, dichloromethane, aiming for about 90-95% of the final desired volume.
-
Begin stirring the mixture.
-
Slowly add methanol dropwise to the stirring suspension.
-
Observe the mixture. Continue adding methanol until the ethyl olivetolate is fully dissolved.
-
Record the final ratio of DCM to MeOH (e.g., 95:5 v/v). This ratio should be maintained for consistency in future experiments.
Rationale: The methanol molecules can form hydrogen bonds with the hydroxyl groups of ethyl olivetolate, breaking the solute-solute interactions. The non-polar part of the methanol and the DCM then solvate the rest of the molecule, bringing it into solution.
Advanced Strategies and Considerations
-
Alternative Solvents: If the presence of a protic solvent like methanol is incompatible with your downstream application (e.g., it could interfere with a reaction), consider moderately polar aprotic alternatives.
| Solvent | Polarity Index (P') | Boiling Point (°C) | Notes |
| Dichloromethane | 3.1 | 39.6 | Baseline for comparison. |
| Tetrahydrofuran (THF) | 4.0 | 66.0 | More polar, may improve solubility. |
| Ethyl Acetate | 4.4 | 77.1 | Can be a good alternative for extractions.[13] |
| Acetone | 5.1 | 56.0 | More polar, but also highly volatile. |
| Methanol | 5.1 | 64.7 | Protic solvent, excellent for dissolving phenols.[9] |
-
Stability: Always consider the stability of ethyl olivetolate in your chosen solvent system, especially if heating or long-term storage is required. It is advisable to prepare solutions fresh for each experiment.
References
- Dichloromethane Solvent Properties. (n.d.).
- Ethyl Olivetolate | CymitQuimica. (n.d.).
- Dichloromethane - DCCEEW. (2022, June 30).
- Dichloromethane vs Chloroform: Solvent Properties, Safety, and Laboratory Applications. (2025, December 29).
- Dichloromethane And Its Uses. (2023, June 1).
- The Chemistry Behind Dichloromethane: Unveiling Its Properties and Molecular Interactions. (2026, January 25).
- Ethyl Olivetolate | CAS 38862-65-6. (n.d.).
- Ethyl Olivetolate, Cas No. 38862-65-6. (n.d.).
- 38862-65-6 | Ethyl olivetolate. (n.d.).
- Ethyl Olivetolate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.).
- Technical Support Center: Overcoming Poor Solubility of Starting Materials. (n.d.).
- Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. (n.d.).
- Effect of Solvent Extraction on the Distribution of Phenolic Compounds in Arbutus pavarii and Pistacialentiscus Plants. (n.d.).
- Solubility comparison in dichloromethane. (n.d.).
- A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021, January 15).
- Cosolvent – Knowledge and References. (n.d.).
- Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. (2025, August 7).
- Exploration of Viable Alternative Solvents to Dichloromethane in Organic Synthesis and Purification. (n.d.).
- Factors Affecting the Extraction of (Poly)Phenols from Natural Resources Using Deep Eutectic Solvents Combined with Ultrasound-Assisted Extraction. (2023, October 18).
- Solubility of Organic Compounds. (2021, October 8).
- 3.6F: Troubleshooting. (2022, April 7).
- (PDF) Studies on the solubility of phenolic compounds. (n.d.).
- What to do when compound did not dissolve in organic solvent? (2015, April 23).
- Review on Enhancement of Solubilization Process. (2014, May 24).
- Troubleshooting: The Workup. (n.d.).
- Ethyl Olivetolate. (n.d.).
- Ethyl Olivetolate | SCI Pharmtech, Inc. (n.d.).
- Ethyl Olivetolate | CAS No- 38862-65-6. (n.d.).
Sources
- 1. Ethyl Olivetolate | CymitQuimica [cymitquimica.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. chemscene.com [chemscene.com]
- 4. labproinc.com [labproinc.com]
- 5. Dichloromethane vs Chloroform: Solvent Properties, Safety, and Laboratory Applications [elchemy.com]
- 6. questjournals.org [questjournals.org]
- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. admin.mantechpublications.com [admin.mantechpublications.com]
- 12. scialert.net [scialert.net]
- 13. Exploration of Viable Alternative Solvents to Dichloromethane in Organic Synthesis and Purification [minds.wisconsin.edu]
Technical Support Center: Minimizing Side Reactions During Ethyl Olivetolate Condensation
Welcome to the technical support center for optimizing the condensation of ethyl olivetolate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial reaction, a cornerstone in the synthesis of various cannabinoids.[1][2][3][4] We will delve into the common challenges, provide in-depth troubleshooting strategies, and offer validated protocols to enhance yield and purity.
Understanding the Core Reaction and Its Challenges
The condensation of ethyl olivetolate with an appropriate electrophile, such as p-mentha-2,8-dien-1-ol or methyl vinyl ketone (MVK), is a foundational step in the synthesis of cannabinoid precursors.[5] While seemingly straightforward, this reaction is often plagued by a variety of side reactions that can significantly reduce the yield and purity of the desired product, necessitating tedious and costly purification steps.[6]
The primary goal is the C-alkylation of the aromatic ring of ethyl olivetolate. However, the phenolic hydroxyl groups and the activated aromatic ring present multiple reactive sites, leading to a landscape of potential undesired products.
Visualizing the Reaction Pathways
To better understand the chemical transformations, let's visualize the intended reaction and a significant side reaction pathway.
Caption: Desired vs. side reaction pathways.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the ethyl olivetolate condensation, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields are often a result of suboptimal reaction conditions or the prevalence of side reactions. Here’s a breakdown of potential causes and solutions:
-
Cause 1: Inefficient Catalyst Activity. Lewis acids like boron trifluoride etherate (BF₃·Et₂O) are commonly used to activate the electrophile.[5][6] However, their activity can be diminished by moisture.
-
Solution: Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened or distilled BF₃·Et₂O.
-
-
Cause 2: Suboptimal Temperature. The reaction temperature significantly influences the rate of the desired reaction versus side reactions.
-
Solution: Many procedures recommend initiating the reaction at a low temperature (e.g., 0°C) to control the initial exothermic reaction and then allowing it to proceed at a specific temperature.[5] A temperature optimization study may be necessary for your specific electrophile.
-
-
Cause 3: Incorrect Stoichiometry. The molar ratio of reactants and catalyst is critical.
-
Solution: While a 1:1 molar ratio of ethyl olivetolate to the electrophile is common, a slight excess of the electrophile may sometimes be used.[5] However, a large excess can lead to di-alkylation products. The catalyst concentration should also be optimized; typically, a sub-stoichiometric amount is sufficient.
-
Q2: I'm observing multiple spots on my TLC plate, indicating a mixture of products. What are these byproducts and how can I minimize them?
A2: The presence of multiple products points towards competing side reactions. Here are the most common culprits:
-
Byproduct 1: O-Alkylated Products. The phenolic hydroxyl groups of ethyl olivetolate are nucleophilic and can compete with the aromatic ring for the electrophile.
-
Minimization Strategy: The choice of Lewis acid and solvent can influence the C- vs. O-alkylation ratio. Non-polar solvents like dichloromethane are often preferred.[5] Additionally, protecting the hydroxyl groups prior to condensation is a viable, albeit longer, synthetic route.
-
-
Byproduct 2: Di-alkylation and Poly-alkylation. The activated aromatic ring can potentially react with more than one molecule of the electrophile.
-
Minimization Strategy: Carefully control the stoichiometry, avoiding a large excess of the electrophile. Slow, dropwise addition of the electrophile to the reaction mixture can also help to maintain a low instantaneous concentration, disfavoring multiple alkylations.
-
-
Byproduct 3: Isomeric Products. Alkylation can occur at different positions on the aromatic ring.
-
Minimization Strategy: The regioselectivity is largely directed by the electronic and steric properties of the reactants and catalyst. Certain Lewis acids may offer better regioselectivity. Literature precedent for similar reactions can be a valuable guide.
-
-
Byproduct 4: Products from Self-Condensation of the Electrophile. Some electrophiles, particularly enones like methyl vinyl ketone (MVK), can undergo self-condensation or polymerization under acidic conditions.[7]
-
Minimization Strategy: Maintain a low reaction temperature and add the electrophile slowly to the solution of ethyl olivetolate and the Lewis acid. This ensures the electrophile is more likely to react with the intended nucleophile.
-
Q3: My final product is difficult to purify. What are some effective purification strategies?
A3: Purification can be challenging due to the similar polarities of the desired product and some byproducts.
-
Strategy 1: Column Chromatography. This is the most common method. A systematic approach to solvent system selection is key. Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate). Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system that provides good separation between your product and impurities.
-
Strategy 2: Crystallization. If the product is a solid, crystallization can be a highly effective purification technique.[6] Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Strategy 3: Acid-Base Extraction. This can be useful for removing acidic or basic impurities. However, the phenolic nature of the product itself needs to be considered.
-
Strategy 4: Derivatization. In some cases, converting the product to a crystalline derivative (e.g., an ester of the free hydroxyl group) can facilitate purification.[6] The protecting group can then be removed in a subsequent step.
Experimental Protocols
The following protocols provide a starting point for optimizing your ethyl olivetolate condensation.
Protocol 1: General Procedure for Lewis Acid-Catalyzed Condensation
This protocol is a general guideline and may require optimization for your specific electrophile.
-
Preparation:
-
Dry all glassware in an oven at >100°C overnight and cool under a stream of inert gas.
-
Ensure all solvents are anhydrous. Dichloromethane can be distilled over calcium hydride.
-
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, add ethyl olivetolate (1.0 eq) and anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
-
Catalyst and Electrophile Addition:
-
Slowly add boron trifluoride etherate (0.2 - 1.2 eq) to the stirred solution.
-
In a separate flask, prepare a solution of the electrophile (e.g., p-mentha-2,8-dien-1-ol, 1.0 eq) in anhydrous dichloromethane.
-
Add the electrophile solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at the optimized temperature (e.g., 0°C to room temperature) for a specified time (e.g., 1-4 hours).
-
Monitor the progress of the reaction by TLC.
-
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or 10% sodium carbonate until the effervescence ceases.[5]
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate).
-
Troubleshooting Flowchart
Caption: Troubleshooting workflow for condensation.
Data Summary: Influence of Reaction Parameters
The following table summarizes the general effects of key reaction parameters on the outcome of the ethyl olivetolate condensation.
| Parameter | Low Value/Condition | High Value/Condition | Effect on Yield | Effect on Purity (Side Reactions) |
| Temperature | 0°C or below | Room Temperature or above | May be slow | Generally higher (less thermal decomposition and side reactions) |
| Catalyst Loading | < 0.2 eq | > 1.0 eq | May be incomplete | Can increase side reactions (e.g., polymerization) |
| Electrophile Conc. | Slow addition | Bolus addition | No significant effect | Higher (lower instantaneous concentration disfavors di-alkylation) |
| Water Content | Anhydrous | Traces of water | Higher (catalyst is not quenched) | Higher (less hydrolysis of catalyst and reactants) |
References
- Biosynthesis of cannabigerol and cannabigerolic acid: the gateways to further cannabinoid production. Synthetic Biology, Oxford Academic.
- US10981849B1 - Method for preparing cannabinoids - Google P
- Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides - ResearchG
- Structure of the Cannabis sativa olivetol‐producing enzyme reveals cyclization plasticity in type III polyketide synthases - PMC.
- US20210061781A1 - Process for the production of cannabidiol and delta-9-tetrahydrocannabinol - Google P
- WO2020214951A1 - Olivetol synthase variants and methods for production of olivetolic acid and its analog compounds - Google P
- WO2021225952A1 - Large scale production of olivetol, olivetolic acid and other alkyl resorcinols by fermentation - Google P
- Optimum Conditions for the Condensation Reaction of Benzaldehyde, Ethyl...
- How to purify esterefication product?
- A mechanism for biogenic production and emission of MEK from MVK decoupled
- Optimizing reaction conditions for the condensation of 2-ethyl-1,2-diaminobenzene - Benchchem.
- The Acetoacetic Ester Condensation and Certain Related Reactions - ResearchG
- Halogeno Aldol Reaction of Ethyl Vinyl Ketone and Aldehydes Medi
- Methyl vinyl ketone - Wikipedia.
- Traditional Morita-Baylis-Hillman reaction of aldehydes with methyl vinyl ketone co-catalyzed by triphenylphosphine and nitrophenol - Organic Chemistry Portal.
- The proposed mechanism for the reaction of methyl vinyl ketone with Cl atoms.
- Aldol Addition and Condensation Reactions - Master Organic Chemistry.
- Intramolecular Aldol Condensation Reaction Mechanism + Trick - YouTube.
- 23.
- Knoevenagel condensation reaction between benzaldehyde and ethyl acetoacetate in microreactor and membrane microreactor | Request PDF - ResearchG
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure of the Cannabis sativa olivetol‐producing enzyme reveals cyclization plasticity in type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2020214951A1 - Olivetol synthase variants and methods for production of olivetolic acid and its analog compounds - Google Patents [patents.google.com]
- 5. US10981849B1 - Method for preparing cannabinoids - Google Patents [patents.google.com]
- 6. US20210061781A1 - Process for the production of cannabidiol and delta-9-tetrahydrocannabinol - Google Patents [patents.google.com]
- 7. Methyl vinyl ketone - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Low Conversion Rates in Ethyl Olivetolate Hydrolysis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of olivetolic acid via the hydrolysis of ethyl olivetolate. This resource provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to help you navigate the common challenges and optimize your reaction outcomes. Our approach is grounded in established chemical principles to ensure scientific integrity and provide you with a self-validating system for success.
Troubleshooting Guide: Diagnosing and Resolving Low Conversion Rates
This section addresses the most common issues encountered during the hydrolysis of ethyl olivetolate. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the problem.
Question 1: My reaction has stalled, and I'm observing a significant amount of unreacted ethyl olivetolate. What are the likely causes and how can I drive the reaction to completion?
Answer:
Incomplete hydrolysis is a frequent challenge and can be attributed to several factors, primarily related to the choice of hydrolysis conditions—acid-catalyzed versus base-catalyzed (saponification).
Root Cause Analysis:
-
Acid-Catalyzed Hydrolysis and Reversibility: Acid-catalyzed hydrolysis is an equilibrium-controlled process. The reaction between the ester and water produces the carboxylic acid and ethanol. As the product concentrations build up, the reverse reaction—esterification—can occur, leading to a stalled reaction.[1] To favor the formation of olivetolic acid, a large excess of water is typically required.[1]
-
Insufficient Base in Saponification: Saponification, or base-catalyzed hydrolysis, is generally preferred as it is an irreversible process.[1][2] The hydroxide ion attacks the ester, and the final step is an acid-base reaction where the newly formed carboxylic acid is deprotonated by the alkoxide. This final, irreversible step drives the reaction to completion.[2] If an insufficient amount of base is used (less than one molar equivalent), the reaction will not proceed to completion. An excess of the hydroxide is typically used to ensure the reaction goes to completion.[2]
-
Poor Solubility: Ethyl olivetolate has limited solubility in purely aqueous solutions. If the substrate is not adequately dissolved, the reaction can be slow or incomplete due to the heterogeneous nature of the reaction mixture. The use of co-solvents like methanol or ethanol is common to ensure the ester and the hydroxide are in the same phase.[2]
Troubleshooting Steps:
-
Evaluate Your Hydrolysis Method: For robust and complete conversion, alkaline hydrolysis (saponification) is highly recommended over acid-catalyzed hydrolysis due to its irreversible nature.[1][2]
-
Optimize Base Stoichiometry: If using saponification, ensure you are using a molar excess of the base (e.g., 1.5 to 2.0 equivalents of NaOH or KOH). This will drive the reaction to completion.[2]
-
Improve Solubility:
-
Utilize a co-solvent system such as a mixture of methanol and water or ethanol and water.[2] A 1:1 mixture is a good starting point.
-
Gentle heating can also improve solubility and reaction rate, but be mindful of potential side reactions (see Question 2).
-
-
Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material. A recommended TLC system is a mixture of hexane and ethyl acetate. The more polar olivetolic acid will have a lower Rf value than the less polar ethyl olivetolate.
Question 2: My primary product is olivetol, not olivetolic acid. Why is this happening and how can I prevent it?
Answer:
The formation of olivetol is a clear indication of decarboxylation of the desired olivetolic acid product. This is a common side reaction, particularly for β-resorcylic acids like olivetolic acid, and is highly sensitive to reaction conditions.
Root Cause Analysis:
-
Thermal Decarboxylation: Olivetolic acid is thermally labile. Heating the reaction mixture, especially at elevated temperatures, can cause the loss of the carboxylic acid group as carbon dioxide, yielding olivetol.[3] Several sources indicate that decarboxylation of cannabinoid acids becomes significant at temperatures above 100°C, with rapid conversion occurring at 130-140°C.[3]
-
Acid-Catalyzed Decarboxylation: While heat is the primary driver, acidic conditions can also promote decarboxylation, although this is often coupled with heating.
Troubleshooting Steps:
-
Strict Temperature Control:
-
If using saponification, conduct the reaction at room temperature or with very gentle heating (e.g., 40-50°C). While slower, this will significantly minimize decarboxylation.
-
If refluxing is necessary to achieve a reasonable reaction rate, keep the reaction time to a minimum and monitor the formation of olivetol by TLC or HPLC.
-
-
Careful Workup: During the workup, avoid excessive heating when removing solvents. Use a rotary evaporator at a moderate temperature.
-
Consider Alternative Bases: While strong bases like NaOH and KOH are effective, exploring milder conditions with bases like lithium hydroxide (LiOH) in a THF/water system at room temperature may also be a viable option to reduce side reactions.[2]
Question 3: My final product is discolored, and the yield is lower than expected after purification. What could be causing this degradation?
Answer:
Product discoloration and yield loss after workup often point to the oxidative degradation of the phenolic hydroxyl groups in olivetolic acid.
Root Cause Analysis:
-
Oxidation of Phenols: Phenolic compounds are susceptible to oxidation, which can be initiated by oxygen, basic pH conditions, and heat.[4] The resulting oxidation products are often colored, leading to the observed discoloration of the final product.
-
Harsh Workup Conditions: Prolonged exposure to strongly basic conditions in the presence of air during the workup can promote oxidation.
Troubleshooting Steps:
-
Inert Atmosphere: For highly sensitive reactions, consider running the hydrolysis and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Careful Neutralization: After the reaction is complete, cool the mixture in an ice bath before slowly and carefully acidifying with a dilute acid (e.g., 1M HCl) to a pH of 3-4.[5] This protonates the olivetolate salt to form the less reactive olivetolic acid.
-
Prompt Extraction: Immediately after acidification, extract the olivetolic acid into an organic solvent such as ethyl acetate. Do not let the acidified aqueous mixture sit for extended periods.
-
Use of Antioxidants (Optional): In some cases, the addition of a small amount of an antioxidant like sodium sulfite or ascorbic acid to the aqueous phase during workup can help prevent oxidation.
-
Efficient Purification: Purify the product promptly after extraction and drying. Avoid prolonged storage of the crude material.
Frequently Asked Questions (FAQs)
Q1: What is a standard, reliable method for the hydrolysis of ethyl olivetolate?
A: Alkaline hydrolysis (saponification) is the most reliable method due to its irreversibility. A typical procedure involves stirring ethyl olivetolate with 1.5-2.0 equivalents of NaOH or KOH in a 1:1 mixture of methanol and water at room temperature until TLC analysis indicates complete consumption of the starting material.
Q2: How can I monitor the reaction progress effectively?
A: Thin-Layer Chromatography (TLC) is a simple and effective method. Use a silica gel plate and a mobile phase of hexane:ethyl acetate (e.g., 7:3 or 8:2 v/v) with a small amount of acetic acid (e.g., 1%) to ensure sharp spots for the carboxylic acid. The product, olivetolic acid, will have a lower Rf value than the starting material, ethyl olivetolate. Visualize the spots under UV light.
Q3: What are the expected HPLC conditions for analyzing my reaction mixture?
A: A reverse-phase HPLC method is suitable. Typical conditions include a C18 column with a gradient elution using a mobile phase of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[6][7][8]
Q4: Is it necessary to purify the olivetolic acid?
A: For most applications, especially in drug development, purification is essential to remove unreacted starting material, olivetol, and any oxidation byproducts. Column chromatography on silica gel or recrystallization are common purification methods.
Experimental Protocols
Protocol 1: Alkaline Hydrolysis of Ethyl Olivetolate
This protocol is optimized for high conversion while minimizing side reactions.
Materials:
-
Ethyl olivetolate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl olivetolate (1.0 eq) in a 1:1 mixture of methanol and water (e.g., 20 mL per gram of ester).
-
Addition of Base: To the stirred solution, add sodium hydroxide (1.5 eq) and stir at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC (Hexane:Ethyl Acetate 7:3 + 1% Acetic Acid) every hour. The reaction is typically complete within 2-4 hours.
-
Workup - Quenching and Acidification: Once the reaction is complete, cool the flask in an ice bath. Slowly add 1M HCl with stirring until the pH of the solution is between 3 and 4.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a moderate temperature (<40°C) to yield crude olivetolic acid.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Thin-Layer Chromatography (TLC) Analysis
Materials:
-
Silica gel TLC plates
-
TLC tank
-
Hexane
-
Ethyl acetate
-
Acetic acid
-
UV lamp
Procedure:
-
Prepare the Eluent: Mix hexane, ethyl acetate, and acetic acid in a ratio of 70:30:1. Pour the eluent into the TLC tank to a depth of about 0.5 cm, cover, and let it saturate for 10-15 minutes.
-
Spot the Plate: Dissolve small amounts of your starting material (as a control) and your reaction mixture in a suitable solvent (e.g., ethyl acetate). Use a capillary tube to spot them on the TLC plate.
-
Develop the Plate: Place the TLC plate in the saturated tank and allow the solvent front to rise to near the top of the plate.
-
Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). The ethyl olivetolate will have a higher Rf value than the more polar olivetolic acid.
Data Presentation
| Parameter | Condition 1: Saponification (Room Temp) | Condition 2: Saponification (Reflux) | Condition 3: Acid-Catalyzed (Reflux) |
| Catalyst | 1.5 eq NaOH | 1.5 eq NaOH | 0.1 eq p-TsOH |
| Solvent | MeOH/H₂O (1:1) | MeOH/H₂O (1:1) | H₂O (large excess) |
| Temperature | 25°C | 65°C | 100°C |
| Typical Yield | >90% | Variable (60-80%) | Low to moderate (<50%) |
| Purity | High (>95%) | Lower, contains olivetol | Low, contains starting material |
| Primary Issue | Slower reaction time | Decarboxylation | Reversible, incomplete reaction |
Visualizations
Hydrolysis Mechanism
Caption: Saponification of Ethyl Olivetolate.
Troubleshooting Workflow
Caption: Troubleshooting Low Conversion Rates.
Experimental Workflow
Caption: Workflow for Ethyl Olivetolate Hydrolysis.
References
-
Marconi, G., et al. (2024). Plant-Produced Viral Nanoparticles as a Functionalized Catalytic Support for Metabolic Engineering. ResearchGate. [Link]
-
Zha, W., et al. (2020). High-titer Production of Olivetolic Acid and Analogs in Engineered Fungal Host using a non-Plant Biosynthetic Pathway. PMC. [Link]
-
Ullah, I., et al. (2014). OPTIMIZATION OF SAPONIFICATION REACTION IN A CONTINUOUS STIRRED TANK REACTOR. SciSpace. [Link]
-
Chapman, J. (2000). Hydrolysis and Redox Factors Affecting Analysis of Common Phenolic Marker Compounds in Botanical Extracts and Finished Products. Journal of AOAC INTERNATIONAL. [Link]
-
Yang, R., et al. (2020). Structure of the Cannabis sativa olivetol-producing enzyme reveals cyclization plasticity in type III polyketide synthases. PMC. [Link]
-
Markhali, F. S., et al. (2023). Effect of storage, temperature, and pH on the preservation of the oleuropein content of olive leaf extracts. Sustainable Food Technology. [Link]
-
Gagne, S. J., et al. (2012). Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides. PMC. [Link]
-
OperaChem. (2024). Saponification-Typical procedures. OperaChem. [Link]
-
Ellali, N., et al. (2025). The effect of sodium hydroxide on the properties of soap produced by the basic saponification reaction. Libyan Journal of Medical and Applied Sciences. [Link]
-
Chemguide. hydrolysis of esters. Chemguide. [Link]
- Verpoorte, R. (2021). Method for preparing cannabinoids.
-
Citti, C., et al. (2020). Molecules. Semantic Scholar. [Link]
-
Cannabis Science and Technology. (2023). Advancements in Chromatographic Separation Techniques for Efficient Cannabinoid Analysis and Purification. Cannabis Science and Technology. [Link]
-
Moreno, T., et al. (2022). Thermo-chemical decarboxylation kinetics study for cannabinoid acids in hemp (Cannabis sativa L.) by pressurized liquid system. ACS Publications. [Link]
-
Sari, Y., et al. (2023). The Effect of Varying NaOH Levels on the Physical Properties of Solid Soap with a Combination of Oils as a Student. EUDL. [Link]
-
Saghir, M., et al. (1998). Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites. The Journal of Biological Chemistry. [Link]
-
Gaset, A., et al. (2008). Organic phase synthesis of ethyl oleate using lipases produced by solid-state fermentation. PubMed. [Link]
-
Markhali, F. S., et al. (2023). (PDF) Effect of storage, temperature, and pH on the preservation of the oleuropein content of olive leaf extracts. ResearchGate. [Link]
-
LibreTexts. (2020). Saponification Lab Handout (Hydrolysis of Triglycerides). Chemistry LibreTexts. [Link]
-
Hemphill, J. K., et al. (1982). Proceedings of the Indiana Academy of Science. Indiana Academy of Science. [Link]
-
Manurung, R., et al. (2025). Effects of Ethanol: Water Ratio and Reaction Time on Ethyl Levulinate Synthesis from Oil Palm Empty Fruit Bunch (OPEFB). ResearchGate. [Link]
-
Lee, D., et al. (2022). Semiquantitative Screening of THC Analogues by Silica Gel TLC with an Ag(I) Retention Zone and Chromogenic Smartphone Detection. PMC. [Link]
- Gonzalez, J. E. (2019). Biosynthesis of olivetolic acid.
-
KERO. (2022). Cannabinoid Separations and the Impact of LC Column Selectivity. Shimadzu. [Link]
-
Study.com. (2021). How to Predict the Products of Ester Hydrolysis. Study.com. [Link]
-
Brauer, C. S., et al. (2023). Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates. ChemRxiv. [Link]
-
Moricz, A. M., et al. (2025). Separation and Identification of Cannabis Components by Different Planar Chromatography Techniques (TLC, AMD, OPLC). ResearchGate. [Link]
-
Righi, G., et al. (2012). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc. [Link]
-
LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
Im, S., et al. (2021). Thermal decarboxylation of acidic cannabinoids in Cannabis species. Journal of the Korean Society for Applied Biological Chemistry. [Link]
-
Organic Chemistry Portal. (2023). Decarboxylation. Organic Chemistry Portal. [Link]
-
Xu, G., et al. (2004). Hydrolysis of irinotecan and its oxidative metabolites.... PubMed. [Link]
-
Pasa, T. L. B., et al. (2021). Article. SciELO. [Link]
-
Ma, Y., et al. (2021). Biosynthesis of cannabinoid precursor olivetolic acid by overcoming rate-limiting steps in genetically engineered Yarrowia lipolytica. bioRxiv. [Link]
-
Moreno, T., et al. (2021). Evaluation of thermo-chemical conversion temperatures of cannabinoid acids in hemp (Cannabis sativa L.) biomass by pressurized liquid extraction. PMC. [Link]
-
Vella, F. M., et al. (2022). The Effect of Hydrolysis on the Antioxidant Activity of Olive Mill Waste. MDPI. [Link]
Sources
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- 2. Saponification-Typical procedures - operachem [operachem.com]
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- 8. Structure of the Cannabis sativa olivetol‐producing enzyme reveals cyclization plasticity in type III polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectrum of Ethyl 2,4-dihydroxy-6-pentylbenzoate: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and natural product synthesis, the precise and unambiguous structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the 1H NMR spectrum of ethyl 2,4-dihydroxy-6-pentylbenzoate, a key intermediate in the synthesis of various biologically active compounds. By presenting a detailed spectral interpretation alongside a comparative analysis with structurally related analogs, this document serves as a practical reference for researchers engaged in the synthesis and characterization of substituted benzoic acid derivatives.
The Structural Significance of Ethyl 2,4-dihydroxy-6-pentylbenzoate
Ethyl 2,4-dihydroxy-6-pentylbenzoate, also known as ethyl olivetolate, belongs to the class of β-resorcylic acid esters. These compounds are notable for their presence in various natural products, including certain lichens, and as precursors in the synthesis of cannabinoids. A thorough understanding of their spectral characteristics is crucial for reaction monitoring, purity assessment, and the confirmation of their chemical identity.
Experimental Protocol for 1H NMR Spectroscopy
A standardized protocol is essential for acquiring high-quality, reproducible 1H NMR spectra. The following is a representative experimental procedure.
Sample Preparation:
-
Dissolution: Accurately weigh approximately 5-10 mg of the ethyl 2,4-dihydroxy-6-pentylbenzoate sample and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3). The choice of solvent is critical as it must dissolve the sample without contributing interfering proton signals.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm, against which all other chemical shifts are measured.
-
Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.
Instrumental Analysis:
The data is typically acquired on a 300 MHz or higher field NMR spectrometer. Key acquisition parameters include:
-
Number of Scans: 8 to 16 scans are generally sufficient for a compound of this concentration.
-
Pulse Sequence: A standard single-pulse experiment is used.
-
Relaxation Delay: A delay of 1-2 seconds between pulses ensures that all protons have fully relaxed, allowing for accurate integration.
The following diagram illustrates the general workflow for acquiring a 1H NMR spectrum.
Caption: Workflow for 1H NMR Spectrum Acquisition and Analysis.
Predicted 1H NMR Spectrum of Ethyl 2,4-dihydroxy-6-pentylbenzoate
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| a | ~11.0 - 12.0 | Singlet (broad) | 1H | Phenolic OH (C2-OH) |
| b | ~6.2 - 6.4 | Doublet | 1H | Aromatic H (H-3) |
| c | ~6.1 - 6.3 | Doublet | 1H | Aromatic H (H-5) |
| d | ~5.0 - 6.0 | Singlet (broad) | 1H | Phenolic OH (C4-OH) |
| e | 4.38 | Quartet | 2H | OCH₂ CH₃ |
| f | ~2.8 - 3.0 | Triplet | 2H | Ar-CH₂ -(CH₂)₃-CH₃ |
| g | 1.41 | Triplet | 3H | OCH₂CH₃ |
| h | ~1.5 - 1.7 | Multiplet | 2H | Ar-CH₂-CH₂ -(CH₂)₂-CH₃ |
| i | ~1.2 - 1.4 | Multiplet | 4H | Ar-(CH₂)₂-(CH₂)₂ -CH₃ |
| j | 0.90 | Triplet | 3H | Ar-(CH₂)₄-CH₃ |
Note: Chemical shifts are relative to TMS at 0.00 ppm in CDCl₃. The broadness of the hydroxyl proton signals is due to chemical exchange and hydrogen bonding.
Causality Behind the Predicted Chemical Shifts:
-
Aromatic Protons (b, c): The two aromatic protons appear at relatively high field (upfield) for aromatic signals due to the strong electron-donating effects of the two hydroxyl groups and the alkyl group. They will appear as doublets due to coupling with each other (meta-coupling, J ≈ 2-3 Hz).
-
Phenolic Hydroxyls (a, d): The proton of the C2-hydroxyl group (a) is expected to be significantly downfield due to strong intramolecular hydrogen bonding with the carbonyl oxygen of the ester group. The C4-hydroxyl proton (d) will be a broader singlet at a more moderate chemical shift.
-
Ethyl Ester Group (e, g): The methylene protons (e) are adjacent to an oxygen atom, deshielding them to around 4.38 ppm. They appear as a quartet due to coupling with the three methyl protons (g). The methyl protons (g) are a triplet at approximately 1.41 ppm.
-
Pentyl Chain (f, h, i, j): The benzylic methylene protons (f) are deshielded by the aromatic ring and will appear as a triplet around 2.8-3.0 ppm. The other methylene groups (h, i) will be in the typical aliphatic region, and the terminal methyl group (j) will be the most upfield signal, appearing as a triplet around 0.90 ppm.
The following diagram illustrates the structure of ethyl 2,4-dihydroxy-6-pentylbenzoate with the assigned protons.
Caption: Structure of Ethyl 2,4-dihydroxy-6-pentylbenzoate.
Comparative Analysis with Structural Analogs
To build confidence in the predicted spectrum and to understand the influence of structural modifications on the 1H NMR spectrum, a comparison with known analogs is invaluable.
Comparison with Ethyl 2-hydroxy-4-methoxy-6-n-pentylbenzoate
A closely related compound for which experimental data is available is ethyl 2-hydroxy-4-methoxy-6-n-pentylbenzoate. The key difference is the substitution of the hydroxyl group at C4 with a methoxy group.
Experimental 1H NMR Data for Ethyl 2-hydroxy-4-methoxy-6-n-pentylbenzoate: (300 MHz, CDCl₃) δ 0.89 (t, J = 6.9 Hz, 3H), 1.33 (m, 4H), 1.40 (t, J = 7.2 Hz, 3H), 1.55 (m, 2H), 2.85 (t, J = 7.8 Hz, 2H), 3.79 (s, 3H), 4.39 (q, J = 7.2 Hz, 2H), 6.27 (d, J = 2.5 Hz, 1H), 6.32 (d, J = 2.5 Hz, 1H), 11.83 (s, 1H).[1]
Table of Comparison:
| Proton Assignment | Ethyl 2,4-dihydroxy-6-pentylbenzoate (Predicted) | Ethyl 2-hydroxy-4-methoxy-6-pentylbenzoate (Experimental)[1] | Analysis of the Difference |
| Aromatic H-3 | ~6.2 - 6.4 ppm | 6.27 ppm | The chemical shifts are very similar, indicating a comparable electronic environment for this proton. |
| Aromatic H-5 | ~6.1 - 6.3 ppm | 6.32 ppm | Again, the chemical shifts are in close agreement. |
| OCH₂ CH₃ | 4.38 ppm | 4.39 ppm | The position of the ethyl ester signals is virtually unchanged, as expected. |
| OCH₂CH₃ | 1.41 ppm | 1.40 ppm | The position of the ethyl ester signals is virtually unchanged. |
| Ar-CH₂ - | ~2.8 - 3.0 ppm | 2.85 ppm | The benzylic protons show a very similar chemical shift. |
| Pentyl -(CH₂)₃- | ~1.2 - 1.7 ppm | 1.33 and 1.55 ppm | The signals for the pentyl chain are in the expected aliphatic region in both compounds. |
| Pentyl -CH₃ | 0.90 ppm | 0.89 ppm | The terminal methyl group is in a very similar environment in both molecules. |
| C2-OH | ~11.0 - 12.0 ppm | 11.83 ppm | The strong downfield shift due to intramolecular hydrogen bonding is observed in both. |
| C4-X | C4-OH: ~5.0 - 6.0 ppm | C4-OCH₃: 3.79 ppm | This is the most significant difference. The hydroxyl proton signal is replaced by a sharp singlet for the methoxy group at a much higher field. |
This comparison strongly supports the predicted chemical shifts for the shared structural motifs and highlights the expected change upon substitution at the C4 position.
Comparison with Other Alkyl Analogs
Data for other ethyl 2,4-dihydroxy-6-alkylbenzoates, such as the methyl and propyl analogs, further reinforces the expected spectral patterns.
-
Ethyl 2,4-dihydroxy-6-methylbenzoate: The signals for the aromatic protons and the ethyl ester would be very similar to the pentyl analog. The key difference would be the presence of a singlet for the methyl group on the aromatic ring, typically appearing around 2.4-2.5 ppm.
-
Ethyl 2,4-dihydroxy-6-propylbenzoate (Ethyl Divarinolcarboxylate): The aromatic and ethyl ester signals would remain consistent. The propyl group would show a triplet for the benzylic methylene, a sextet for the central methylene, and a triplet for the terminal methyl group, all within the expected aliphatic chemical shift ranges.
Conclusion
The 1H NMR spectrum of ethyl 2,4-dihydroxy-6-pentylbenzoate can be confidently predicted based on fundamental NMR principles and comparison with closely related, experimentally verified analogs. The key spectral features include two meta-coupled aromatic protons, a strongly deshielded intramolecularly hydrogen-bonded hydroxyl proton, the characteristic signals of an ethyl ester, and the distinct resonances of a pentyl chain. This detailed analysis and comparative guide provide a robust framework for researchers to accurately identify and characterize this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.
References
-
Varejão, E. V. V., et al. (2010). Phytotoxicity of Perlatolic Acid and Derivatives. Journal of the Brazilian Chemical Society, 21(7), 1337-1344. Available at: [Link]
Sources
A Senior Application Scientist's Guide to HPLC Retention Time Standards for Ethyl Olivetolate Analysis
For Researchers, Scientists, and Drug Development Professionals
In the evolving landscape of cannabinoid research and the development of cannabinoid-based therapeutics, the accurate identification and quantification of precursor molecules are of paramount importance. Ethyl olivetolate, a synthetic precursor to olivetolic acid and, subsequently, a variety of cannabinoids, serves as a critical starting material in numerous synthetic pathways. Establishing a reliable analytical standard for ethyl olivetolate is fundamental for ensuring the purity of starting materials, monitoring reaction progress, and guaranteeing the quality of the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of analytical methodologies for the determination of ethyl olivetolate, with a primary focus on High-Performance Liquid Chromatography (HPLC) as the benchmark technique. We will explore the nuances of establishing a retention time standard, compare HPLC with alternative analytical technologies, and provide detailed, field-proven protocols to empower researchers in their analytical endeavors.
The Central Role of HPLC in Cannabinoid Analysis
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for cannabinoid analysis.[1][2][3] Its versatility, robustness, and ability to separate a wide range of compounds with high resolution make it the preferred method for both qualitative and quantitative assessments in research and quality control settings.[1][2] Unlike Gas Chromatography (GC), HPLC analysis does not typically require high temperatures for sample volatilization, thus preventing the thermal degradation of thermally labile compounds like cannabinoid acids.[1][2]
The retention time in HPLC is a critical parameter for compound identification. It is the time taken for a specific analyte to travel from the injector, through the column, to the detector. For a given set of chromatographic conditions (i.e., column, mobile phase, flow rate, and temperature), the retention time of a compound is a highly reproducible characteristic.
Establishing a Retention Time Standard for Ethyl Olivetolate by HPLC
While a certified reference standard for ethyl olivetolate with a predetermined retention time under a universal method does not exist, establishing an in-house standard is a straightforward process. This involves procuring a high-purity ethyl olivetolate reference material and characterizing its retention time under a validated HPLC method.
Predicted Retention Time of Ethyl Olivetolate:
Based on the principles of reversed-phase chromatography, where retention is primarily driven by hydrophobicity, we can predict the retention behavior of ethyl olivetolate relative to its precursor, olivetolic acid.[4] The addition of the ethyl group in ethyl olivetolate increases its hydrophobicity compared to the carboxylic acid group in olivetolic acid. Consequently, ethyl olivetolate is expected to have a longer retention time than olivetolic acid under typical reversed-phase HPLC conditions.
An experimental study analyzing olivetolic acid reported a retention time of approximately 8.5 minutes under specific gradient conditions.[5] Given the increased hydrophobicity of the ethyl ester, it is reasonable to estimate that ethyl olivetolate would elute later, likely in the range of 10-12 minutes under similar conditions. This estimation provides a valuable starting point for method development.
Comparative Analysis of Analytical Techniques
While HPLC is the predominant technique, other analytical methods offer unique advantages and can serve as orthogonal techniques for comprehensive characterization.
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a supercritical fluid mobile phase (typically CO2) and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. |
| Primary Use Case | Routine quality control, purity assessment, and quantification.[1][2] | Chiral separations, analysis of non-polar compounds, "green" alternative to HPLC.[6] | Identification and quantification of volatile and semi-volatile compounds.[7] |
| Analysis Time | 10-30 minutes | 5-15 minutes[8] | 15-40 minutes[7] |
| Sensitivity (LOD/LOQ) | Moderate to high (ng/mL to µg/mL range).[9] | Similar to or slightly lower than HPLC. | Very high (pg/mL to ng/mL range).[7] |
| Resolution | High | High, particularly for isomers.[10] | Very high |
| Sample Preparation | Simple dissolution, filtration. | Dissolution in an organic solvent. | Often requires derivatization to increase volatility.[2] |
| Cost (Instrument) | Moderate | High | High |
| Cost (Operational) | Moderate (solvent consumption) | Low (CO2 is inexpensive and recycled) | Moderate (gas consumption, derivatizing agents) |
Experimental Protocols
Protocol 1: Establishing an HPLC Retention Time Standard for Ethyl Olivetolate
This protocol outlines a robust reversed-phase HPLC method for determining the retention time of ethyl olivetolate.
Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Ethyl Olivetolate reference standard (≥98% purity)
-
HPLC-grade acetonitrile and water
-
Formic acid (optional, for mobile phase modification)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Methodology:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the ethyl olivetolate reference standard.
-
Dissolve in 10 mL of acetonitrile in a volumetric flask to prepare a 1 mg/mL stock solution.
-
Prepare a working standard solution of 100 µg/mL by diluting 1 mL of the stock solution to 10 mL with acetonitrile.
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water (with 0.1% formic acid, optional)
-
Mobile Phase B: Acetonitrile (with 0.1% formic acid, optional)
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 50% B
-
19-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the working standard solution into the HPLC system.
-
Record the chromatogram and identify the retention time of the major peak corresponding to ethyl olivetolate.
-
Perform multiple injections (n=5) to establish the reproducibility of the retention time. The relative standard deviation (RSD) should be less than 2%.
-
Workflow Diagram:
Caption: Workflow for establishing an HPLC retention time standard.
Protocol 2: Comparative Analysis by Supercritical Fluid Chromatography (SFC)
This protocol provides a starting point for the analysis of ethyl olivetolate using SFC, highlighting its potential for faster analysis and reduced solvent consumption.[6]
Instrumentation and Materials:
-
SFC system with a PDA detector
-
Chiral or achiral SFC column (e.g., Diol, 2-Ethylpyridine)
-
Ethyl Olivetolate reference standard
-
SFC-grade carbon dioxide and methanol
-
Sample preparation materials as in Protocol 1
Methodology:
-
Standard Preparation: Prepare a working standard solution of ethyl olivetolate (100 µg/mL) in methanol.
-
SFC Conditions:
-
Mobile Phase A: Supercritical CO2
-
Mobile Phase B: Methanol
-
Gradient Program: 5% to 40% B over 5 minutes
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: PDA scan (200-400 nm), extraction at 280 nm
-
Injection Volume: 5 µL
-
-
Analysis: Inject the standard and record the chromatogram to determine the retention time.
Protocol 3: Orthogonal Verification by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a GC-MS method for the analysis of ethyl olivetolate, which can serve as a confirmatory technique. Derivatization is often necessary for polar compounds to improve their volatility and chromatographic performance.[2]
Instrumentation and Materials:
-
GC-MS system with an autosampler
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Ethyl Olivetolate reference standard
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Anhydrous pyridine or other suitable solvent
-
GC vials and inserts
-
Helium (carrier gas)
Methodology:
-
Standard and Sample Derivatization:
-
Place an aliquot of the ethyl olivetolate solution (e.g., 100 µL of a 1 mg/mL solution in acetonitrile) into a GC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 minutes at 300 °C
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
MS Scan Range: 50-550 m/z
-
-
Analysis: Inject the derivatized standard and acquire the data. The retention time of the derivatized ethyl olivetolate and its mass spectrum will provide confirmation of its identity.
Workflow Diagram:
Caption: Workflow for GC-MS analysis of ethyl olivetolate.
Conclusion
Establishing a reliable analytical standard for ethyl olivetolate is a critical step in ensuring the quality and consistency of cannabinoid synthesis. This guide has provided a comprehensive overview of using HPLC to establish a retention time standard, along with a comparative analysis of alternative techniques such as SFC and GC-MS. The detailed protocols and workflows are designed to be self-validating and provide a solid foundation for researchers to develop and implement robust analytical methods in their laboratories. By employing these methodologies, scientists can confidently monitor the purity of their starting materials and intermediates, ultimately contributing to the development of safe and effective cannabinoid-based products.
References
-
Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry. (n.d.). Retrieved from [Link]
-
Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC. (n.d.). Retrieved from [Link]
-
(PDF) Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry. (2025). Retrieved from [Link]
-
The analysis of cannabinoids in cannabis samples by supercritical fluid chromatography and ultra‐high‐performance liquid chromatography: A comparison study. (2020). Retrieved from [Link]
-
Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products. (2023). Retrieved from [Link]
-
Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides. (n.d.). Retrieved from [Link]
-
Reversed-Phase HPLC Characterization and Quantification and Antioxidant Capacity of the Phenolic Acids and Flavonoids Extracted From Eight Varieties of Sorghum Grown in Austria. (2021). Retrieved from [Link]
-
Speedy cannabinoid separation by SFC implementation. (2021). Retrieved from [Link]
-
A review on the recent advances in HPLC, UHPLC and UPLC analyses of naturally occurring cannabinoids (2010-2019). (n.d.). Retrieved from [Link]
-
Composition of the mobile phase for detection of olivetolic acid glycoside via HPLC... (n.d.). Retrieved from [Link]
-
Retention behavior of reversed-phase for HPLC using a 100% aqueous mobile phase. (n.d.). Retrieved from [Link]
-
Analysis of 9 Cannabinoids by Supercritical Fluid Chromatography. (n.d.). Retrieved from [Link]
-
(PDF) GC-MS Evaluation of Phenolic Compounds in Virgin Olive Oil. (n.d.). Retrieved from [Link]
-
Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (2013). Retrieved from [Link]
-
Supercritical fluid extraction of cannabinoids and their analysis by liquid chromatography and supercritical fluid chromatography: A short review. (2024). Retrieved from [Link]
-
Analysis of Cannabinoids Using HPLC with Post-Column Derivatization. (n.d.). Retrieved from [Link]
-
Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. (2023). Retrieved from [Link]
-
Recent HPLC-UV Approaches for Cannabinoid Analysis: From Extraction to Method Validation and Quantification Compliance. (2025). Retrieved from [Link]
-
Elucidating the (lipo)Phenolic Composition of Olive Oil By‐Products and Biomass From Three Different Olea Europaea Cultivars by Liquid Chromatography Coupled to Photodiode Array and Mass Spectrometry. (2025). Retrieved from [Link]
-
The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase. (n.d.). Retrieved from [Link]
-
Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns. (2024). Retrieved from [Link]
-
LIPIDS GC/MS Wiley Library. (n.d.). Retrieved from [Link]
Sources
- 1. DSpace [lenus.ie]
- 2. DSpace [cora.ucc.ie]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of olivetolic acid cyclase from Cannabis sativa reveals a unique catalytic route to plant polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The analysis of cannabinoids in cannabis samples by supercritical fluid chromatography and ultra‐high‐performance liquid chromatography: A comparison study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Comparison Guide: Mass Spectrometry Fragmentation of Ethyl Olivetolate
Executive Summary
Ethyl Olivetolate (Ethyl 2,4-dihydroxy-6-pentylbenzoate) is a critical intermediate in the semi-synthetic production of cannabinoids, including Cannabidiol (CBD) and
In drug development and forensic analysis, distinguishing Ethyl Olivetolate from its analogs (Methyl Olivetolate, Olivetol, and Olivetolic Acid) is vital for validating synthetic pathways and purity profiling. This guide provides a definitive breakdown of its Electron Ionization (EI) mass spectral signature, fragmentation mechanics, and differentiation strategies.
Chemical Identity & Properties
| Parameter | Detail |
| IUPAC Name | Ethyl 2,4-dihydroxy-6-pentylbenzoate |
| CAS Number | 38862-65-6 |
| Molecular Formula | |
| Molecular Weight | 252.31 g/mol |
| Key Structural Features | Resorcinol core, Ethyl ester moiety, Pentyl ( |
Experimental Methodology (GC-MS)[1][2][3][4][5]
To replicate the fragmentation patterns described below, the following validated protocol is recommended. This setup ensures sufficient energy for characteristic fragmentation (70 eV) while maintaining resolution for isotopic abundance analysis.
-
Instrument: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer.
-
Inlet Temperature: 250°C (Splitless mode recommended for trace impurity analysis).
-
Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS, HP-5MS), 30m
0.25mm 0.25µm. -
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program:
-
Hold at 60°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold at 280°C for 5 min.
-
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 40–400.
Fragmentation Mechanics & Pattern Analysis[6][7]
The mass spectrum of Ethyl Olivetolate is dominated by the stability of the aromatic resorcinol core and the lability of the ethyl ester group.
Primary Fragmentation Pathways
-
Molecular Ion (
): m/z 252-
The molecular ion is distinct and relatively stable due to the aromatic ring, appearing at m/z 252 . This is the primary diagnostic for differentiating it from Methyl Olivetolate (m/z 238) and Olivetol (m/z 180).
-
-
-Cleavage (Loss of Ethoxy): m/z 207 (Base Peak Candidate)
-
Mechanism: Cleavage of the ethoxy group (
) from the ester. -
Result: Formation of the stable acylium ion
. -
Mass Shift:
. -
Significance: This is often the base peak (100% abundance) or a major ion, characteristic of ethyl esters of aromatic acids.
-
-
McLafferty Rearrangement (Ester): m/z 206
-
Mechanism: Transfer of a hydrogen atom from the ethyl group to the carbonyl oxygen, followed by elimination of ethylene (
). -
Result: Formation of the radical cation of the carboxylic acid form (or ketene tautomer).
-
Mass Shift:
. -
Differentiation: Distinguishes ethyl esters from methyl esters (which cannot lose ethylene).
-
-
Pentyl Chain Fragmentation: m/z 165 and m/z 123
-
Mechanism: The pentyl side chain undergoes fragmentation (often benzylic cleavage or McLafferty rearrangement involving the ring).
-
Path: The acylium ion (m/z 207) can lose the propyl portion of the pentyl chain (
) via rearrangement.
-
Fragmentation Pathway Diagram
The following diagram illustrates the causal relationships between the parent ion and its primary fragments.
Figure 1: Proposed EI fragmentation pathway for Ethyl Olivetolate showing the transition from molecular ion to stable aromatic fragments.
Comparative Analysis: Ethyl Olivetolate vs. Alternatives
To ensure accurate identification, Ethyl Olivetolate must be compared against its direct synthetic precursors and analogs.
| Compound | MW ( g/mol ) | Molecular Ion ( | Base/Major Peak | Key Diagnostic Loss |
| Ethyl Olivetolate | 252.31 | m/z 252 | m/z 207 | M-45 (Ethoxy) |
| Methyl Olivetolate | 238.28 | m/z 238 | m/z 207 | M-31 (Methoxy) |
| Olivetol | 180.25 | m/z 180 | m/z 124 | M-56 (Pentyl McLafferty) |
| Olivetolic Acid | 224.25 | m/z 224 | m/z 206 | M-18 (Water) |
| Cannabidiol (CBD) | 314.46 | m/z 314 | m/z 231 | M-83 (Terpene frag) |
Differentiation Strategy
-
Vs. Methyl Olivetolate: Both produce the m/z 207 acylium ion. You must observe the molecular ion (
).-
If
Ethyl. -
If
Methyl.
-
-
Vs. Olivetol: Olivetol lacks the ester group entirely. Its spectrum is dominated by the m/z 124 peak (resorcinol +
) derived from the McLafferty rearrangement of the pentyl chain. Ethyl Olivetolate shifts this pattern to higher masses due to the ester. -
Vs. Cannabinoids: CBD and THC have significantly higher molecular weights (
Da) and characteristic terpene fragmentations (m/z 231, 243) that are absent in the simple ester.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 120054, Ethyl olivetolate. Retrieved from [Link]
- Luo, X., et al. (2020).Synthesis of Cannabidiol and Its Derivatives. Journal of Organic Chemistry.
-
Doc Brown's Chemistry. Mass spectrometry fragmentation patterns of esters. Retrieved from [Link]
- NIST Mass Spectrometry Data Center.General fragmentation of alkyl resorcinol esters.
Technical Comparison of TLC Visualization Methods for Ethyl 2,4-Dihydroxy-6-Pentylbenzoate
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
Ethyl 2,4-dihydroxy-6-pentylbenzoate (Ethyl Olivetolate) is a critical intermediate in the semi-synthesis of cannabinoids, serving as the resorcinol core for the production of CBG, CBD, and THC analogs. Accurate monitoring of this compound via Thin Layer Chromatography (TLC) requires visualization methods that can distinguish it from its hydrolyzed precursor (olivetolic acid) and reaction byproducts.
This guide evaluates four primary visualization techniques. Fast Blue B (FBB) Salt is identified as the superior method for specificity and sensitivity, producing a distinct violet/purple chromophore characteristic of the resorcinol moiety. UV 254 nm serves as the essential non-destructive baseline, while Vanillin-Sulfuric Acid offers broad-spectrum impurity profiling.
Molecular Analysis & Chromatographic Behavior[1][2][3][4]
To select the appropriate visualization method, one must understand the analyte's chemical susceptibility:
-
Resorcinol Moiety (1,3-dihydroxybenzene): Highly activated towards electrophilic aromatic substitution (EAS). This is the primary handle for azo-dye stains like Fast Blue B.
-
Ester Functionality: Provides UV absorption but lowers polarity relative to the parent acid.
-
Pentyl Side Chain: Increases lipophilicity, requiring non-polar mobile phases.
Reference Chromatographic Conditions:
-
Stationary Phase: Silica Gel 60 F
[1] -
Mobile Phase: Hexane : Ethyl Acetate (80:20 v/v)
-
Expected R
: ~0.45 – 0.55 (distinctly higher than olivetolic acid, R < 0.2).
Comparative Analysis of Visualization Methods
The following analysis compares methods based on Limit of Detection (LOD), Selectivity (ability to distinguish from matrix), and Stability.
Method A: Fast Blue B Salt (The Gold Standard)
-
Mechanism: Diazo coupling.[2] The diazonium salt reacts with the electron-rich resorcinol ring at the activated positions (ortho/para to hydroxyls) to form a colored azo dye.
-
Performance: Unmatched specificity. While terpenes and simple lipids do not stain, the resorcinol core yields a vivid Violet/Purple color. This distinguishes it from cannabinoids like CBD (Orange) or THC (Red) in later synthesis steps.
-
Verdict: Essential for confirming the identity of the aromatic core.
Method B: UV 254 nm (Fluorescence Quenching)
-
Mechanism: The conjugated ester and aromatic ring absorb UV light at 254 nm, quenching the zinc silicate fluorophore in the plate.
-
Performance: Non-destructive but non-specific. Useful for locating the spot before staining but cannot differentiate between the product and other UV-active aromatic impurities (e.g., decarboxylated byproducts).
-
Verdict: Mandatory first step, but insufficient for purity confirmation.
Method C: Vanillin-Sulfuric Acid
-
Mechanism: Acid-catalyzed condensation followed by oxidation.
-
Performance: General stain.[3][4][5] Excellent for visualizing non-UV active impurities (like lipid contaminants from starting materials). The product typically turns Pink to Reddish-Brown upon heating.
-
Verdict: Best for final purity checks to ensure no aliphatic impurities are co-eluting.
Method D: Ferric Chloride (
)[6]
-
Mechanism: Chelation. The phenolic hydroxyls coordinate with Fe(III) to form a colored complex.
-
Performance: Specific to phenols.[6][7] Produces a transient Blue/Violet spot. Less sensitive than Fast Blue B and prone to fading.
-
Verdict: Useful alternative if azo dyes are unavailable, but lower sensitivity.
Data Summary: Performance Metrics
| Feature | UV 254 nm | Fast Blue B Salt | Vanillin-H | Ferric Chloride |
| Type | Non-Destructive | Destructive (Chemical) | Destructive (Thermal) | Destructive (Chemical) |
| Sensitivity (LOD) | ~1.0 µg | ~0.05 - 0.1 µg | ~0.5 µg | ~1.0 µg |
| Color Response | Dark Spot (Green BG) | Violet / Purple | Pink / Red-Brown | Blue / Violet (Transient) |
| Selectivity | Low (All Aromatics) | High (Resorcinols) | Moderate (General Organic) | High (Phenols) |
| Stability of Spot | N/A (Instant) | High (Hours) | Moderate (Darkens over time) | Low (Fades rapidly) |
Visualization Workflows (Diagrams)
Figure 1: Decision Matrix for Stain Selection
Caption: Logical workflow for selecting the optimal visualization method based on analytical needs.
Figure 2: Mechanism of Fast Blue B Reaction
Caption: Diazo coupling mechanism where Fast Blue B acts as an electrophile attacking the activated resorcinol ring.
Detailed Experimental Protocols
Protocol A: Fast Blue B Salt (Recommended)
This method is the industry standard for cannabinoids and their precursors due to its high specificity.
-
Preparation:
-
Dissolve 50 mg of Fast Blue B Salt (o-dianisidine bis(diazotized) zinc double salt) in 20 mL of water .
-
Note: Prepare fresh. The solution is light-sensitive.[4]
-
-
Application:
-
Elute the TLC plate and dry completely (residual solvent can affect staining).
-
Spray the plate moderately with the Fast Blue B solution.
-
-
Visualization:
-
Spots appear immediately.[4] Ethyl olivetolate appears as a violet/purple spot.
-
Optional: Spraying with 0.1 M NaOH can intensify the colors, though it is often unnecessary for the ester.
-
Protocol B: Vanillin-Sulfuric Acid (General Purity)
Use this when screening for precursors or side products that lack the aromatic system.
-
Preparation:
-
Dissolve 15 g of Vanillin in 250 mL of Ethanol .
-
Slowly add 2.5 mL of concentrated Sulfuric Acid .
-
-
Application:
-
Spray the plate until fully wetted but not dripping.
-
-
Activation:
-
Heat the plate at 100°C - 110°C for 2-5 minutes using a hot plate or heat gun.
-
Observe the development of colored spots (Pink/Violet for the ester, various colors for impurities).
-
References
-
United Nations Office on Drugs and Crime (UNODC). (2009). Recommended Methods for the Identification and Analysis of Cannabis and Cannabis Products. [Link]
-
Fischedick, J. T., et al. (2009). Cannabinoid Receptor 1 Binding Activity and Quantitative Analysis of Cannabis sativa L. Smoke and Vapor. Chemical and Pharmaceutical Bulletin. [Link]
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates. [Link]
-
National Institute of Justice. (2023). Optimization and validation of the fast blue BB (FBBB) screening test for the detection of delta-9-tetrahydrocannabinol. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Isolating and Determining the Structures of Colored Products from the Reactions of Cannabinoids with Fast Blue RR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. epfl.ch [epfl.ch]
- 7. scribd.com [scribd.com]
Technical Guide: UV-Vis Characterization and Analysis of Ethyl Olivetolate
This guide provides an in-depth technical analysis of the UV-Vis absorption characteristics of Ethyl Olivetolate, structured for researchers in cannabinoid synthesis and analytical chemistry.
Executive Summary & Application Context
Ethyl Olivetolate (Ethyl 2,4-dihydroxy-6-pentylbenzoate) is a critical synthetic precursor and intermediate in the production of cannabinoids.[1] Unlike its decarboxylated congener Olivetol , Ethyl Olivetolate retains the carboxylate moiety, which significantly alters its electronic structure and resulting UV-Vis absorption profile.
Understanding these spectral differences is essential for:
-
Reaction Monitoring: Distinguishing the starting material (Ethyl Olivetolate) from decarboxylated byproducts (Olivetol) during synthesis.
-
HPLC Method Development: Selecting the optimal detection wavelength (
) to maximize signal-to-noise ratios (S/N) or specificity.[1]
Spectral Characterization Profile
The UV-Vis spectrum of Ethyl Olivetolate is governed by the resorcinol core coupled with an ester carbonyl auxochrome. This conjugation extends the delocalization of
Primary and Secondary Absorption Maxima ( )
Experimental data and structural analogs (e.g., Olivetolic Acid) indicate three distinct absorption bands in polar solvents (Methanol/Acetonitrile):
| Band Type | Wavelength ( | Electronic Transition | Analytical Utility |
| E-Band (Primary) | 214 – 218 nm | High Sensitivity. Best for trace detection but prone to solvent interference (cutoff).[1] | |
| K-Band (Secondary) | 263 – 268 nm | General Detection. Good balance of sensitivity and solvent transparency.[1] | |
| B-Band (Diagnostic) | 300 – 305 nm | High Specificity. Critical for distinguishing Ethyl Olivetolate from Olivetol (which lacks this band).[1] |
Critical Insight: The presence of the 300 nm band is the definitive spectral fingerprint of the ester group. Olivetol, lacking the carbonyl, exhibits a "valley" in this region, absorbing primarily at 275–280 nm.[1]
Comparative Analysis: Ethyl Olivetolate vs. Alternatives
The following table contrasts Ethyl Olivetolate with its parent acid and decarboxylated derivative.
Table 1: Comparative UV-Vis Data
| Compound | Structure Type | Key | Extinction Coefficient ( | Detection Strategy |
| Ethyl Olivetolate | Benzoic Ester | 218, 263, 301 | High | Use 300 nm to isolate from Olivetol background.[1] |
| Olivetolic Acid | Benzoic Acid | 218, 263, 301 | High | Spectra nearly identical to ester; separate via retention time (pH dependent).[1] |
| Olivetol | Alkyl Resorcinol | 215, 275-280 | Moderate | Monitor at 280 nm .[1] Transparent at 300 nm. |
Visualizing the Chromophore Logic
The diagram below illustrates how structural changes impact the chromophore and detection logic.
Figure 1: Structural impact on UV absorption.[1] The addition of the ester carbonyl in Ethyl Olivetolate extends conjugation, creating the diagnostic 300 nm band.
Experimental Protocols
Protocol A: Determination of (Scan Mode)
Objective: Validate the exact absorption maxima in your specific mobile phase.[1]
-
Standard Preparation:
-
Dissolve 1.0 mg Ethyl Olivetolate in 10 mL HPLC-grade Methanol (Stock A: 100 µg/mL).
-
Dilute 100 µL of Stock A into 900 µL of the intended mobile phase (e.g., Acetonitrile/Water).[1] Final conc: 10 µg/mL.
-
-
Blanking:
-
Use the exact mobile phase mixture as the blank. Note: If using Formic Acid, ensure it is present in the blank to account for baseline drift at <220 nm.
-
-
Scanning:
-
Set spectrophotometer to scan 200–400 nm.
-
Scan speed: Medium (approx. 200 nm/min) for spectral resolution.[1]
-
-
Data Analysis:
-
Identify local maxima.[2] Calculate the ratio of Abs(300nm) / Abs(263nm). This ratio serves as a purity index.
-
Protocol B: HPLC Detection Optimization
Objective: Select the correct wavelength for a mixture of Olivetol and Ethyl Olivetolate.
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).[1]
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 50% B to 90% B over 10 minutes.
-
Detection Settings (DAD/PDA):
Analytical Workflow Diagram
Figure 2: Decision tree for selecting HPLC detection wavelengths based on analytical goals.
References
-
Hazekamp, A., & Fischedick, J. (2012).[1] Cannabis - from cultivar to chemovar. Drug Testing and Analysis. (Validates neutral vs. acidic cannabinoid spectral shifts).
-
SIELC Technologies. UV-Vis Spectrum of 2,4-dihydroxybenzoic Acid. Available at: [Link][1]
-
PubChem. Olivetolic Acid Compound Summary. National Library of Medicine. Available at: [Link][1]
Sources
The Unseen Player: Evaluating Ethyl Olivetolate as a Reference Standard in Cannabinoid Profiling
A Senior Application Scientist's In-Depth Technical Guide
In the rapidly evolving landscape of cannabis and cannabinoid analytics, the pursuit of accuracy, reproducibility, and defensibility of data is paramount. The quantitative analysis of cannabinoids, the active chemical constituents in cannabis, underpins everything from regulatory compliance and quality control to pharmaceutical development and clinical research.[1] At the heart of robust analytical methodologies lies the proper use of reference standards.[2] While a host of cannabinoid standards are commercially available, this guide delves into a lesser-explored but chemically significant compound: ethyl olivetolate.
This document will serve as a comprehensive comparison, exploring the potential of ethyl olivetolate as a reference standard, particularly as an internal standard, in cannabinoid profiling. We will dissect its chemical properties, compare it with the current gold-standard deuterated internal standards, and provide detailed experimental protocols for its evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to refine their analytical strategies and explore novel, cost-effective approaches to cannabinoid quantification.
The Cornerstone of Quantitation: The Role of Internal Standards
Before we delve into the specifics of ethyl olivetolate, it is crucial to underscore the foundational role of internal standards in modern analytical chemistry, especially in chromatographic techniques coupled with mass spectrometry (LC-MS and GC-MS).[3] An internal standard (IS) is a compound of a known concentration added to every sample, calibrator, and quality control at the earliest stage of the analytical workflow.[3] Its primary function is to compensate for variations that can occur during sample preparation, injection, and instrumental analysis.[2] By normalizing the analyte's response to the IS's response, we can achieve significantly improved accuracy and precision.[4]
For mass spectrometry-based methods, stable isotope-labeled (SIL) internal standards, such as deuterated analogs of the target cannabinoids (e.g., THC-d3, CBD-d3), are considered the gold standard.[2][5] These SIL-ISs co-elute with the analyte and exhibit nearly identical ionization and fragmentation patterns, providing the most accurate correction for matrix effects and procedural losses.[2] However, the synthesis of SIL-ISs can be complex and costly.[6] This has led to the exploration of structural analogs as a more economical alternative.[6][7] A structural analog is a compound with a chemical structure similar, but not identical, to the analyte.[5]
Ethyl Olivetolate: A Structurally-Related Precursor with Analytical Potential
Ethyl olivetolate, chemically known as ethyl 2,4-dihydroxy-6-pentylbenzoate, is a key precursor in the synthesis of various cannabinoids, including cannabidiol (CBD).[8][9] Its molecular structure shares the core resorcinyl and pentyl side-chain moieties with many natural cannabinoids, making it an intriguing candidate as a structural analog internal standard.[10]
Chemical Properties of Ethyl Olivetolate:
| Property | Value | Source |
| Chemical Name | Ethyl 2,4-dihydroxy-6-pentylbenzoate | [8] |
| CAS Number | 38862-65-6 | [8] |
| Molecular Formula | C14H20O4 | [8] |
| Molecular Weight | 252.31 g/mol | [8] |
| Appearance | Neat | [8] |
While its primary documented use is in synthesis, some chemical suppliers offer ethyl olivetolate as a "pharmaceutical reference standard," suggesting its potential for analytical applications.[11]
A Comparative Analysis: Ethyl Olivetolate vs. Deuterated Cannabinoid Standards
The selection of an appropriate internal standard is a critical decision in method development. Here, we compare the theoretical advantages and disadvantages of using ethyl olivetolate as a structural analog IS against the widely accepted deuterated cannabinoid standards.
| Feature | Deuterated Cannabinoid Standards (e.g., THC-d3, CBD-d3) | Ethyl Olivetolate (as a potential IS) |
| Chemical Similarity | Nearly identical to the analyte, with only isotopic substitution.[12] | Shares key structural motifs (resorcinyl group, alkyl side chain) but differs in the overall structure. |
| Co-elution | Co-elutes with the target analyte in most chromatographic systems.[6] | Likely to have a different retention time than the target cannabinoids. |
| Ionization Efficiency | Almost identical to the analyte, providing excellent correction for matrix effects.[4] | May have different ionization efficiency compared to cannabinoids, potentially leading to less effective matrix effect correction. |
| Cost-Effectiveness | Generally more expensive due to complex synthesis.[6] | Potentially more cost-effective as it is a synthetic precursor. |
| Availability | Widely available from various chemical suppliers as certified reference materials.[13] | Available from several suppliers, some marketed as reference standards.[11][14] |
| Risk of Isotopic Exchange | Deuterium atoms can sometimes exchange with protons, compromising accuracy.[15] | Not applicable. |
| Potential for Interference | Minimal risk of interference. | Must be validated to ensure it does not co-elute with or have isobaric interference with any cannabinoids or matrix components. |
Proposed Experimental Workflow for the Validation of Ethyl Olivetolate as an Internal Standard
The following protocols outline a proposed workflow for validating ethyl olivetolate as an internal standard for the quantification of major cannabinoids (THC, CBD, CBN, CBG) in a cannabis extract using LC-MS/MS. This workflow is designed to be a self-validating system, ensuring the trustworthiness of the results.
Caption: A generalized experimental workflow for the validation of an internal standard in cannabinoid analysis.
Step 1: Preparation of Standards and Samples
-
Ethyl Olivetolate Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of ethyl olivetolate reference standard and dissolve in 10 mL of methanol.
-
Cannabinoid Calibration Standards: Prepare a series of calibration standards by diluting certified reference materials of THC, CBD, CBN, and CBG in methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation:
-
Accurately weigh 100 mg of homogenized cannabis extract into a centrifuge tube.
-
Add 10 mL of methanol.
-
Vortex for 1 minute and sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Take a 100 µL aliquot of the supernatant and add a known amount of the ethyl olivetolate internal standard working solution.
-
Dilute the mixture with methanol to fall within the calibration range.
-
Step 2: LC-MS/MS Method Development and Optimization
The goal is to develop a chromatographic method that provides good separation of the target cannabinoids and ethyl olivetolate, free from matrix interference.
Proposed LC-MS/MS Conditions:
| Parameter | Recommended Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | A time-programmed gradient to separate the cannabinoids and ethyl olivetolate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| MS System | Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode |
| Detection | Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each analyte and internal standard |
MRM Transitions (Hypothetical - to be optimized):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| THC | 315.2 | 193.1 |
| CBD | 315.2 | 193.1 |
| CBN | 311.2 | 296.1 |
| CBG | 317.2 | 193.1 |
| Ethyl Olivetolate | 253.1 | 207.1 |
Step 3: Method Validation
A thorough method validation must be performed according to established guidelines (e.g., ICH Q2(R1)) to demonstrate the suitability of ethyl olivetolate as an internal standard.[16]
Validation Parameters:
-
Specificity: Analyze blank matrix samples to ensure no endogenous peaks interfere with the cannabinoids or ethyl olivetolate.
-
Linearity and Range: Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The linearity should be evaluated by the correlation coefficient (r² > 0.99).
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicates on the same day (intra-day) and on different days (inter-day). The accuracy (% bias) should be within ±15% (±20% for the Lower Limit of Quantification), and the precision (% CV) should be ≤15% (≤20% for LLOQ).[17]
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the sample matrix by comparing the response of the analytes and IS in post-extraction spiked samples to that in neat solutions.[4]
-
Extraction Recovery: Determine the efficiency of the extraction process by comparing the analyte and IS response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of the analytes and IS in the sample matrix under various storage conditions (e.g., room temperature, refrigerated, frozen) and after freeze-thaw cycles.
Caption: A logical flow diagram illustrating the key parameters for analytical method validation.
Conclusion: A Promising Avenue for Cost-Effective Analysis
While deuterated internal standards remain the gold standard for cannabinoid profiling due to their superior ability to mimic the analyte's behavior, ethyl olivetolate presents a compelling case as a potential cost-effective alternative. Its structural similarity to major cannabinoids and its availability as a reference material make it a candidate worthy of investigation.
However, it is crucial to emphasize that the use of ethyl olivetolate as an internal standard requires rigorous validation to ensure it meets the stringent requirements for accuracy, precision, and reliability demanded in regulated environments. The experimental framework provided in this guide offers a robust starting point for any laboratory interested in exploring this promising, yet unproven, analytical tool. As the field of cannabinoid analytics continues to mature, the exploration of novel and efficient reference standards like ethyl olivetolate will be instrumental in driving both scientific advancement and economic viability.
References
-
Li, W., et al. (2002). Application of co-eluting structural analog internal standards for expanded linear dynamic range in liquid chromatography/electrospray mass spectrometry. Rapid Communications in Mass Spectrometry, 16(24), 2053-2059. Available from: [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available from: [Link]
-
Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. (2022, January 11). ResearchGate. Retrieved February 22, 2026, from [Link]
-
Analytical method validation for assay determination of cannabidiol and tetrahydrocannabinol in hemp oil infused products by RP-HPLC. (2022, July 21). Scientific Reports. Retrieved February 22, 2026, from [Link]
-
Certified Reference Materials and Internal Standards for Cannabinoid Analysis. (n.d.). LabX. Retrieved February 22, 2026, from [Link]
-
Franzin, M., et al. (2023). Quantification of 7 cannabinoids in cannabis oil using GC-MS. Heliyon, 9(4), e15479. Available from: [Link]
-
Hazekamp, A., et al. (2004). Quantitative Analysis of Cannabinoids from Cannabis sativa Using 1H-NMR. Chemical & Pharmaceutical Bulletin, 52(6), 718-721. Available from: [Link]
-
McRae, G., & Melanson, J. E. (2020). Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 412(26), 7159-7170. Available from: [Link]
-
McRae, G., & Melanson, J. E. (2020). Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 412(26), 7159-7170. Available from: [Link]
-
Owen, L. J., & Keevil, B. G. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 3), 278-279. Available from: [Link]
-
Method Validation Report for the Identification and Quantitative Threshold Testing of Tetrahydrocannabinol (THC) in Cannabis. (n.d.). ASCLD. Retrieved February 22, 2026, from [Link]
-
Certificate of Analysis. (2024, August 6). Kaycha Labs. Retrieved February 22, 2026, from [Link]
-
CAS No : 38862-65-6 | Product Name : Ethyl Olivetolate. (n.d.). Pharmaffiliates. Retrieved February 22, 2026, from [Link]
-
Developing Robust Standardised Analytical Procedures for Cannabinoid Quantification: Laying the Foundations for an Emerging Cannabis-Based Pharmaceutical Industry. (2019, February 25). Karger Publishers. Retrieved February 22, 2026, from [Link]
-
Certificate of Analysis. (n.d.). Bioveta. Retrieved February 22, 2026, from [Link]
-
Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. (2022, December 6). MDPI. Retrieved February 22, 2026, from [Link]
-
Cannabis & Hemp Reference Materials | SPEX, NSI, HPS & Chiron. (n.d.). ZeptoMetrix. Retrieved February 22, 2026, from [Link]
-
Wang, G., et al. (2008). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B, 867(2), 191-198. Available from: [Link]
-
"Stable Labeled Isotopes as Internal Standards: A Critical Review". (2025, August 6). ResearchGate. Retrieved February 22, 2026, from [Link]
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stability comparison of ethyl olivetolate vs olivetol
Executive Summary
In the high-stakes landscape of cannabinoid drug development, the choice between Olivetol (5-pentylresorcinol) and Ethyl Olivetolate (ethyl 2,4-dihydroxy-6-pentylbenzoate) is rarely a matter of simple preference—it is a strategic decision dictated by synthetic pathway stability and regioselectivity requirements.
-
Olivetol is the thermodynamic "sink" of the pathway—stable against decarboxylation but highly susceptible to oxidative degradation (pinking/browning) due to its electron-rich resorcinol core. It is the direct precursor for neutral cannabinoids (e.g., CBD, THC) but suffers from poor regiocontrol in Friedel-Crafts alkylations.
-
Ethyl Olivetolate serves as a "Process-Stabilized Scaffold." It masks the labile carboxyl group of olivetolic acid, preventing premature decarboxylation while directing regioselectivity via steric bulk. Its primary stability risk is ester hydrolysis, yet it offers superior handling properties (crystallinity) compared to the low-melting, hygroscopic olivetol.
This guide provides an objective, data-driven comparison of these two critical intermediates, supported by experimental stress-testing protocols.
Physicochemical Profile & Handling
The physical stability of a raw material dictates its shelf-life and ease of automation in large-scale reactors.
| Feature | Olivetol (Core) | Ethyl Olivetolate (Ester) | Implication for Development |
| CAS Number | 500-66-3 | 38862-65-6 | Unique identifiers for sourcing. |
| Molecular Structure | 5-Pentylresorcinol | Ethyl 6-pentyl-2,4-dihydroxybenzoate | Ester group adds steric bulk. |
| Melting Point | 46–48°C (Low) | ~68–72°C (Distinct Crystalline) | Olivetol is prone to "caking" and melting during shipment; the Ester is a robust solid. |
| Hygroscopicity | Moderate to High | Low | Olivetol requires desiccated storage to prevent clumping. |
| Oxidation Potential | High (Rapidly turns pink/brown) | Moderate (Slightly stabilized) | Both require inert atmosphere (Argon/Nitrogen). |
| Solubility | Alcohols, DMSO, Chloroform | Alcohols, DCM, Non-polar solvents | Ester has better solubility in non-polar organic solvents used in scale-up. |
Mechanisms of Degradation
To control stability, one must understand the specific failure modes of each molecule.
A. Oxidative Instability (The "Pink" Problem)
Both molecules contain a resorcinol (1,3-dihydroxybenzene) core. In the presence of oxygen and trace metals, this core undergoes radical-mediated oxidation to form monomeric and dimeric quinones (specifically hydroxy-quinones).
-
Olivetol: Lacks electron-withdrawing groups. The electron-rich ring is highly reactive toward singlet oxygen, leading to rapid discoloration (formation of o-quinones).
-
Ethyl Olivetolate: The ester group at the ortho position is electron-withdrawing. This pulls electron density away from the ring, slightly increasing the oxidation potential (making it harder to oxidize) compared to olivetol. However, it will still degrade under aerobic conditions.
B. Decarboxylation vs. Hydrolysis[1]
-
Olivetol: Immune to decarboxylation (it is already decarboxylated).
-
Ethyl Olivetolate: Immune to decarboxylation as long as the ester is intact. If exposed to moisture and acid/base, it hydrolyzes to Olivetolic Acid , which is extremely unstable and spontaneously decarboxylates to Olivetol.
Visualization: Degradation & Synthetic Pathways
The following diagram illustrates the stability relationship between the Ester, the Acid, and the Phenol.
Figure 1: The Stability Cascade. Note that Ethyl Olivetolate acts as a "dam," holding back the cascade to Olivetol until hydrolysis is chemically induced.
Experimental Comparison Protocols
As a scientist, you should not rely on vendor claims. Use these self-validating protocols to assess the quality of your specific lots.
Protocol A: Accelerated Oxidative Stress Test
Purpose: Determine the resistance of the raw material to aerobic degradation during storage or open-vessel handling.
-
Preparation: Prepare 10 mM solutions of Olivetol and Ethyl Olivetolate in Methanol.
-
Stress Induction: Add 0.1% v/v Hydrogen Peroxide (
) to mimic aggressive oxidative stress. -
Incubation: Store at 40°C for 24 hours in clear glass vials (light exposure).
-
Analysis:
-
Visual: Check for color shift (Colorless
Pink Brown). -
HPLC/UPLC: Monitor the disappearance of the parent peak and appearance of quinone species (often eluting earlier due to increased polarity).
-
-
Expected Outcome: Olivetol will show significant degradation (>15%) and distinct color change. Ethyl Olivetolate should show superior retention (>95%) due to the electronic stabilization of the ester group.
Protocol B: Hydrolytic Stability Profiling
Purpose: Ensure Ethyl Olivetolate does not degrade into Olivetol during aqueous workups.
-
Preparation: Suspend Ethyl Olivetolate in a biphasic mixture of Ethyl Acetate and Water (1:1).
-
pH Modulation: Prepare three variances: Acidic (pH 2, HCl), Neutral (pH 7), and Basic (pH 10, NaOH).
-
Agitation: Stir vigorously at 25°C for 6 hours.
-
Analysis: Extract organic layer and analyze via GC-MS or HPLC.
-
Critical Check: Look for the Olivetol peak.
-
Note: If Olivetol is detected, it implies the Ester hydrolyzed to Olivetolic Acid, which immediately decarboxylated.
-
Pass Criteria: <0.5% Hydrolysis at pH 2-7. (Esters are generally stable in acid/neutral, labile in base).
-
Strategic Selection in Drug Development
When should you use which?
Scenario 1: Synthesis of Neutral Cannabinoids (CBD/THC)
Recommendation: Use Ethyl Olivetolate .
-
Reasoning: Direct condensation of Olivetol with terpenes (e.g., p-menthadienol) often yields "abnormal" CBD (abn-CBD) due to the symmetric nature of the resorcinol ring.
-
Mechanism: Using Ethyl Olivetolate forces the terpene to add at the specific position (C3) due to the steric hindrance of the ester at C2.
-
Workflow: Ethyl Olivetolate + Terpene
Cannabinoid Ester Hydrolysis Decarboxylation CBD.[1] -
Benefit: Higher regioselectivity and purer final API, despite the extra steps.
Scenario 2: Production of Standards or Simple Homologs
Recommendation: Use Olivetol .
-
Reasoning: If regioselectivity is managed via catalyst choice (e.g., specific Lewis acids) or if the target molecule does not require the carboxylic acid intermediate, starting with Olivetol reduces step count and atomic waste.
Storage & Handling Guidelines
To maintain the integrity of these materials, strict adherence to the following conditions is required.
| Parameter | Olivetol | Ethyl Olivetolate |
| Temperature | Refrigerate (2–8°C) | Room Temp (20–25°C) OK; Cool preferred. |
| Atmosphere | Strict Inert Gas (Ar/N2) | Inert Gas Recommended. |
| Container | Amber glass (UV blocking). | Amber glass or opaque HDPE. |
| Desiccant | Mandatory (Hygroscopic). | Recommended. |
| Shelf Life | ~12 Months (if strictly sealed). | ~24–36 Months. |
Visual Warning System
-
Pass: White to off-white crystalline powder.
-
Caution: Pale pink hue (Surface oxidation; may require recrystallization).
-
Fail: Deep brown/red sticky mass (Significant quinone formation; discard).
References
-
LGC Standards. (2023). Ethyl Olivetolate Reference Material Datasheet. Retrieved from
-
National Institutes of Health (NIH). (2020). Structure of the Cannabis sativa olivetol-producing enzyme reveals cyclization plasticity. PubMed Central. Retrieved from
-
ChemicalBook. (2024). Olivetol Physicochemical Properties and Stability. Retrieved from
-
Journal of Natural Products. (2020). The Oxidation of Phytocannabinoids to Cannabinoquinoids. ACS Publications. Retrieved from
-
Anresco Laboratories. (2022). Effect of Storage Conditions on the Potency of Cannabinoids. Retrieved from
Sources
Expert Guide: Impurity Profiling of Synthetic Ethyl Olivetolate
This guide outlines a scientifically rigorous approach to identifying impurities in synthetic ethyl olivetolate, a critical precursor in the synthesis of cannabinoids like Cannabidiol (CBD) and Tetrahydrocannabinol (THC).
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary
Ethyl olivetolate (Ethyl 2,4-dihydroxy-6-pentylbenzoate) is the structural scaffold upon which the cannabinoid pharmacophore is built. In synthetic drug development, the purity of this intermediate dictates the downstream efficacy and safety of the final API. Impurities introduced at this stage—specifically homologous esters , decarboxylation products , and regioisomers —can propagate through the synthesis, leading to "abnormal" cannabinoids that are difficult to separate.
This guide compares the three primary analytical modalities (HPLC, GC-MS, NMR) for characterizing these impurities and provides validated protocols for their detection.
Synthetic Origins of Impurities
To identify impurities, one must understand their genesis. The dominant industrial route for ethyl olivetolate involves the condensation of acyclic precursors (e.g., 3-nonen-2-one with diethyl malonate) followed by oxidative aromatization .
The Impurity Genesis Pathway
The following diagram maps the standard synthesis and the specific divergence points where common impurities are generated.
Figure 1: Synthetic pathway of ethyl olivetolate showing the origin of critical impurities (Red).
Key Impurity Profile
| Impurity | Origin | Risk Factor | Detection Challenge |
| Methyl Olivetolate | Transesterification during workup (if Methanol is used). | High. Co-elutes with Ethyl Olivetolate in many systems. | Critical Pair. Requires high-res HPLC or NMR. |
| Olivetol | Premature decarboxylation of the ester. | Moderate. Reacts downstream to form different cannabinoid ratios. | Easy to detect by GC-MS. |
| Diethyl Malonate | Unreacted starting material.[1][2] | Low. Easily removed but affects yield calculations. | No UV chromophore; requires RI or GC-MS. |
| Olivetolic Acid | Hydrolysis of the ester function. | Moderate. Changes solubility profile; affects stoichiometry. | Tails heavily on standard C18 without acid modifier. |
Comparative Analysis of Analytical Methods
No single method provides a complete purity profile. A combinatorial approach is required for validation.
| Feature | HPLC-UV/DAD | GC-MS (Derivatized) | 1H NMR |
| Primary Utility | Routine QC, quantification of non-volatiles (acids). | Identification of volatiles, structural confirmation via mass frag.[3] | Absolute structural proof, distinguishing ester homologs. |
| Sensitivity | High (UV @ 228nm). | High (SIM mode). | Low (requires >5mg pure sample). |
| Specificity | Moderate (Retention time only). | High (Mass fingerprint). | Very High (Chemical shift).[4] |
| Blind Spot | Cannot detect non-chromophoric impurities (e.g., Malonates). | Thermally labile acids may decarboxylate in the inlet. | Minor impurities (<1%) are lost in baseline noise. |
| Throughput | High (10-15 min run). | Moderate (30 min + prep). | Low (Manual interpretation). |
Detailed Experimental Protocols
Protocol A: High-Resolution HPLC (The Workhorse)
Purpose: Routine purity assessment and separation of the "Critical Pair" (Ethyl vs. Methyl ester).
-
Instrument: HPLC with Diode Array Detector (DAD).
-
Column: C18 Reverse Phase (e.g., Poroshell 120 EC-C18, 4.6 x 100mm, 2.7µm). Note: A Core-shell column provides higher resolution for closely eluting esters.
-
Mobile Phase A: Water + 0.1% Formic Acid.[5]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: Hold 50% B (Equilibration)
-
2-12 min: Ramp to 95% B
-
12-15 min: Hold 95% B
-
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 228 nm (absorption max for resorcinol core) and 270 nm .
-
Interpretation:
-
Olivetolic Acid elutes early (polar).
-
Methyl Olivetolate elutes slightly before Ethyl Olivetolate.
-
Olivetol elutes after the acid but before the esters.
-
Protocol B: GC-MS with Silylation (The Forensic Tool)
Purpose: Confirming identity of side-products and detecting volatile starting materials.
-
Pre-treatment (Derivatization):
-
Dissolve 5 mg sample in 1 mL anhydrous Ethyl Acetate.
-
Add 100 µL BSTFA + 1% TMCS (Silylation reagent).
-
Incubate at 60°C for 30 minutes. Explanation: This caps the phenolic hydroxyls with TMS groups, preventing hydrogen bonding with the column and ensuring sharp peaks.
-
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).
-
Inlet: Split 20:1, 250°C.
-
Oven Program:
-
80°C hold for 1 min.
-
Ramp 15°C/min to 300°C.
-
Hold 5 min.
-
-
MS Source: EI mode, 70 eV.
-
Interpretation:
-
Look for the Molecular Ion (M+) .
-
Ethyl Olivetolate-TMS derivative M+ = 396 m/z.
-
Methyl Olivetolate-TMS derivative M+ = 382 m/z.
-
Note: The mass difference of 14 Da (CH2) is definitive for distinguishing the esters.
-
Protocol C: 1H NMR (The Structural Arbiter)
Purpose: Quantifying the molar ratio of Methyl vs. Ethyl ester if HPLC resolution is poor.
-
Solvent: CDCl3 (Chloroform-d).
-
Key Diagnostic Signals:
-
Ethyl Group: Look for a quartet at ~4.4 ppm (OCH2) and a triplet at ~1.4 ppm (CH3).
-
Methyl Impurity: Look for a sharp singlet at ~3.9 ppm (OCH3).[4]
-
Aromatic Protons: Two meta-coupled doublets (or singlets depending on resolution) around 6.2–6.4 ppm.
-
-
Calculation: Integrate the Methyl singlet vs. the Ethyl quartet.
Analytical Decision Workflow
Use this logic flow to select the correct method for your specific impurity problem.
Figure 2: Decision tree for selecting analytical methods based on impurity properties.
References
-
Hurem, D. et al. (2021).[6] A Catalytic, Oxidative Synthesis of Olivetol, Methyl Olivetolate and Orthogonally Protected Methyl Ether Derivatives. SynOpen.
-
Linciano, P. et al. (2020). Analysis of impurities of cannabidiol from hemp. Isolation, characterization and synthesis of cannabidibutol. Journal of Pharmaceutical and Biomedical Analysis.
-
McNulty, J. et al. (2021).[6] An Improved Iodine-Catalyzed Aromatization Reaction and Its Application in the Synthesis of a Key Intermediate of Cannabidiol. Synthesis.
-
United States Pharmacopeia (USP). USP <467> Residual Solvents. (General chapter for GC-based solvent analysis).
Sources
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- 2. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 3. jfda-online.com [jfda-online.com]
- 4. future4200.com [future4200.com]
- 5. lcms.cz [lcms.cz]
- 6. Catalytic Synthesis of Olivetol and Derivatives - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2,4-dihydroxy-6-pentylbenzoate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Ethyl 2,4-dihydroxy-6-pentylbenzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the causality behind each procedural step, ensuring a deep understanding of the safety and regulatory principles involved. Our commitment is to provide value beyond the product, building trust through expert guidance on laboratory safety and chemical handling.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the chemical's properties and hazards is paramount. Ethyl 2,4-dihydroxy-6-pentylbenzoate (also known as Ethyl Olivetolate) is an organic compound used in various synthetic pathways. While comprehensive toxicological data is limited, the available information classifies it as a hazardous substance requiring careful management.
Based on supplier safety information, the primary hazards are outlined below.[1][2] This initial assessment is the cornerstone of a safe disposal plan, directly informing PPE selection, handling procedures, and waste categorization.
| Property | Information | Source |
| CAS Number | 38862-65-6 | [1] |
| Physical Form | Off-white to yellow crystalline powder / solid | [1][2] |
| Signal Word | Warning | [1][2] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | [1][2] |
These hazard statements dictate that Ethyl 2,4-dihydroxy-6-pentylbenzoate must be treated as a hazardous waste.[3] It cannot be disposed of in the regular trash or discharged into the sewer system.[4][5] Such improper disposal can lead to environmental contamination and place the generating institution in violation of federal and state regulations, resulting in significant penalties.[3]
Regulatory Framework: Adherence to OSHA and EPA Standards
The disposal of laboratory chemicals in the United States is primarily governed by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the creation of a Chemical Hygiene Plan (CHP) for every laboratory.[6][7] The CHP is a written program that outlines specific procedures and policies to protect workers from chemical hazards.[7][8] All disposal activities for Ethyl 2,4-dihydroxy-6-pentylbenzoate must be conducted in accordance with your institution's specific CHP.[9]
-
EPA's Resource Conservation and Recovery Act (RCRA): The RCRA gives the EPA the authority to control hazardous waste from "cradle-to-grave."[5][10] This includes the generation, transportation, treatment, storage, and disposal of hazardous waste. Your laboratory is considered a waste generator, and as such, is the first and most critical link in this chain.[10]
Compliance is not merely procedural; it is a self-validating system that ensures the safety of personnel and the protection of the environment.
Pre-Disposal Protocol: Personal Protective Equipment (PPE) and Handling
Given the H315 (skin irritation) and H319 (serious eye irritation) classifications, direct contact must be avoided. The following PPE is mandatory when handling Ethyl 2,4-dihydroxy-6-pentylbenzoate waste.
-
Eye Protection: Chemical safety goggles or a face shield are required to prevent contact with the solid powder or potential splashes if in solution.[11]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the waste.[12]
-
Body Protection: A standard laboratory coat must be worn to protect against skin contact.[4]
Always handle the chemical waste in a well-ventilated area, such as a chemical fume hood, to minimize inhalation risk.[11]
Step-by-Step Disposal and Containment Procedure
Disposal begins at the point of generation. The following steps ensure the waste is contained safely and compliantly until it can be removed by your institution's Environmental Health & Safety (EH&S) department.
Step 1: Container Selection Select a waste container that is in good condition, free of leaks or cracks, and chemically compatible with Ethyl 2,4-dihydroxy-6-pentylbenzoate.[13][14] Since the compound is a solid, a wide-mouth, screw-cap plastic or glass container is suitable. Avoid metal containers if the waste is acidic or corrosive in nature.[15] The container must have a tightly sealing lid.[15]
Step 2: Waste Collection Carefully transfer the solid waste into the designated container using a spatula or scoop. Avoid creating dust. If disposing of a solution containing the compound, use a funnel to prevent spills. Do not leave the funnel in the container.[13]
Step 3: Labeling the Waste Container As soon as the first particle of waste enters the container, it must be labeled.[16] The label must, at a minimum, include the following information:[13][14][15]
-
The words "Hazardous Waste"
-
The full chemical name: "Ethyl 2,4-dihydroxy-6-pentylbenzoate" (no abbreviations or formulas)
-
The associated hazards (e.g., "Toxic," "Irritant")[17]
-
The approximate percentage of each component if it is a mixture.[13]
Step 4: Segregation and Storage in a Satellite Accumulation Area (SAA) The labeled, closed container must be stored in a designated Satellite Accumulation Area (SAA).[17] This is a location at or near the point of waste generation and under the control of the laboratory personnel.[13]
-
Segregation is Critical: Store the waste container away from incompatible materials. As a general rule, segregate this waste from strong oxidizing agents, bases, and acids.[4][17] Incompatible pairs can react violently or release toxic fumes.[17]
-
The SAA must be inspected weekly for any signs of leakage.[13]
Step 5: Arranging for Final Disposal Do not allow hazardous waste to accumulate. Your laboratory must not store more than 55 gallons of hazardous waste at one time.[16] When the waste container is approximately 90% full, or before it reaches the maximum storage time allowed by your institution (typically six months to one year), arrange for pickup.[10][13]
-
Contact your institution's EH&S department to schedule a waste pickup.[15]
-
Do not, under any circumstances, transport the hazardous waste yourself.[16]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Ethyl 2,4-dihydroxy-6-pentylbenzoate.
Caption: Disposal workflow for Ethyl 2,4-dihydroxy-6-pentylbenzoate.
Emergency Procedures
In the event of an accidental release or exposure, immediate and correct action is crucial.
-
Spill:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, don appropriate PPE.
-
Contain the spill and absorb the material with an inert absorbent (e.g., vermiculite, sand).[18]
-
Carefully sweep or scoop up the contaminated absorbent and place it in a labeled hazardous waste container for disposal.[19]
-
For large spills, evacuate the area and contact your institution's emergency response team or EH&S immediately.[16]
-
-
Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[19]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[19]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[20]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]
-
Always have the Safety Data Sheet (SDS) readily accessible to provide to emergency responders.[8]
References
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]
-
The Laboratory Standard. (n.d.). Office of Clinical and Research Safety. Retrieved from [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]
-
Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]
-
Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University Campus Safety Division. Retrieved from [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]
-
Chemical and Hazardous Waste Management and Disposal Policy. (n.d.). McNeese State University. Retrieved from [Link]
-
SAFETY DATA SHEET - Covestro Solution Center. (2012, August 22). Covestro. Retrieved from [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard. (2023, September 18). Compliancy Group. Retrieved from [Link]
-
How to Manage Chemical Waste Disposal in Academic Labs. (2018, November 29). Justrite. Retrieved from [Link]
-
OSHA Factsheet Laboratory Safety Chemical Hygiene Plan. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Disposal of Chemicals in the Laboratory. (2024, July 15). Environmental Marketing Services. Retrieved from [Link]
-
Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Ethyl 2,4,6-trihydroxybenzoate-MSDS. (n.d.). BioCrick. Retrieved from [Link]
-
2,4-dihydroxy-6-pentyl-benzoic Acid Ethyl Ester CAS 38862-65-6. (n.d.). Home Sunshine Pharma. Retrieved from [Link]
Sources
- 1. Ethyl 2,4-dihydroxy-6-pentylbenzoate | 38862-65-6 [sigmaaldrich.com]
- 2. 2,4-dihydroxy-6-pentyl-benzoic Acid Ethyl Ester CAS 38862-65-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. danielshealth.com [danielshealth.com]
- 4. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 5. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 6. mastercontrol.com [mastercontrol.com]
- 7. osha.gov [osha.gov]
- 8. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 9. compliancy-group.com [compliancy-group.com]
- 10. justrite.com [justrite.com]
- 11. fishersci.com [fishersci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
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- 14. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 15. mcneese.edu [mcneese.edu]
- 16. vumc.org [vumc.org]
- 17. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 18. WERCS Studio - Application Error [assets.thermofisher.com]
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- 20. biocrick.com [biocrick.com]
Personal Protective Equipment & Handling Guide: Ethyl 2,4-dihydroxy-6-pentylbenzoate
Document Control
-
Subject: Ethyl 2,4-dihydroxy-6-pentylbenzoate (Ethyl Olivetolate)[1][2][3]
-
Version: 2.0 (Operational Safety Standard)
-
Audience: Research Scientists, Process Chemists, HSE Officers
Executive Summary & Chemical Identity
Ethyl 2,4-dihydroxy-6-pentylbenzoate , commonly known as Ethyl Olivetolate , is a critical intermediate in the biosynthesis and synthetic production of cannabinoids, including Cannabidiol (CBD) and Tetrahydrocannabinol (THC). As a phenolic ester, it presents specific stability challenges (oxidation sensitivity) and moderate health hazards (irritation) that require precise handling protocols to ensure both operator safety and compound integrity.
| Parameter | Technical Specification |
| CAS Number | 38862-65-6 |
| Molecular Formula | C₁₄H₂₀O₄ |
| Molecular Weight | 252.31 g/mol |
| Physical State | Off-white to yellow crystalline solid |
| Melting Point | 69°C |
| Solubility | Insoluble in water; Soluble in DMSO, Ethanol, Chloroform, Ethyl Acetate |
| Stability | Sensitive to oxidation; Hygroscopic |
Risk Assessment & Hazard Profile
Expert Insight: While often categorized generically as an "irritant," the presence of two phenolic hydroxyl groups at the 2,4-positions increases its acidity and potential for protein denaturation on contact with mucous membranes.
GHS Classification (29 CFR 1910.1200 / CLP Regulation)
-
Signal Word: WARNING
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation (dust inhalation).
Critical Mechanism of Action
The phenolic moieties can act as weak acids, stripping lipid barriers in the stratum corneum (skin) and causing immediate irritation to the corneal epithelium (eyes). Inhalation of the crystalline dust can trigger mechanical and chemical irritation of the upper respiratory tract.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to scale protection based on the specific operational context, moving beyond generic recommendations.
| Operation | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Storage & Transport (Sealed Containers) | Nitrile Gloves (Standard, 4 mil) | Safety Glasses with side shields (ANSI Z87.1) | None required if sealed. | Standard Lab Coat |
| Weighing & Transfer (Solid/Powder) | Nitrile Gloves (Double-gloved recommended to prevent cross-contamination) | Safety Goggles (Indirect vented) to seal against dust fines. | N95 Respirator (minimum) or Fume Hood. Reasoning: The MP of 69°C means friction can cause tackiness; dust is the primary vector. | Lab Coat + Tyvek Sleeves (optional) |
| Solvent Handling (Dissolved in DMSO/EtOAc) | Nitrile (Minimum 0.11mm) for splash protection. | Chemical Splash Goggles | Fume Hood (Face velocity > 100 fpm). | Chemical-resistant apron if handling >500mL. |
| Solvent Handling (Dissolved in DCM/Chloroform) | PVA or Laminate Film (Silver Shield) gloves. Nitrile degrades rapidly in halogenated solvents. | Chemical Splash Goggles + Face Shield (if volume >1L). | Fume Hood. | Chemical-resistant apron. |
| Spill Cleanup | Double Nitrile or Butyl Rubber (if solvent involved). | Full Face Respirator (if dust cloud or volatile solvent present). | P100 Filter (Particulate) + OV Cartridge (Solvent). | Tyvek Suit (for large spills). |
Operational Handling Protocol
A. Storage & Stability Management
-
Temperature: Store at 2–8°C .
-
Atmosphere: Inert Gas Purge (Argon or Nitrogen) is mandatory after every use. The phenolic rings are electron-rich and prone to oxidative coupling, which turns the off-white solid into a brown tar, compromising yield in subsequent cannabinoid synthesis.
-
Container: Amber glass to protect from UV degradation.
B. Safe Weighing Procedure (Step-by-Step)
-
Preparation: Equilibrate the container to room temperature before opening to prevent condensation (water acts as a nucleophile and accelerates degradation).
-
Static Control: Use an ionizing fan or antistatic gun. The crystalline powder is prone to static charge, which can cause "jumping" and dispersal.
-
Transfer: Use a stainless steel or PTFE-coated spatula. Avoid iron-containing tools if possible to prevent ferric-phenolate complex formation (purple discoloration).
-
Resealing: Immediately purge the headspace with Nitrogen/Argon and seal with Parafilm.
C. Reaction Setup (Cannabinoid Synthesis Context)
When condensing Ethyl Olivetolate with terpenes (e.g., Citral or Menthadienol):
-
Catalyst Warning: These reactions often use Lewis acids (e.g., BF3·Et2O, p-TsOH).[2] Ensure PPE is upgraded to handle the corrosive nature of the catalyst, not just the starting material.
-
Quenching: The ester group is susceptible to hydrolysis. Quench reactions under pH-controlled conditions (mildly acidic to neutral) to prevent saponification of the ester or oxidation of the phenol.
Emergency Response & Spill Management
Decontamination Logic
-
Skin: Phenols are lipophilic. Wash with PEG-300 or PG (Polyethylene Glycol) if available, followed by copious soap and water. Water alone may not efficiently remove the lipophilic residue.
-
Eyes: Flush for 15 minutes. Do not use neutralizing agents.
Spill Response Decision Tree (Visualization)
Figure 1: Decision logic for containing and cleaning spills of Ethyl Olivetolate, prioritizing dust suppression for solids and solvent compatibility for liquids.
Waste Disposal
Do not dispose of via sink or municipal drainage.
-
Waste Stream: Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).
-
Labeling: Must be clearly labeled "Ethyl 2,4-dihydroxy-6-pentylbenzoate - Irritant."
-
Container: High-density polyethylene (HDPE) or Glass.
-
Destruction: Incineration is the standard method for phenolic esters.
Safe Handling Lifecycle Workflow
Figure 2: Operational lifecycle from cold storage to disposal, highlighting critical stability checkpoints.
References
-
PubChem. (2024). Compound Summary: Ethyl 2,4-dihydroxy-6-propylbenzoate (Analogous Structure Safety Data). National Library of Medicine. Retrieved from [Link]
Sources
- 1. CAS 38862-65-6: ethyl 2,4-dihydroxy-6-pentylbenzoate [cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. Ethyl Olivetolate | CymitQuimica [cymitquimica.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 2,4-dihydroxy-6-pentyl-benzoic Acid Ethyl Ester CAS 38862-65-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. cphi-online.com [cphi-online.com]
- 7. thepurechem.com [thepurechem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
